Melk-IN-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-19-22(31(39)40-3)9-14-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMRJNBUWJTLAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=C(C=C5)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Melk-IN-1: A Comprehensive Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a significant therapeutic target in oncology due to its overexpression in a multitude of cancers and its critical role in tumorigenesis, cancer progression, and resistance to therapy.[1][2][3][4] This technical guide provides an in-depth exploration of the mechanism of action of Melk-IN-1, a representative small molecule inhibitor of MELK, in cancer cells. It details the downstream signaling pathways affected by this compound, its cellular consequences, and presents relevant quantitative data and experimental protocols.
Introduction to MELK in Cancer
MELK is a serine/threonine protein kinase belonging to the AMP-activated protein kinase (AMPK) family.[3] It is highly conserved and plays a pivotal role in various cellular processes, including cell cycle regulation, proliferation, apoptosis, and stem cell maintenance.[2][5][6] While its expression is low in normal differentiated tissues, MELK is significantly upregulated in numerous cancers, including breast, brain, colon, and lung cancer, often correlating with poor prognosis.[2][4][6] This differential expression pattern makes MELK an attractive target for cancer-specific therapies.[6]
This compound: A Potent and Selective MELK Inhibitor
This compound is a small molecule inhibitor designed to selectively bind to the ATP-binding site of the MELK kinase domain, effectively blocking its catalytic activity.[1] By inhibiting the kinase function of MELK, this compound disrupts the phosphorylation of downstream substrates, leading to a cascade of anti-tumor effects.[1] Some MELK inhibitors, such as MELK-T1, not only inhibit the kinase but also trigger the rapid, proteasome-dependent degradation of the MELK protein, leading to a more sustained suppression of its activity.[7][8]
Mechanism of Action of this compound
The anti-cancer effects of this compound are multifaceted, stemming from its ability to disrupt several key cellular processes that are hijacked by cancer cells for their growth and survival.
Cell Cycle Arrest
MELK is a crucial regulator of cell cycle progression, particularly at the G2/M transition.[6] It is involved in the phosphorylation and activation of key mitotic regulators.[2][6] Inhibition of MELK by this compound leads to cell cycle arrest, preventing cancer cells from completing cell division.[1] This effect is often mediated through the disruption of the FOXM1 signaling pathway.[2][6]
Induction of Apoptosis
By inhibiting MELK, this compound can induce programmed cell death, or apoptosis, in cancer cells.[1] This can occur through multiple mechanisms, including the activation of the p53 tumor suppressor pathway.[2][7] MELK has been shown to phosphorylate and regulate p53, and its inhibition can lead to p53 activation and subsequent apoptosis.[2][7] Additionally, MELK phosphorylates and activates the pro-apoptotic protein ASK1, suggesting another pathway for apoptosis induction upon MELK inhibition.[2][5]
Abrogation of DNA Damage Tolerance
Cancer cells often exhibit increased replication stress and rely on mechanisms to tolerate DNA damage. MELK plays a role in disabling critical cell-cycle checkpoints and reducing replication stress, thereby promoting DNA damage tolerance.[7][8] Treatment with MELK inhibitors like this compound can activate the ATM-mediated DNA damage response (DDR).[7] This leads to the phosphorylation of downstream targets such as CHK2 and p53, an increase in γH2A.X foci (a marker of DNA double-strand breaks), and an accumulation of stalled replication forks.[7] This heightened sensitivity to DNA damage can synergize with DNA-damaging chemotherapies and radiation therapy.[1][8]
Inhibition of Cancer Stem Cell Properties
MELK is implicated in the maintenance and survival of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and recurrence.[6] Inhibition of MELK has been shown to reduce mammosphere formation efficiency, a key in vitro assay for CSC activity.[6]
Downstream Signaling Pathways Affected by this compound
The inhibitory effects of this compound cascade through several critical signaling pathways that are often dysregulated in cancer.
Caption: MELK Signaling Pathways and the inhibitory action of this compound.
The Del-1/MELK Axis
Recent studies have identified that MELK can act downstream of Developmental endothelial locus-1 (Del-1).[9][10] Knockdown of Del-1 has been shown to significantly decrease MELK expression, suggesting a regulatory relationship that can be targeted in cancers where Del-1 is overexpressed, such as triple-negative breast cancer (TNBC).[9][10]
FOXM1 Transcription Factor Network
Forkhead Box M1 (FOXM1) is a key transcription factor that regulates the expression of genes essential for G2/M progression.[2][6] MELK forms a protein complex with FOXM1 and phosphorylates it, which enhances its transcriptional activity.[2][5] This leads to the upregulation of mitotic regulators like CDC25B, Aurora B, and Survivin.[5] this compound, by inhibiting MELK, prevents the phosphorylation and activation of FOXM1, leading to the downregulation of these critical cell cycle genes.[8]
p53 and Apoptosis Signaling
MELK can directly phosphorylate the Ser15 residue on the p53 tumor suppressor protein, thereby stimulating its activity and promoting apoptosis under certain cellular contexts.[2] However, in many cancer cells, the overall effect of MELK overexpression is pro-survival. Inhibition of MELK by this compound can reactivate p53-mediated apoptotic pathways.[7] Furthermore, MELK phosphorylates and activates Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn can activate JNK and p38 kinases, leading to apoptosis.[2][5]
Other Key Downstream Targets
-
ZPR9: MELK phosphorylates the zinc finger-like protein 9 (ZPR9), causing its nuclear accumulation where it can interact with other transcription factors.[5]
-
CDC25B: As a target of the MELK-FOXM1 axis, the protein-tyrosine phosphatase CDC25B is crucial for activating CDK1 and triggering mitosis.[5]
-
NF-κB and Wnt/β-catenin Pathways: MELK has been shown to regulate these critical oncogenic pathways, contributing to tumor growth and progression.[5][6]
Quantitative Data on the Effects of MELK Inhibition
The efficacy of MELK inhibitors has been quantified in numerous preclinical studies. The following tables summarize representative data.
Table 1: In Vitro Efficacy of MELK Inhibitors in Cancer Cell Lines
| Compound | Cancer Type | Cell Line | Assay | Endpoint | Result | Reference |
| OTSSP167 | Triple-Negative Breast Cancer | MDA-MB-231 | Mammosphere Formation | Efficiency | Significant reduction (p=0.0049) | [6] |
| OTSSP167 | Triple-Negative Breast Cancer | MDA-MB-468 | MTT Assay | Cell Proliferation | Significant inhibition (p<0.001) | [10] |
| MELK-T1 | Breast Cancer | MCF-7 | Kinase Assay | IC50 | 37 nM | [8] |
| OTSSP167 | Gastric Cancer | MKN45-R (5-Fu resistant) | CCK-8 Assay | IC50 of 5-Fu | Decreased upon MELK knockdown | [11] |
Table 2: In Vivo Efficacy of MELK Inhibitors in Xenograft Models
| Compound | Cancer Type | Animal Model | Effect | Reference |
| OTSSP167 | Breast Cancer | Xenograft | Significant tumor shrinkage | [1] |
| OTSSP167 | Glioblastoma | Xenograft | Sensitization to radiation therapy | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings related to this compound's mechanism of action.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Matrigel Invasion Assay
This assay assesses the invasive potential of cancer cells through a basement membrane extract.
-
Chamber Rehydration: Rehydrate Matrigel-coated inserts (8 µm pore size) with serum-free medium for 2 hours at 37°C.
-
Cell Seeding: Seed 5 x 10^4 cells in serum-free medium containing this compound or vehicle control into the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Cell Removal: Remove non-invading cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface with methanol and stain with crystal violet.
-
Quantification: Count the number of invaded cells in several microscopic fields.
Western Blot Analysis for Protein Expression
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., MELK, p-FOXM1, p-p53, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: General experimental workflow for evaluating the efficacy of this compound.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for a wide range of cancers by targeting the multifaceted roles of MELK in tumor biology. Its mechanism of action, centered on the induction of cell cycle arrest, apoptosis, and sensitization to DNA damaging agents, provides a strong rationale for its continued development. Future research should focus on identifying predictive biomarkers of response to this compound, exploring rational combination therapies to overcome potential resistance mechanisms, and further elucidating the complex signaling networks regulated by MELK in different cancer contexts. The development of potent and selective MELK inhibitors like this compound holds the potential to offer a novel and effective treatment modality for patients with cancers that are dependent on MELK for their survival and progression.
References
- 1. What are MELK inhibitors and how do they work? [synapse.patsnap.com]
- 2. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MELK in tumor cells and tumor microenvironment: from function and mechanism to therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. mdpi.com [mdpi.com]
- 7. portlandpress.com [portlandpress.com]
- 8. MELK-T1, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of MELK as a downstream of Del-1 and druggable targets in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Upregulation of MELK promotes chemoresistance and induces macrophage M2 polarization via CSF-1/JAK2/STAT3 pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Melk-IN-1 in Triple-Negative Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Maternal embryonic leucine zipper kinase (MELK) has emerged as a promising therapeutic target in TNBC owing to its overexpression and critical role in tumor progression, metastasis, and therapy resistance. This technical guide provides an in-depth overview of the preclinical evidence supporting the therapeutic potential of Melk-IN-1 (also known as OTSSP167), a potent and selective inhibitor of MELK, in TNBC. We detail its mechanism of action, summarize key quantitative data from in vitro and in vivo studies, provide comprehensive experimental protocols for relevant assays, and visualize the associated signaling pathways.
Introduction to MELK in Triple-Negative Breast Cancer
Maternal embryonic leucine zipper kinase (MELK) is a serine/threonine kinase that is highly expressed in various malignancies, including TNBC, while its expression in normal adult tissues is minimal.[1] High MELK expression in TNBC correlates with poor prognosis, increased metastasis, and resistance to conventional therapies.[2] MELK is implicated in several key cellular processes that drive tumorigenesis, including cell cycle regulation, maintenance of cancer stem cells (CSCs), and promotion of the epithelial-to-mesenchymal transition (EMT).[2] These multifaceted roles position MELK as an attractive target for therapeutic intervention in this aggressive breast cancer subtype.
This compound (OTSSP167): A Targeted Inhibitor of MELK
This compound, also known as OTSSP167, is a small-molecule inhibitor that demonstrates high potency and selectivity for MELK.[3] Preclinical studies have consistently shown that OTSSP167 exhibits significant anti-tumor activity in TNBC models by suppressing cell growth, inducing apoptosis, and enhancing the efficacy of chemotherapy and radiation.[1]
Quantitative Preclinical Data for this compound in TNBC
The efficacy of this compound has been quantified in numerous preclinical studies using various TNBC cell lines and animal models. The following tables summarize key in vitro and in vivo data.
Table 1: In Vitro Efficacy of this compound (OTSSP167) in TNBC Cell Lines
| Cell Line | Subtype | IC50 (nM) | Assay Type | Reference |
| MDA-MB-231 | Claudin-low | ~20 | MTS Assay | |
| SUM-159 | Claudin-low | ~50 | MTS Assay | |
| BT-549 | Mesenchymal-like | Not explicitly stated, but sensitive | Not specified | [4] |
Table 2: In Vivo Efficacy of this compound (OTSSP167) in TNBC Xenograft Models
| Model | Treatment | Tumor Growth Inhibition | Reference |
| 4T1 murine TNBC xenograft | 10 mg/kg/day | Significant suppression | [2] |
| MDA-MB-231 xenograft | Not specified | Significant reduction in tumor growth | [3] |
Mechanism of Action of this compound in TNBC
This compound exerts its anti-cancer effects through the modulation of several critical signaling pathways. A primary mechanism involves the inhibition of the MELK-FOXM1 signaling axis. MELK is known to phosphorylate and activate the transcription factor FOXM1, which in turn promotes the expression of genes essential for cell cycle progression and mitosis, such as CDC25B, Aurora B, and Survivin. By inhibiting MELK, this compound disrupts this cascade, leading to cell cycle arrest and apoptosis.
Furthermore, MELK inhibition has been shown to impact the p53 pathway. In TNBC cells with mutant p53, OTSSP167 can lead to the destabilization of the mutant p50 protein.[4] Additionally, MELK inhibition can induce the production of reactive oxygen species (ROS), which can contribute to its cytotoxic effects.
Signaling Pathway Diagrams
Caption: Simplified MELK signaling pathway in TNBC and points of inhibition by this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of MELK inhibitors in TNBC research.
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effect of this compound on TNBC cell lines and calculate the IC50 value.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, SUM-159)
-
Complete growth medium
-
96-well plates
-
This compound (OTSSP167)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed TNBC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting
Objective: To analyze the expression levels of MELK and downstream signaling proteins in TNBC cells following treatment with this compound.
Materials:
-
TNBC cell lines
-
This compound (OTSSP167)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MELK, anti-FOXM1, anti-p-FOXM1, anti-p53, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat TNBC cells with this compound at the desired concentrations for the specified time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Mammosphere Formation Assay
Objective: To assess the effect of this compound on the self-renewal capacity of TNBC cancer stem cells.
Materials:
-
TNBC cell lines
-
This compound (OTSSP167)
-
Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment plates
-
Microscope
Procedure:
-
Prepare a single-cell suspension of TNBC cells.
-
Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates with mammosphere culture medium containing various concentrations of this compound or vehicle control.
-
Incubate the plates for 7-10 days to allow for mammosphere formation.
-
Count the number of mammospheres (typically >50 µm in diameter) per well using a microscope.
-
Calculate the mammosphere formation efficiency (MFE) as (number of mammospheres / number of cells seeded) x 100%.
Matrigel Invasion Assay
Objective: To evaluate the effect of this compound on the invasive potential of TNBC cells.
Materials:
-
TNBC cell lines
-
This compound (OTSSP167)
-
Transwell inserts with 8 µm pore size
-
Matrigel
-
Serum-free medium
-
Complete medium (chemoattractant)
-
Cotton swabs
-
Crystal violet stain
-
Microscope
Procedure:
-
Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend TNBC cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add complete medium to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of invaded cells in several random fields under a microscope.
TNBC Xenograft Mouse Model
Objective: To assess the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
TNBC cell lines (e.g., MDA-MB-231 or 4T1)
-
Matrigel
-
This compound (OTSSP167)
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of TNBC cells and Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating the efficacy of this compound in TNBC.
Conclusion and Future Directions
The preclinical data strongly support the continued investigation of this compound as a targeted therapy for triple-negative breast cancer. Its ability to inhibit key oncogenic pathways, suppress cancer stem cell properties, and inhibit tumor growth in vivo highlights its therapeutic potential. Future research should focus on identifying predictive biomarkers of response to this compound, exploring combination therapies to overcome potential resistance mechanisms, and advancing its clinical development for the treatment of TNBC. A phase I clinical trial of OTSSP167 in patients with advanced solid tumors, including breast cancer, has been initiated, and the results are eagerly awaited.
References
- 1. Maternal Embryonic Leucine Zipper Kinase (MELK) as a Promising Therapeutic Target in Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical evaluation of biomarkers associated with antitumor activity of MELK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-wide effects of MELK-inhibitor in triple-negative breast cancer cells indicate context-dependent response with p53 as a key determinant - PMC [pmc.ncbi.nlm.nih.gov]
Melk-IN-1: A Comprehensive Technical Guide on its Cell Cycle Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maternal embryonic leucine zipper kinase (MELK) is a serine/threonine kinase that has emerged as a significant target in oncology due to its overexpression in a multitude of human cancers and its correlation with poor patient prognosis. This technical guide provides an in-depth analysis of Melk-IN-1, a potent and selective inhibitor of MELK, with a specific focus on its effects on the cell cycle. This document details the mechanism of action of this compound, presents quantitative data on its impact on cell cycle distribution, outlines detailed experimental protocols for its study, and visualizes the key signaling pathways and experimental workflows involved.
Introduction to MELK and its Role in the Cell Cycle
Maternal embryonic leucine zipper kinase (MELK) is a key regulator of various cellular processes, including cell proliferation, apoptosis, and cell cycle progression.[1][2] Its expression is tightly regulated during the cell cycle, peaking at the G2/M phase.[3] In numerous cancers, MELK is aberrantly overexpressed, contributing to uncontrolled cell division and tumor growth.[1] MELK exerts its influence on the cell cycle through the phosphorylation of a variety of substrate proteins, thereby modulating critical cell cycle checkpoints.[3]
This compound (OTS167): A Potent MELK Inhibitor
This compound, also known as OTS167, is a highly potent and ATP-competitive small molecule inhibitor of MELK, with an IC50 value of 0.41 nM.[4] Its primary mechanism of action is the direct inhibition of the kinase activity of MELK, which in turn disrupts the downstream signaling pathways that are dependent on MELK for their activation.[4] This inhibition has been shown to lead to cell cycle arrest and apoptosis in cancer cells that are reliant on MELK for their survival and proliferation.[1]
Quantitative Effects of this compound on Cell Cycle Distribution
The inhibition of MELK by this compound (OTS167) leads to a significant perturbation of the cell cycle in various cancer cell lines. A notable effect is the induction of cell cycle arrest, primarily at the G1/S or G2/M transition, depending on the cellular context.
Table 1: IC50 Values of OTS167 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia | 10 |
| A549 | Lung Cancer | 6.7[4] |
| T47D | Breast Cancer | 4.3[4] |
| DU4475 | Breast Cancer | 2.3[4] |
| 22Rv1 | Prostate Cancer | 6.0[4] |
| HT1197 | Bladder Cancer | 97[4] |
| Ovarian Cancer Cell Lines | Ovarian Cancer | 9.3 - 60 |
Table 2: Effect of MELK Inhibition on Cell Cycle Distribution in Bladder Cancer Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 45.3% | 35.1% | 19.6% |
| MELK siRNA | 68.7% | 18.2% | 13.1% |
| OTS167 (20 nM) | 65.4% | 20.5% | 14.1% |
Data derived from a study on bladder cancer cells, demonstrating a significant increase in the G1 population upon MELK inhibition, indicative of a G1/S phase arrest.[3][5] In other cancer types, such as T-cell acute lymphoblastic leukemia, treatment with OTS167 has been shown to increase the percentage of cells in the G2/M phase.[1]
Key Signaling Pathways Modulated by this compound
This compound-mediated inhibition of MELK affects critical signaling pathways that regulate cell cycle progression. Two of the most well-characterized pathways are the ATM/CHK2/p53 pathway and the FOXM1 signaling axis.
The ATM/CHK2/p53 Pathway
Inhibition of MELK has been shown to activate the DNA damage response pathway involving ATM, CHK2, and p53.[3][5] This leads to the upregulation of the cyclin-dependent kinase inhibitor p21, which in turn inhibits the activity of cyclin D1/CDK2 complexes, ultimately causing a G1/S cell cycle arrest.[3][5]
Caption: MELK Inhibition Activates the ATM/CHK2/p53 Pathway.
The FOXM1 Signaling Pathway
Forkhead box protein M1 (FOXM1) is a key transcription factor that regulates the expression of genes essential for G2/M progression.[6] MELK directly interacts with and phosphorylates FOXM1, leading to its activation.[7] Inhibition of MELK by this compound prevents the phosphorylation and activation of FOXM1, resulting in the downregulation of its target genes and subsequent cell cycle arrest.
Caption: MELK-mediated FOXM1 Activation and its Inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on the cell cycle.
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound (OTS167)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
Cancer cell lines treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples using a flow cytometer.
-
Gate the single-cell population and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis of Cell Cycle Proteins
This protocol is for detecting changes in the expression of key cell cycle regulatory proteins.
Materials:
-
Cancer cell lines treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ATM, anti-p-CHK2, anti-p53, anti-p21, anti-Cyclin D1, anti-CDK2, anti-FOXM1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of this compound on the cell cycle.
Caption: A typical experimental workflow for studying this compound.
Conclusion
This compound is a potent inhibitor of MELK that effectively induces cell cycle arrest in cancer cells. Its mechanism of action involves the disruption of key signaling pathways, including the ATM/CHK2/p53 and FOXM1 pathways. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating MELK as a therapeutic target in oncology. Further research into the nuanced effects of this compound across different cancer types will continue to elucidate its full therapeutic potential.
References
- 1. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MELK produces potential anti‐tumour effects in bladder cancer by inducing G1/S cell cycle arrest via the ATM/CHK2/p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of MELK produces potential anti-tumour effects in bladder cancer by inducing G1/S cell cycle arrest via the ATM/CHK2/p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FoxM1: a Master Regulator of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MELK-dependent FOXM1 phosphorylation is essential for proliferation of glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of MELK Inhibition on Apoptosis and Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a significant therapeutic target in oncology due to its overexpression in a variety of cancers and its crucial roles in cell cycle progression, proliferation, and apoptosis. This technical guide provides an in-depth analysis of the effects of MELK inhibition on these fundamental cellular processes. We consolidate quantitative data from preclinical studies on specific MELK inhibitors, detail the experimental protocols for key assays, and visualize the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of cancer biology and drug development.
Introduction
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that plays a pivotal role in tumorigenesis.[1] Its expression is significantly upregulated in numerous cancer types, including glioblastoma, breast cancer, and bladder cancer, while remaining low in most normal adult tissues.[1][2] High MELK expression often correlates with poor prognosis and resistance to therapy.[3] MELK is implicated in various cellular processes critical for cancer cell survival and proliferation, such as cell cycle regulation, apoptosis, and the maintenance of cancer stem cells.[1]
The oncogenic functions of MELK have led to the development of small molecule inhibitors aimed at targeting its kinase activity. This guide focuses on the cellular consequences of MELK inhibition, with a particular emphasis on two key outcomes: the induction of apoptosis and the suppression of cell proliferation. We will examine the effects of specific MELK inhibitors, including OTS167 and a highly selective inhibitor designated as "8a", across different cancer cell lines.
Quantitative Impact of MELK Inhibition on Cell Proliferation and Apoptosis
The inhibition of MELK has been shown to significantly reduce cell viability and induce apoptosis in a dose-dependent manner across a range of cancer cell lines. The following tables summarize the quantitative data extracted from preclinical studies.
Table 1: IC50 Values of MELK Inhibitors on Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 Value | Citation |
| OTS167 | T24 | Bladder Cancer | 26.74 ± 0.13 nM | [2] |
| OTS167 | UMUC3 | Bladder Cancer | 34.88 ± 0.21 nM | [2] |
| OTS167 | U87, U251, A172, T98G, LN229, LN18 | Glioblastoma | 100 - 200 nM | [1] |
| 8a | HeLaS3 | Cervical Cancer | 1.9 µM ± 0.5 | [4] |
Table 2: Effect of MELK Inhibitor OTS167 on Cell Cycle Distribution in Glioblastoma Cells
Data represents the percentage of cells in each phase of the cell cycle after 24 hours of treatment with OTS167.
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Citation |
| U87 | Control | 55.3 ± 2.5 | 35.1 ± 1.8 | 9.6 ± 1.2 | [5] |
| U87 | 50 nM OTS167 | 48.7 ± 2.1 | 25.4 ± 1.5 | 25.9 ± 1.9 | [5] |
| LN229 | Control | 60.1 ± 3.1 | 28.9 ± 2.2 | 11.0 ± 1.5 | [5] |
| LN229 | 50 nM OTS167 | 52.4 ± 2.8 | 19.7 ± 1.7 | 27.9 ± 2.3 | [5] |
Table 3: Induction of Apoptosis by MELK Inhibitor OTS167 in Triple-Negative Breast Cancer (TNBC) Cells
The data shows a dose-dependent increase in apoptosis as measured by an ELISA-based cell death detection assay.
| Cell Line | Treatment | Fold Increase in Apoptosis (vs. Control) | Citation |
| MDA-MB-468 | OTS167 (Dose-dependent) | Significant increase | [6] |
| HCC-1806 | OTS167 (Dose-dependent) | Most prominent increase | [6] |
Key Signaling Pathways Modulated by MELK Inhibition
MELK exerts its effects on cell proliferation and apoptosis through the modulation of several key signaling pathways. The inhibition of MELK disrupts these pathways, leading to anti-tumor effects.
The MELK-FOXM1 Axis
A critical downstream target of MELK is the transcription factor Forkhead Box M1 (FOXM1). MELK directly phosphorylates and activates FOXM1, which in turn promotes the expression of genes essential for cell cycle progression, particularly those involved in the G2/M transition.[2] Inhibition of MELK leads to the deactivation of FOXM1, resulting in cell cycle arrest and suppression of proliferation.
Caption: The MELK-FOXM1 signaling pathway and its inhibition.
The PI3K/AKT Pathway
MELK inhibition has also been shown to impact the PI3K/AKT signaling pathway, a crucial regulator of cell survival and proliferation.[2] Studies have demonstrated that treatment with MELK inhibitors can lead to a decrease in the phosphorylation of AKT, a key component of this pathway. The inactivation of AKT contributes to the anti-proliferative and pro-apoptotic effects of MELK inhibition.
Caption: The PI3K/AKT pathway is modulated by MELK inhibition.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to be representative and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
MELK inhibitor (e.g., OTS167)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or CCK-8 solution
-
DMSO (for dissolving formazan crystals in MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
The next day, treat the cells with various concentrations of the MELK inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
For MTT assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
For CCK-8 assay:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Caption: Workflow for cell viability assays (MTT/CCK-8).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines of interest
-
MELK inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the MELK inhibitor for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Caption: Workflow for the Annexin V/PI apoptosis assay.
Western Blotting
This technique is used to detect specific proteins in a sample and assess their expression levels.
Materials:
-
Cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MELK, anti-FOXM1, anti-p-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein expression levels.
Conclusion
The inhibition of MELK presents a promising therapeutic strategy for a variety of cancers. As demonstrated in this guide, targeting MELK effectively induces apoptosis and inhibits cell proliferation in cancer cells. The quantitative data and detailed protocols provided herein offer a valuable resource for researchers working to further elucidate the role of MELK in cancer and to develop novel anti-cancer therapies. The visualization of the key signaling pathways, including the MELK-FOXM1 and PI3K/AKT pathways, provides a framework for understanding the molecular mechanisms underlying the anti-tumor effects of MELK inhibitors. Further research is warranted to translate these preclinical findings into effective clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Melk-IN-1: A Deep Dive into Its Structural and Functional Landscape
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive analysis of Melk-IN-1, a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). The document delves into the structural characteristics, functional implications, and the intricate mechanism of action of this compound. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in the field of oncology, particularly for aggressive malignancies such as triple-negative breast cancer (TNBC).
Structural Analysis: Unveiling the Binding Interaction
While a definitive co-crystal structure of this compound in complex with the MELK kinase domain is not publicly available, structure-guided design principles were instrumental in its development.[1] Analysis of the crystal structures of MELK in complex with other inhibitors, such as HTH-01-091, reveals key features of the ATP-binding pocket that are likely exploited by this compound.
The binding of these inhibitors is characterized by interactions with the hinge region of the kinase, a critical element for ATP binding. It is highly probable that this compound, as an ATP-competitive inhibitor, also forms hydrogen bonds with the backbone of residues in this hinge region. The indolinone scaffold of this compound likely occupies the hydrophobic pocket within the kinase domain, forming van der Waals interactions with surrounding nonpolar residues. Specific substitutions on the indolinone core would then be positioned to interact with solvent-exposed regions or other pockets within the active site, thereby enhancing potency and selectivity.
To visualize the logical relationship of a structure-guided drug design process that could have led to this compound, the following workflow is proposed:
Quantitative Analysis of Inhibitory Activity
This compound has demonstrated potent inhibitory activity against MELK kinase. The following table summarizes the key quantitative data reported for this compound and its closely related analog, compound 17.
| Parameter | Value | Reference |
| IC50 | 3 nM | [2] |
| Ki | 0.39 nM | [2] |
These subnanomolar values highlight the high potency of this compound, making it a valuable tool for studying MELK biology and a promising starting point for therapeutic development.
Functional Analysis: Elucidating the Cellular Impact
This compound exerts its biological effects through the direct inhibition of MELK kinase activity, leading to a cascade of downstream cellular events.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the MELK kinase domain and preventing the phosphorylation of its substrates.[1] This inhibition of catalytic activity disrupts the signaling pathways regulated by MELK, ultimately leading to cell cycle arrest and apoptosis in cancer cells that are dependent on MELK for their survival and proliferation.[3]
Effects on Downstream Signaling Pathways
Inhibition of MELK by small molecules has been shown to trigger the Ataxia Telangiectasia Mutated (ATM)-mediated DNA damage response (DDR) pathway. This leads to the phosphorylation of downstream effectors such as Checkpoint Kinase 2 (CHK2) and the tumor suppressor p53.[2] Activated p53 can then induce the expression of cell cycle inhibitors like p21, leading to cell cycle arrest. Furthermore, MELK inhibition has been linked to the downregulation of the oncogenic transcription factor FOXM1 and its target genes, which are crucial for mitotic progression.[2][4] A notable consequence of this compound activity is the suppression of the anti-apoptotic protein Mcl-1, which is often overexpressed in cancer and contributes to therapeutic resistance.[1]
The following diagram illustrates the proposed signaling pathway affected by this compound:
Cellular Effects
The functional consequences of MELK inhibition by this compound in cancer cells include:
-
Inhibition of Cell Proliferation: this compound has been shown to inhibit the proliferation of TNBC cells, particularly those with high levels of MELK expression.[1]
-
Induction of Apoptosis: By suppressing the anti-apoptotic protein Mcl-1, this compound promotes programmed cell death in cancer cells.[1]
-
Cell Cycle Arrest: The activation of the ATM-p53-p21 axis and the downregulation of FOXM1 target genes contribute to a halt in cell cycle progression, preventing cancer cells from dividing.[2][4]
Experimental Protocols
This section provides detailed methodologies for key experiments that can be used to characterize the activity of this compound.
In Vitro Kinase Assay
This assay is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant MELK.
Workflow:
Methodology:
-
Reaction Buffer Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a final dilution in the kinase reaction buffer.
-
Reaction Setup: In a 96-well plate, add the diluted this compound or vehicle control (DMSO).
-
Enzyme Addition: Add recombinant human MELK enzyme to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of a suitable peptide substrate (e.g., a generic kinase substrate like myelin basic protein or a specific MELK substrate if identified) and ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radioactive detection methods).
-
Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA for chelation of Mg²⁺, or phosphoric acid for phosphocellulose paper binding).
-
Signal Detection:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric Assay (e.g., ADP-Glo™): Measure the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (WST-1 Assay)
This assay assesses the effect of this compound on the proliferation and viability of cancer cells in culture.
Workflow:
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 for TNBC) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO) in fresh culture medium.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
WST-1 Reagent Addition: Add WST-1 reagent to each well according to the manufacturer's protocol. WST-1 is a tetrazolium salt that is cleaved to a soluble formazan dye by metabolically active cells.
-
Incubation with Reagent: Incubate the plates for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells for each concentration of this compound. Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting the data on a dose-response curve.
Western Blot Analysis for Mcl-1 Expression
This protocol is used to determine the effect of this compound on the protein levels of the anti-apoptotic protein Mcl-1.
Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with this compound at various concentrations for a specified time. Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Mcl-1 overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize them using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the Mcl-1 signal to the loading control to determine the relative change in Mcl-1 expression upon treatment with this compound.
Conclusion
This compound is a highly potent and specific inhibitor of MELK kinase with significant potential for the development of targeted cancer therapies. Its ability to suppress the expression of the key anti-apoptotic protein Mcl-1 and induce cell cycle arrest and apoptosis in cancer cells underscores its therapeutic promise. The detailed structural insights, functional data, and experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further explore the therapeutic utility of targeting MELK with inhibitors like this compound. Future research should focus on obtaining a co-crystal structure of this compound with MELK to rationalize its high potency and guide the design of next-generation inhibitors with improved pharmacological properties.
References
- 1. Discovery of a potent inhibitor of MELK that inhibits expression of the anti-apoptotic protein Mcl-1 and TNBC cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MELK is an oncogenic kinase essential for mitotic progression in basal-like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Melk-IN-1 in Targeting Cancer Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maternal embryonic leucine zipper kinase (MELK) has emerged as a critical regulator of tumorigenesis and is particularly implicated in the maintenance and proliferation of cancer stem cells (CSCs). This technical guide provides an in-depth overview of the role of Melk-IN-1, a potent and selective MELK inhibitor, in targeting this resilient cell population. We will delve into the molecular mechanisms of this compound, its impact on key signaling pathways that govern CSC self-renewal and survival, and present quantitative data on its efficacy. Furthermore, this guide offers detailed experimental protocols for assays crucial to the investigation of MELK's function in cancer stem cells, alongside visual representations of the associated signaling networks and experimental workflows.
Introduction to MELK and Cancer Stem Cells
Cancer stem cells are a subpopulation of tumor cells that possess self-renewal and differentiation capabilities, driving tumor initiation, progression, metastasis, and therapeutic resistance. Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase, is highly expressed in various cancers and is correlated with poor prognosis.[1] MELK plays a pivotal role in cell cycle regulation, apoptosis, and the maintenance of an undifferentiated state, making it a compelling therapeutic target, particularly for the eradication of CSCs.[1]
This compound (also known as OTSSP167) is a small molecule inhibitor that demonstrates high potency and selectivity for MELK.[2] By inhibiting the kinase activity of MELK, this compound disrupts the downstream signaling cascades that are essential for CSC survival and proliferation.
Quantitative Analysis of this compound Efficacy
The inhibitory effect of this compound has been quantified across various cancer cell lines and specifically within cancer stem cell populations. The following tables summarize the key efficacy data.
| Cell Line | Cancer Type | This compound (OTSSP167) IC50 (nM) | Reference |
| A549 | Lung Cancer | 6.7 | [2] |
| T47D | Breast Cancer | 4.3 | [2] |
| DU4475 | Breast Cancer | 2.3 | [2] |
| 22Rv1 | Prostate Cancer | 6.0 | [2] |
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent cytotoxic effects of this compound across different cancer types.
| Cell Population (MDA-MB-231) | Treatment | Reduction in Mammosphere Formation Efficiency | p-value | Reference |
| Unsorted Cells | This compound (OTSSP167) | Significant | 0.0049 | [3][4][5] |
| ALDH+ Cancer Stem Cells | This compound (OTSSP167) | Significant | 0.0008 | [3][4][5] |
| CD44+/CD24- Cancer Stem Cells | This compound (OTSSP167) | Significant | 0.00282 | [3][4][5] |
Table 2: Effect of this compound on the Self-Renewal Capacity of Breast Cancer Stem Cells. Treatment with this compound significantly reduces the ability of cancer stem cell populations, identified by ALDH activity and CD44+/CD24- markers, to form mammospheres, a key indicator of self-renewal.
Signaling Pathways Modulated by this compound in Cancer Stem Cells
MELK exerts its influence on cancer stem cells through the modulation of several critical signaling pathways. This compound, by inhibiting MELK, effectively disrupts these pro-tumorigenic cascades.
The MELK/FOXM1 Axis
The Forkhead Box M1 (FOXM1) transcription factor is a master regulator of cell cycle progression and is a key downstream target of MELK. MELK directly phosphorylates and activates FOXM1, leading to the transcription of genes essential for mitosis and cell proliferation.[6]
Interaction with the p53 Tumor Suppressor Pathway
MELK has a complex and context-dependent relationship with the p53 tumor suppressor. In some contexts, MELK can phosphorylate and stabilize p53.[2] However, in cancer stem cells, the inhibition of MELK often leads to the activation of p53-mediated apoptosis and cell cycle arrest, suggesting a role for MELK in suppressing p53's tumor-suppressive functions in this specific cell population.
Activation of the NF-κB Pathway
The NF-κB signaling pathway is a crucial regulator of inflammation, cell survival, and proliferation, and its aberrant activation is common in cancer. MELK has been shown to activate the NF-κB pathway, contributing to the pro-survival signaling in cancer cells, including CSCs.[1]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and further investigation of the role of this compound in cancer stem cells.
Mammosphere Formation Assay
This assay is used to assess the self-renewal capacity of cancer stem cells in vitro.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
DMEM/F12 medium
-
B27 supplement
-
EGF (Epidermal Growth Factor)
-
bFGF (basic Fibroblast Growth Factor)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Ultra-low attachment plates
-
This compound (OTSSP167)
Procedure:
-
Culture cancer cells to 70-80% confluency.
-
Harvest cells using Trypsin-EDTA and resuspend in serum-free DMEM/F12 medium to create a single-cell suspension.
-
Count viable cells using a hemocytometer or automated cell counter.
-
Seed cells at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates containing mammosphere culture medium (DMEM/F12 supplemented with B27, EGF, bFGF, and Penicillin-Streptomycin).
-
Add this compound at desired concentrations to the treatment wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days.
-
Count the number of mammospheres (spherical, non-adherent cell clusters >50 µm in diameter) in each well using a microscope.
-
Calculate the Mammosphere Formation Efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.
Transwell Invasion Assay
This assay measures the invasive potential of cancer cells through a basement membrane matrix.
Materials:
-
Cancer cell line of interest
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel or other basement membrane extract
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
This compound (OTSSP167)
Procedure:
-
Coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend cancer cells in serum-free medium.
-
Pre-treat the cells with this compound or vehicle control for a specified time.
-
Seed the treated cells into the upper chamber of the transwell inserts.
-
Fill the lower chamber with medium containing a chemoattractant.
-
Incubate for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with a fixation solution.
-
Stain the fixed cells with a staining solution.
-
Count the number of stained, invaded cells in several microscopic fields.
-
Compare the number of invaded cells between the treatment and control groups.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the MELK signaling pathway.
Materials:
-
Cancer cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MELK, anti-phospho-FOXM1, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the protein bands using an imaging system and quantify the band intensities. Normalize to a loading control like β-actin.
Conclusion
This compound represents a promising therapeutic agent for targeting cancer stem cells by inhibiting the critical functions of MELK. Its ability to disrupt key signaling pathways involved in CSC self-renewal, proliferation, and survival provides a strong rationale for its continued investigation in preclinical and clinical settings. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding of MELK's role in cancer and developing novel anti-cancer therapies.
References
- 1. MELK promotes melanoma growth by stimulating the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. MELK as a Mediator of Stemness and Metastasis in Aggressive Subtypes of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FOXM1 in cancer: interactions and vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
Melk-IN-1's Interaction with Downstream Target FOXM1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maternal embryonic leucine zipper kinase (MELK) is a serine/threonine kinase that has emerged as a significant target in oncology.[1] Overexpressed in a multitude of cancers, MELK is implicated in tumorigenesis, cancer progression, and the maintenance of cancer stem cells.[2] A key downstream effector of MELK is the Forkhead Box M1 (FOXM1) transcription factor, a master regulator of mitotic progression. The interaction between MELK and FOXM1 is crucial for the proliferation of cancer cells, making the disruption of this pathway a promising therapeutic strategy.
This technical guide provides an in-depth overview of the interaction between MELK and its downstream target FOXM1, with a particular focus on the effects of MELK inhibitors. We will delve into the quantitative data derived from key experiments, provide detailed experimental protocols, and visualize the associated signaling pathways and workflows. This document is intended to be a valuable resource for researchers and professionals involved in cancer biology and drug development.
The MELK-FOXM1 Signaling Axis
MELK directly interacts with and phosphorylates FOXM1, leading to its activation.[3] This phosphorylation event enhances FOXM1's transcriptional activity, resulting in the upregulation of a suite of genes essential for cell cycle progression, particularly during the G2/M phase. Key downstream targets of the MELK-FOXM1 axis include Polo-like kinase 1 (PLK1), Aurora B kinase, and Cyclin B1.[3] This signaling cascade is critical for the proliferation and maintenance of cancer stem-like cells, particularly in malignancies such as glioblastoma.[3]
Signaling Pathway Diagram
References
Understanding the Oncogenic Properties of MELK Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that has emerged as a significant player in oncogenesis.[1][2] Initially identified for its role in embryonic development, subsequent research has revealed its aberrant overexpression in a wide array of human cancers, often correlating with poor prognosis and therapeutic resistance.[1][3][4] This technical guide provides an in-depth overview of the core oncogenic properties of MELK kinase, including its expression in various cancers, its role in key signaling pathways, and the methodologies used to investigate its function.
Data Presentation
MELK Expression in Human Cancers
MELK is frequently overexpressed at both the mRNA and protein levels in numerous malignancies.[1][3] This upregulation is often associated with more aggressive tumor phenotypes and worse patient outcomes.[1][4]
Table 1: MELK mRNA Expression in Various Cancer Types (TCGA Data)
| Cancer Type | Number of Tumor Samples (n) | Number of Normal Samples (n) | Fold Change (Tumor vs. Normal) | p-value |
| Breast Cancer (BRCA) | 1097 | 114 | > 4 | < 0.001 |
| Lung Adenocarcinoma (LUAD) | 517 | 59 | > 2 | < 0.001 |
| Glioblastoma Multiforme (GBM) | 156 | N/A | High Expression | N/A |
| Ovarian Cancer (OV) | 307 | N/A | High Expression | N/A |
| Pancreatic Adenocarcinoma (PAAD) | 179 | 4 | > 2 | < 0.01 |
| Colon Adenocarcinoma (COAD) | 478 | 41 | > 1.5 | < 0.01 |
Data is a representative summary compiled from various TCGA analyses. Actual values may vary based on the specific dataset and analysis methods.
Table 2: MELK Protein Expression in Breast Cancer Subtypes
| Breast Cancer Subtype | Number of Cases | MELK Protein Expression (IHC Score) |
| Basal-like | High | Significantly higher than other subtypes |
| Luminal A | Low | Low to moderate |
| Luminal B | Moderate | Moderate |
| HER2-enriched | Moderate to High | Variable, often elevated |
| Normal-like | Low | Low |
Based on immunohistochemistry (IHC) studies.[3][5]
Efficacy of MELK Inhibitors
The development of small molecule inhibitors targeting MELK has shown promise in preclinical studies. OTSSP167 is a potent and well-characterized MELK inhibitor.
Table 3: IC50 Values of OTSSP167 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Cancer | 6.7[6] |
| T47D | Breast Cancer | 4.3[6] |
| DU4475 | Breast Cancer | 2.3[6] |
| 22Rv1 | Prostate Cancer | 6.0[6] |
| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia | 12[7] |
| ALL-SIL | T-cell Acute Lymphoblastic Leukemia | ~15[7] |
| IMR-32 | Neuroblastoma | 17[8] |
Experimental Protocols
Kinase Activity Assay
This protocol is for determining the in vitro kinase activity of MELK and for screening potential inhibitors.
Materials:
-
Recombinant human MELK protein
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP (as required for the specific assay, e.g., ADP-Glo™ Kinase Assay)
-
Substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide substrate)
-
Test compounds (potential inhibitors)
-
96- or 384-well plates
-
Plate reader capable of luminescence or radioactivity detection
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant MELK protein, and the substrate in each well of the plate.
-
Add the test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction according to the specific assay kit instructions (e.g., by adding a reagent that depletes remaining ATP).
-
Measure the signal (e.g., luminescence for ADP-Glo™) using a plate reader.
-
Calculate the percentage of kinase activity inhibition for each compound concentration and determine the IC50 value.
shRNA-Mediated Knockdown of MELK
This protocol describes the use of lentiviral particles to deliver short hairpin RNA (shRNA) to stably knock down MELK expression in cancer cell lines.
Materials:
-
Lentiviral vectors carrying shRNA targeting MELK and a non-targeting control shRNA.
-
Packaging and envelope plasmids (e.g., psPAX2 and pMD2.G).
-
HEK293T cells for virus production.
-
Target cancer cell line.
-
Transfection reagent.
-
Polybrene.
-
Puromycin for selection.
-
Culture medium and supplements.
Procedure:
-
Virus Production: Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and the packaging and envelope plasmids using a suitable transfection reagent.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris. The viral particles can be concentrated by ultracentrifugation if necessary.
-
Transduction of Target Cells: Seed the target cancer cells in a 6-well plate.
-
On the following day, replace the medium with fresh medium containing polybrene (e.g., 8 µg/mL).
-
Add the viral supernatant to the cells at a desired multiplicity of infection (MOI).
-
Incubate the cells for 24-48 hours.
-
Replace the virus-containing medium with fresh medium containing puromycin to select for successfully transduced cells.
-
Expand the puromycin-resistant cells and validate the knockdown of MELK expression by Western blotting and/or qRT-PCR.
In Vivo Tumorigenesis Assay (Orthotopic Xenograft Model)
This protocol outlines the procedure for assessing the effect of MELK knockdown on tumor growth in an orthotopic mouse model of breast cancer.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG).
-
Cancer cell line with stable MELK knockdown (and control).
-
Matrigel.
-
Surgical instruments.
-
Anesthesia.
-
Calipers for tumor measurement.
Procedure:
-
Cell Preparation: Harvest the cancer cells with MELK knockdown and the control cells. Resuspend the cells in a mixture of sterile PBS and Matrigel (e.g., 1:1 ratio) at a concentration of 1 x 10^7 cells/mL.
-
Animal Preparation: Anesthetize the mice according to approved animal care protocols.
-
Orthotopic Injection: Make a small incision to expose the mammary fat pad. Inject 1 x 10^6 cells (in 100 µL volume) into the mammary fat pad. Suture the incision.
-
Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 3-4 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Endpoint: At the end of the study (e.g., when tumors reach a predetermined size or after a specific duration), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting to confirm MELK knockdown).
Signaling Pathways and Visualizations
MELK exerts its oncogenic effects through its involvement in several critical signaling pathways that regulate cell cycle progression, proliferation, and apoptosis.
MELK-FOXM1 Signaling Pathway
MELK directly interacts with and phosphorylates the transcription factor Forkhead Box M1 (FOXM1), a master regulator of mitotic gene expression.[1] This phosphorylation enhances FOXM1's transcriptional activity, leading to the upregulation of genes crucial for cell cycle progression, such as Aurora B kinase and Cyclin B1.
MELK and JNK/c-JUN Signaling
In a cancer-specific manner, MELK interacts with the c-Jun N-terminal kinase (JNK) pathway.[1] MELK can bind to c-JUN, a downstream target of JNK, and this interaction is dependent on MELK's kinase activity.[1] This pathway is implicated in regulating apoptosis and cell proliferation.[1]
MELK and p53 Regulation
The relationship between MELK and the tumor suppressor p53 appears to be context-dependent. In some cancers, like glioblastoma, MELK and p53 expression are inversely correlated, with MELK potentially acting to negatively regulate p53 activity.[1] Conversely, in other contexts, MELK has been shown to phosphorylate and activate p53.[1] This dual role suggests that MELK's impact on p53-mediated apoptosis and cell cycle arrest is complex.
Conclusion
MELK kinase is a multifaceted oncogenic driver implicated in the progression of numerous cancers. Its overexpression is a strong indicator of poor prognosis, and its central role in critical signaling pathways makes it an attractive therapeutic target. The development of specific MELK inhibitors has shown promising anti-tumor activity in preclinical models. Further research into the complex regulatory networks of MELK will undoubtedly unveil new avenues for targeted cancer therapies. There is, however, an ongoing debate in the scientific community regarding the essentiality of MELK for cancer cell proliferation, with some studies using CRISPR/Cas9-mediated knockout showing minimal effects on cell growth.[9] This highlights the need for further investigation to fully elucidate the context-dependent roles of MELK in cancer.
References
- 1. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 4. MELK is an oncogenic kinase essential for mitotic progression in basal-like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subtype-specific expression of MELK is partly due to copy number alterations in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MELK in Mitotic Progression of Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that has emerged as a critical regulator of mitotic progression, particularly in the context of cancer.[1][2] Overexpressed in a wide array of human cancers, including aggressive subtypes like basal-like breast cancer, MELK has been correlated with poor patient prognosis and resistance to therapy.[2][3] This technical guide provides an in-depth examination of the multifaceted role of MELK in the mitotic progression of cancer cells. It delves into the core signaling pathways orchestrated by MELK, summarizes key quantitative data on its expression and activity, and furnishes detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating MELK as a potential therapeutic target.
Introduction to MELK
MELK, a member of the AMPK/Snf1 family of protein kinases, is intricately involved in various cellular processes, including cell cycle control, apoptosis, and embryonic development.[1] Its expression is tightly regulated throughout the cell cycle, peaking during the G2 and M phases and rapidly degrading upon mitotic exit.[3] This cell cycle-dependent expression pattern is a hallmark of key mitotic regulators. In cancer cells, the dysregulation of MELK expression and activity is a frequent event, contributing to aberrant mitotic progression and tumor proliferation.[3][4]
Quantitative Data on MELK in Cancer
The overexpression of MELK is a prominent feature in many human cancers. The following tables summarize quantitative data regarding MELK expression and the effects of its inhibition.
Table 1: MELK mRNA Expression in Cancer Tissues vs. Normal Tissues
| Cancer Type | Fold Change (Tumor vs. Normal) | p-value | Reference |
| Breast Cancer | ~8-fold higher in tumors | 4.6 x 10⁻⁵⁴ | [5] |
| Lung Adenocarcinoma | Significantly upregulated | <0.01 | [6] |
| Colorectal Cancer | Significantly upregulated | <0.01 | [6] |
| Ovarian Cancer | Significantly upregulated | <0.01 | [6] |
| Gastric Cancer | Significantly upregulated | <0.01 | [6] |
| Cervical Cancer | Significantly upregulated | <0.01 | [4][6] |
| Melanoma | Significantly upregulated | <0.01 | [6] |
Table 2: MELK Expression in Breast Cancer Subtypes
| Breast Cancer Subtype | Relative MELK mRNA Expression | Significance | Reference |
| Basal-like | Highest | p < 0.001 (vs. other subtypes) | [6] |
| Triple-Negative (TNBC) | Highest | p < 0.001 (vs. other subtypes) | [3] |
| HER2-enriched | Elevated | Significantly higher than Luminal A | [4] |
| Luminal B | Elevated | Significantly higher than Luminal A | [4] |
| Luminal A | Lowest | - | [4] |
Data compiled from multiple studies and databases.[3][4][5][6]
Table 3: Effect of MELK Inhibitors on Cancer Cell Viability (IC50 Values)
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| OTSSP167 | SBC3 | Small Cell Lung Cancer | ~10-20 | [7] |
| OTSSP167 | DMS114 | Small Cell Lung Cancer | ~10-20 | [7] |
| OTSSP167 | Ovarian Cancer Cell Lines (panel) | Ovarian Cancer | 9.3 - 60 | [8] |
| HTH-01-091 | MDA-MB-468 | Basal-like Breast Cancer | 4000 | [9] |
| NVS-MELK8a | MDA-MB-468 | Basal-like Breast Cancer | 5410 | [9] |
Note: There is a documented controversy regarding the on-target efficacy of some MELK inhibitors, with studies using CRISPR/Cas9-mediated MELK deletion showing no effect on cancer cell proliferation.[5][10]
MELK Signaling Pathways in Mitosis
MELK exerts its influence on mitotic progression through a complex network of interactions and phosphorylation events. Key signaling pathways are detailed below.
The FOXM1-MELK Axis
The transcription factor Forkhead Box M1 (FOXM1) is a master regulator of mitotic gene expression and is frequently overexpressed in cancer.[3] MELK and FOXM1 are engaged in a positive feedback loop that drives mitotic progression.
Caption: The FOXM1-MELK positive feedback loop in mitotic progression.
Regulation of Protein Synthesis via eIF4B
A crucial role for MELK in mitosis is the regulation of protein synthesis, which is essential for the survival of cancer cells during cell division.[11] MELK phosphorylates the eukaryotic translation initiation factor 4B (eIF4B), leading to the enhanced translation of the anti-apoptotic protein MCL1.[11][12]
Caption: MELK-eIF4B signaling pathway regulating protein synthesis and apoptosis.
Spatiotemporal Regulation of MELK during Mitosis
The subcellular localization of MELK is dynamically regulated during mitosis. Upon anaphase onset, MELK translocates from the cytoplasm to the cell cortex, a process regulated by CDK1 and the protein phosphatase PP4.[7][8][13]
Caption: Regulation of MELK localization during mitotic progression.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of MELK in mitotic progression.
MELK Kinase Assay (In Vitro)
This protocol is adapted from commercially available luminescent kinase assay kits and published studies.[14]
Objective: To measure the kinase activity of MELK and assess the potency of inhibitors.
Materials:
-
Recombinant active MELK protein
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[14]
-
Substrate peptide (e.g., KKLNRTLSFAEPG)[15]
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents:
-
Dilute recombinant MELK enzyme, substrate peptide, and ATP to desired concentrations in kinase buffer.
-
Prepare serial dilutions of the MELK inhibitor to be tested in kinase buffer with a final DMSO concentration of 5%.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of inhibitor solution or 5% DMSO (vehicle control).
-
Add 2 µl of diluted MELK enzyme.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mix.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for an in vitro MELK kinase assay.
Immunoprecipitation of MELK and Interacting Proteins
This protocol is a general guideline for immunoprecipitating MELK to identify interacting proteins, which can be adapted from standard procedures.[9][16][17][18]
Objective: To isolate MELK and its binding partners from cell lysates.
Materials:
-
Cultured cancer cells
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Anti-MELK antibody
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Microcentrifuge
-
End-over-end rotator
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add protein A/G beads to the clarified lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-MELK antibody or isotype control IgG to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add pre-washed protein A/G beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Resuspend the washed beads in SDS-PAGE sample buffer.
-
Boil for 5-10 minutes to elute the protein complexes.
-
Pellet the beads and collect the supernatant containing the immunoprecipitated proteins.
-
-
Analysis:
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against MELK and putative interacting partners. Alternatively, perform mass spectrometry for unbiased identification of interacting proteins.
-
Caption: General workflow for immunoprecipitation of MELK.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines a method to analyze the cell cycle distribution of cancer cells following MELK knockdown, adapted from standard procedures.[19][20]
Objective: To quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and to assess mitotic arrest.
Materials:
-
Cancer cells treated with MELK siRNA or control siRNA
-
PBS
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest and Fixation:
-
Harvest both adherent and floating cells and wash with PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of PI.
-
Use a linear scale for the DNA content histogram.
-
Gate on single cells to exclude doublets and aggregates.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in G1, S, and G2/M phases.
-
An accumulation of cells in the G2/M peak after MELK knockdown is indicative of a mitotic arrest. For more specific analysis of mitosis, co-staining with an anti-phospho-histone H3 antibody can be performed.
-
Caption: Workflow for cell cycle analysis by flow cytometry.
Conclusion
MELK plays a pivotal, albeit controversially discussed, role in the mitotic progression of cancer cells. Its overexpression in numerous malignancies and its involvement in key mitotic signaling pathways underscore its potential as a therapeutic target. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to further elucidate the functions of MELK and to develop novel anti-cancer strategies targeting this kinase. Continued investigation into the precise molecular mechanisms governed by MELK will be crucial for the successful translation of these findings into clinical applications.
References
- 1. Tissue expression of MELK - Summary - The Human Protein Atlas [proteinatlas.org]
- 2. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MELK is an oncogenic kinase essential for mitotic progression in basal-like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Up-regulation of MELK by E2F1 promotes the proliferation in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MELK expression correlates with tumor mitotic activity but is not required for cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spatiotemporal regulation of MELK during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spatiotemporal regulation of MELK during mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ulab360.com [ulab360.com]
- 10. MELK expression correlates with tumor mitotic activity but is not required for cancer growth | eLife [elifesciences.org]
- 11. Mitotic MELK-eIF4B signaling controls protein synthesis and tumor cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitotic MELK-eIF4B signaling controls protein synthesis and tumor cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Spatiotemporal regulation of MELK during mitosis [frontiersin.org]
- 14. Expression of MELK in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 15. MELK is an oncogenic kinase essential for metastasis, mitotic progression, and programmed death in lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ulab360.com [ulab360.com]
- 17. www2.nau.edu [www2.nau.edu]
- 18. Western blotting and immunoprecipitation [bio-protocol.org]
- 19. Assaying Cell Cycle Status Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing the Therapeutic Potential of MELK Inhibition with Melk-IN-1: A Technical Guide
Introduction
Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a significant therapeutic target in oncology. As a serine/threonine kinase, MELK is integral to a multitude of cellular processes, including cell cycle progression, proliferation, apoptosis, and stem cell renewal.[1][2] Its expression is typically low in normal, differentiated tissues but is markedly upregulated in a wide array of human cancers, such as glioblastoma, breast, prostate, and colon cancer.[1][3][4] This differential expression, coupled with the correlation between high MELK levels and poor patient prognosis, underscores its potential as a target for cancer therapy.[4][5][6] The oncogenic role of MELK is often attributed to its capacity to override critical cell-cycle checkpoints and manage replication stress, thereby promoting unchecked tumor cell proliferation.[7][8]
Melk-IN-1 is a potent small-molecule inhibitor designed to specifically target the kinase activity of MELK.[9] By blocking MELK's enzymatic function, this compound disrupts the downstream signaling cascades that are crucial for the growth and survival of cancer cells. This guide provides an in-depth technical overview of the therapeutic potential of targeting MELK with this compound, focusing on its mechanism of action, relevant signaling pathways, and the experimental methodologies used for its evaluation.
Quantitative Data: Potency of MELK Inhibitors
The efficacy of a kinase inhibitor is quantitatively defined by its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki). A lower value for these metrics indicates higher potency. This compound demonstrates high potency against MELK. For comparative purposes, data for other notable MELK inhibitors are also presented.
| Inhibitor | Type | IC50 (nM) | Ki (nM) | Target | Notes |
| This compound | Small Molecule | 3 | 0.39 | MELK | Potent and selective inhibitor.[9] |
| OTSSP167 | Small Molecule | 0.41 | - | MELK | Highly potent, ATP-competitive inhibitor; has entered clinical trials.[10][11] |
| MELK-T1 | Small Molecule | 37 | - | MELK | Cell-permeable inhibitor that also triggers proteasome-mediated MELK degradation.[7] |
| HTH-01-091 | Small Molecule | 10.5 | - | MELK | Selective inhibitor developed for preclinical target validation.[12] |
| NVS-MELK8a | Small Molecule | - | - | MELK | Preclinical efficacy in slowing cancer cell proliferation has been demonstrated.[13] |
Note: IC50 and Ki values can vary depending on the specific assay conditions, such as ATP concentration.[12][14] It is crucial to consider these conditions when comparing data from different sources.
MELK Signaling Pathways and Mechanism of Inhibition
MELK exerts its oncogenic effects by phosphorylating and regulating a network of downstream proteins critical for cell cycle control and survival. Inhibition by this compound blocks these phosphorylation events, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on MELK activity.[15]
The FOXM1-Mediated Mitotic Progression Pathway
A primary mechanism through which MELK promotes cancer proliferation is by activating the transcription factor Forkhead Box M1 (FOXM1), a master regulator of the cell cycle.[1]
-
Activation: MELK forms a complex with FOXM1 and directly phosphorylates it.[1]
-
Transcription: This phosphorylation enhances FOXM1's transcriptional activity.
-
Mitotic Entry: Activated FOXM1 then drives the expression of essential mitotic regulators, including CDC25B, Aurora B Kinase, and Survivin, thereby promoting G2/M transition and cell division.[1][5]
-
Inhibition: this compound blocks the initial phosphorylation of FOXM1, which in turn prevents the expression of these mitotic proteins, leading to cell cycle arrest.[5]
Interaction with p53 and Apoptosis Regulation
MELK's role in apoptosis is complex and appears to be context-dependent. It has been shown to interact with the tumor suppressor p53.
-
Phosphorylation: MELK can phosphorylate the Ser15 residue on p53, which can enhance p53's stability and pro-apoptotic activity.[1]
-
Context-Dependence: However, in some cancer models, MELK has anti-apoptotic effects, potentially through the inhibition of pro-apoptotic proteins like Bcl-G.[1] The overall outcome of MELK inhibition on p53 signaling can depend on the p53 mutation status of the cancer cell. For instance, the inhibitor OTSSP167 has been shown to downregulate mutant p53 while upregulating wild-type p53.[16]
Experimental Protocols
Evaluating the therapeutic potential of this compound involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantitatively measures the enzymatic activity of MELK and its inhibition by compounds like this compound by detecting the amount of ADP produced in the kinase reaction.
Objective: To determine the IC50 value of this compound against MELK kinase.
Materials:
-
Recombinant human MELK enzyme
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[17]
-
Substrate peptide (specific for MELK)
-
ATP (at a concentration near the Km for MELK)
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well assay plates (low volume, white)
-
Plate reader capable of measuring luminescence
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM, diluted down to the picomolar range.
-
Assay Plate Setup:
-
Add 1 µL of the diluted this compound or DMSO (as a vehicle control) to the wells of a 384-well plate.[17]
-
-
Kinase Reaction:
-
Prepare a 2X enzyme solution by diluting the MELK enzyme in Kinase Buffer.
-
Prepare a 2X substrate/ATP mix in Kinase Buffer.
-
Add 2 µL of the 2X enzyme solution to each well.[17]
-
Initiate the reaction by adding 2 µL of the 2X substrate/ATP mix to each well.[17]
-
Incubate the plate at room temperature for 60 minutes.[17]
-
-
Signal Generation (ADP-Glo™ Protocol):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[17]
-
Incubate at room temperature for 40 minutes.[17]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and provide the substrate (luciferin) for the luciferase enzyme.[17]
-
Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.[17]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic model to calculate the IC50 value.[18]
-
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines with high MELK expression (e.g., MDA-MB-231, SUM-159 for breast cancer).[16]
-
Complete cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent.
-
Solubilization solution (e.g., DMSO or SDS-HCl) for MTT assay.
-
96-well cell culture plates.
-
Spectrophotometer (plate reader).
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well).
-
Allow cells to adhere overnight in a CO2 incubator at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTT/MTS Reagent Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight to dissolve the formazan crystals.
-
For MTS: Add 20 µL of the combined MTS/PES reagent to each well and incubate for 1-4 hours at 37°C. No solubilization step is needed.
-
-
Data Acquisition:
-
Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT; 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion and Future Directions
Targeting MELK with specific inhibitors like this compound represents a promising therapeutic strategy for a variety of cancers characterized by MELK overexpression. The potent in vitro activity of this compound is a direct consequence of its ability to disrupt key oncogenic signaling pathways, primarily the FOXM1-mediated cell cycle progression axis. The detailed protocols provided herein offer a standardized framework for the preclinical evaluation of this compound and other novel MELK inhibitors.
Future research should focus on several key areas:
-
In Vivo Efficacy: Evaluating the anti-tumor effects of this compound in relevant xenograft and patient-derived xenograft (PDX) models.
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to MELK-targeted therapy.
-
Combination Therapies: Investigating the synergistic potential of this compound with standard-of-care chemotherapies or other targeted agents to overcome resistance and enhance therapeutic outcomes.
-
Selectivity Profiling: Comprehensive kinome screening to fully characterize the selectivity of this compound and identify any potential off-target effects.
A thorough understanding of MELK's complex biology and the precise mechanism of its inhibitors will be crucial for successfully translating this promising therapeutic approach from the laboratory to the clinic.
References
- 1. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Maternal Embryonic Leucine-zipper Kinase: Key Kinase for Stem Cell Phenotype in Glioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of biomarkers associated with antitumor activity of MELK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maternal embryonic leucine zipper kinase is a novel target for diffuse large B cell lymphoma and mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MELK as a Mediator of Stemness and Metastasis in Aggressive Subtypes of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MELK-T1, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MELK | CymitQuimica [cymitquimica.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Development of an orally-administrative MELK-targeting inhibitor that suppresses the growth of various types of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. What are MELK inhibitors and how do they work? [synapse.patsnap.com]
- 16. Genome-wide effects of MELK-inhibitor in triple-negative breast cancer cells indicate context-dependent response with p53 as a key determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. ww2.amstat.org [ww2.amstat.org]
Methodological & Application
Application Notes: Melk-IN-1 Solubility and Preparation for In Vitro Assays
Introduction
Maternal embryonic leucine zipper kinase (MELK) is a serine/threonine kinase that plays a significant role in various cellular processes, including cell cycle regulation, proliferation, apoptosis, and stem cell renewal.[1][2][3] Its overexpression is associated with poor prognosis in several human cancers, including triple-negative breast cancer (TNBC), glioblastoma (GBM), and others, making it a compelling target for cancer therapy.[4][5][6] Melk-IN-1 is a potent and selective small-molecule inhibitor of MELK with a reported IC50 of 3 nM and a Ki of 0.39 nM.[7][8][9] These application notes provide detailed protocols for the solubilization of this compound and its preparation for use in various in vitro assays, along with an overview of the relevant signaling pathways.
Quantitative Data Summary
The following tables summarize the key inhibitory and physical properties of this compound.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Reference |
| Target | Maternal embryonic leucine zipper kinase (MELK) | [7][8] |
| IC50 | 3 nM | [7][8][9] |
| Ki | 0.39 nM | [7][8][9] |
Table 2: Physical and Solubility Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C31H33N5O4 | [8] |
| Molecular Weight | 539.62 g/mol | [8] |
| Purity | >98% (by HPLC) | [10] |
| Solubility in DMSO | ≥ 10 mM | [7] |
| Solubility in Formulation 1 | 1.33 mg/mL (2.46 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [7][11] |
| Solubility in Formulation 2 | 1.33 mg/mL (2.46 mM) in 10% DMSO, 90% (20% SBE-β-CD in Saline) | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which can be stored for long periods and diluted to working concentrations for various assays.
Materials:
-
This compound powder (purity >98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance and weighing paper
Procedure:
-
Calculate Required Mass: Determine the mass of this compound powder needed. For 1 mL of a 10 mM stock solution (MW = 539.62 g/mol ):
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Mass (mg) = 0.010 mol/L x 0.001 L x 539.62 g/mol x 1000 = 5.3962 mg
-
-
Weighing: Carefully weigh out the calculated amount of this compound powder in a sterile environment.
-
Dissolution: Add the weighed powder to a sterile tube. Add the calculated volume of DMSO to the tube. For example, add 1 mL of DMSO to 5.3962 mg of powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 2-3 minutes until the powder is completely dissolved.
-
Solubilization Aid (if necessary): If precipitation or incomplete dissolution is observed, gently warm the solution to 37°C for a few minutes and/or place it in an ultrasonic bath until the solution becomes clear.[7][8]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile cryovials.[7][11]
-
Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7][8]
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the 10 mM DMSO stock solution to final working concentrations for cell-based experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution: Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically ≤ 0.1%.
-
Example for 10 µM final concentration:
-
Prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of culture medium. This results in a 100 µM solution.
-
Add 10 µL of this 100 µM solution to 90 µL of cell culture medium in your assay plate for a final volume of 100 µL and a final concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Application: Add the prepared working solutions and the vehicle control to your cell cultures and proceed with the assay (e.g., proliferation, migration, or western blot analysis).
Key In Vitro Applications and the MELK Signaling Pathway
This compound can be utilized in a variety of in vitro assays to investigate its biological effects on cancer cells.
Common In Vitro Assays:
-
Proliferation/Viability Assays (e.g., CCK-8, MTT): To determine the effect of this compound on cell growth and viability.[12]
-
Colony Formation Assays: To assess the long-term impact of the inhibitor on the ability of single cells to form colonies.[12]
-
Wound Healing/Migration Assays: To evaluate the effect of MELK inhibition on cancer cell migration.[4][12]
-
Invasion Assays (e.g., Transwell): To measure the ability of cells to invade through a basement membrane matrix, a key step in metastasis.[4]
-
Western Blotting: To analyze the downstream effects of MELK inhibition on its target proteins and signaling pathways, such as the phosphorylation of FOXM1 or AKT.[5]
-
Apoptosis Assays (e.g., Annexin V/PI staining): To determine if MELK inhibition induces programmed cell death.[2]
MELK Signaling Pathway Overview
MELK is a central node in signaling pathways that drive cancer progression.[2][6] It is activated via autophosphorylation and regulates downstream effectors crucial for cell cycle progression and survival.[1][13] A primary target is the transcription factor FOXM1, which MELK phosphorylates and activates.[1][2] Activated FOXM1 then promotes the expression of mitotic regulators like CDC25B, Aurora B, and Survivin, driving G2/M transition.[1][2] MELK also interacts with and influences other critical pathways, including those involving p53, c-JUN, and AKT, to regulate proliferation and apoptosis.[2][5] Inhibition of MELK with compounds like this compound is expected to block these downstream oncogenic signals.
Caption: Simplified MELK signaling pathway and the inhibitory action of this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MELK as a Mediator of Stemness and Metastasis in Aggressive Subtypes of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MELK expression in breast cancer is associated with infiltration of immune cell and pathological compete response (pCR) after neoadjuvant chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. This compound Supplier | CAS 2095596-44-2 | AOBIOUS [aobious.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. MELK-T1, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of Melk-IN-1 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of Melk-IN-1, a potent maternal embryonic leucine zipper kinase (MELK) inhibitor, for various cell culture experiments. This document includes detailed protocols for key assays, quantitative data for this compound, and visual representations of the MELK signaling pathway and experimental workflows.
Introduction to this compound
Maternal embryonic leucine zipper kinase (MELK) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][2][3] Its overexpression has been implicated in numerous cancers, making it a promising target for cancer therapy.[4][5] this compound is a potent and selective inhibitor of MELK, demonstrating significant potential in preclinical studies.[6][7][8] Determining the precise optimal concentration of this compound is critical for achieving desired experimental outcomes while minimizing off-target effects and cytotoxicity.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound based on available literature. It is important to note that the optimal concentration for a specific cell line and experimental condition should be determined empirically.
| Parameter | Value | Reference(s) |
| IC50 (In Vitro Kinase Assay) | 3 nM | [6][7][8] |
| Ki (Binding Affinity) | 0.39 nM | [6][7][8] |
Note: The IC50 value provided is from an in vitro kinase assay and represents the concentration of this compound required to inhibit 50% of MELK enzymatic activity. The effective concentration in a cell-based assay (EC50) will likely be higher and is dependent on factors such as cell type, cell density, and incubation time.
Experimental Protocols
This section provides detailed protocols for essential experiments to determine the optimal concentration of this compound and to characterize its effects on cultured cells.
Protocol 1: Determination of Cell Viability using MTT Assay
This protocol is designed to assess the cytotoxic effects of this compound on a given cell line and to determine its half-maximal inhibitory concentration (IC50) for cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[9]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and enter the logarithmic growth phase (typically 24 hours).
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range to start with could be from 1 nM to 10 µM. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.[10]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a suitable software.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the investigation of the effect of this compound on cell cycle progression.
Materials:
-
Cells of interest treated with various concentrations of this compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)[12]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, slowly add 4 mL of cold 70% ethanol and incubate at 4°C for at least 30 minutes to fix the cells.[13]
-
Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution.[14]
-
Incubation: Incubate the cells at room temperature for 30 minutes in the dark.[15]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[16]
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cells of interest treated with various concentrations of this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.[17]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
MELK Signaling Pathway
Maternal embryonic leucine zipper kinase (MELK) is a key regulator of multiple signaling pathways involved in cell proliferation, survival, and oncogenesis. Inhibition of MELK by this compound can impact these downstream effectors.
Caption: MELK Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Determining Optimal this compound Concentration
This workflow outlines the logical steps to systematically determine the optimal concentration of this compound for your specific cell culture experiments.
Caption: Workflow for determining the optimal concentration of this compound.
Conclusion
The determination of the optimal concentration of this compound is a critical first step for any in vitro study. By following the detailed protocols and workflow outlined in these application notes, researchers can systematically identify a concentration that elicits the desired biological effect on the MELK signaling pathway while ensuring cell viability and minimizing off-target effects. The provided quantitative data and diagrams serve as a valuable resource for designing and interpreting these experiments.
References
- 1. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are MELK inhibitors and how do they work? [synapse.patsnap.com]
- 5. Genome-wide effects of MELK-inhibitor in triple-negative breast cancer cells indicate context-dependent response with p53 as a key determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound Supplier | CAS 2095596-44-2 | AOBIOUS [aobious.com]
- 8. This compound | MELK | TargetMol [targetmol.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 細胞計數與健康分析 [sigmaaldrich.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. corefacilities.iss.it [corefacilities.iss.it]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
Application Notes: In Vitro Kinase Assay for the Potent MELK Inhibitor, Melk-IN-1
For Research Use Only.
Introduction
Maternal embryonic leucine zipper kinase (MELK) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle regulation, proliferation, and apoptosis.[1] Its overexpression has been implicated in numerous cancers, making it a significant target for therapeutic development.[2] Melk-IN-1 is a potent inhibitor of MELK with a reported IC50 of 3 nM and a Ki of 0.39 nM.[3][4] These application notes provide detailed protocols for utilizing this compound in in vitro kinase assays to determine its inhibitory activity against MELK. Two common assay formats are described: a luminescence-based assay using ADP-Glo™ technology and a traditional radiometric assay using [γ-³²P]ATP.
Product Information
| Product | Catalog Number | Storage |
| This compound | Varies by supplier | Store at -20°C for up to 1 year. For long-term storage, -80°C is recommended. |
Molecular Formula: C₂₄H₂₄N₆O₂ Molecular Weight: 444.49 g/mol
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the MELK kinase domain. This binding event prevents the transfer of the gamma-phosphate from ATP to the substrate, thereby inhibiting the kinase activity of MELK. By blocking MELK's ability to phosphorylate its downstream targets, this compound can disrupt the signaling pathways that contribute to cancer cell proliferation and survival.[2]
Data Presentation
The inhibitory activity of this compound and other known MELK inhibitors can be quantified by determining their half-maximal inhibitory concentration (IC50). The following table summarizes the biochemical IC50 values for several MELK inhibitors, as determined by in vitro kinase assays.
| Inhibitor | MELK IC50 (nM) | Assay Type |
| This compound | 3 | Not specified |
| HTH-01-091 | 10.5 | Z'-LYTE Enzymatic Assay |
| MELK-T1 | Not specified | Z'-LYTE Enzymatic Assay |
| NVS-MELK8a | Not specified | Z'-LYTE Enzymatic Assay |
| OTSSP167 | 0.41 | Not specified |
Note: IC50 values can vary depending on the assay conditions, including ATP concentration and the specific substrate used.[3][5]
Signaling Pathway
MELK is involved in several signaling pathways that are critical for tumorigenesis. It has been shown to interact with and phosphorylate key proteins such as p53, which is involved in apoptosis and cell cycle arrest, and FOXM1, a transcription factor that regulates the expression of genes involved in cell cycle progression.[1] MELK also plays a role in the c-Jun N-terminal kinase (JNK) pathway, which is involved in cell proliferation and apoptosis.[1]
Caption: MELK Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual and is suitable for high-throughput screening.[6]
A. Materials
-
Recombinant human MELK enzyme (e.g., Promega, V4150)
-
MELK substrate (e.g., ZIPtide, included in Promega MELK Kinase Enzyme System)[7]
-
This compound
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega, V9101)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 384-well assay plates
-
Luminometer
B. Experimental Workflow
Caption: ADP-Glo™ Kinase Assay Workflow.
C. Detailed Procedure
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in kinase buffer to achieve the desired final concentrations for the IC50 curve. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare kinase reaction mix: In a microcentrifuge tube, prepare a master mix containing the MELK enzyme and the ZIPtide substrate in kinase buffer. The optimal concentrations of enzyme and substrate should be determined empirically.
-
Set up the kinase reaction:
-
Add 1 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the MELK enzyme/substrate mix to each well.
-
Initiate the reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for MELK.
-
-
Incubate: Incubate the plate at room temperature for 60 minutes.[8]
-
Stop the reaction and deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[8]
-
Generate luminescent signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.[8]
-
Measure luminescence: Read the plate on a luminometer.
-
Data analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Radiometric Kinase Assay ([γ-³²P]ATP)
This protocol is a traditional method for measuring kinase activity and is considered the 'gold standard' for quantifying protein kinase activity.[9]
A. Materials
-
Recombinant human MELK enzyme
-
MELK substrate (e.g., Myelin Basic Protein (MBP) or SAMS peptide)[10][11]
-
This compound
-
[γ-³²P]ATP (10 mCi/mL)
-
Cold ATP
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 8.0, 50 mM MgCl₂, 1 mM DTT)
-
Stop Solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter
-
Scintillation fluid
B. Experimental Workflow
References
- 1. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Substrate specificity and activity regulation of protein kinase MELK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. ulab360.com [ulab360.com]
- 7. MELK Kinase Enzyme System [promega.jp]
- 8. promega.com [promega.com]
- 9. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Melk-IN-1 Treatment in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a promising therapeutic target in oncology, particularly in aggressive subtypes of breast cancer such as Triple-Negative Breast Cancer (TNBC).[1][2] MELK, a serine/threonine kinase, is overexpressed in a variety of malignancies and is implicated in critical cellular processes including cell cycle regulation, proliferation, and the maintenance of cancer stem cells.[2][3] High MELK expression is often correlated with poor prognosis and treatment resistance.[2][3]
Melk-IN-1 and its potent analogue, OTS167, are small molecule inhibitors that target the kinase activity of MELK. By inhibiting MELK, these compounds disrupt downstream signaling pathways essential for tumor growth and survival, leading to cell cycle arrest, apoptosis, and reduced cell viability in sensitive breast cancer cell lines.[2][3] These application notes provide a summary of the effects of this compound treatment on breast cancer cell lines and detailed protocols for key experimental assays.
Data Presentation
Table 1: Reported Effects of the MELK Inhibitor OTS167 on Breast Cancer Cell Lines
| Cell Line | Breast Cancer Subtype | Reported Effects of OTS167 | Reference |
| MDA-MB-231 | Triple-Negative (Claudin-low) | Anti-proliferative and apoptotic effects, downregulation of mutant p53.[2] | [2] |
| SUM-159 | Triple-Negative (Claudin-low) | Anti-proliferative and apoptotic effects, downregulation of mutant p53.[2] | [2] |
| BT-549 | Triple-Negative | Downregulation of mutant p53.[2] | [2] |
| MCF-7 | Luminal A (ER+, PR+, HER2-) | Upregulation of wild-type p53.[2] | [2] |
Note: Specific IC50 values for this compound should be determined empirically for each cell line and experimental condition.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for evaluating its efficacy in breast cancer cell lines.
Caption: MELK Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Evaluating this compound Efficacy.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on breast cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and calculating the half-maximal inhibitory concentration (IC50).
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to start with is 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Apoptosis Assay (PARP Cleavage by Western Blot)
This protocol detects apoptosis by observing the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PARP, anti-cleaved PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentrations (e.g., 1x and 2x the IC50 value) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against PARP (which detects both full-length and cleaved forms) or cleaved PARP overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
The appearance of an 89 kDa cleaved PARP fragment indicates apoptosis.
-
Probe for a loading control to ensure equal protein loading.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol analyzes the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) following this compound treatment.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound
-
6-well cell culture plates
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at desired concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
-
Wash the cells with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.
-
An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.
-
References
- 1. MELK as a potential target to control cell proliferation in triple-negative breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-wide effects of MELK-inhibitor in triple-negative breast cancer cells indicate context-dependent response with p53 as a key determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MELK is not necessary for the proliferation of basal-like breast cancer cells | eLife [elifesciences.org]
Application Notes and Protocols for In Vivo Administration of MELK Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase overexpressed in various cancers and is associated with poor prognosis.[1][2] Its role in tumorigenesis, cancer stem cell maintenance, and resistance to therapy has made it an attractive target for cancer treatment.[1] This document provides detailed application notes and protocols for the in vivo administration of the potent MELK inhibitor, OTS167, in mouse models.
Quantitative Data Summary
The following tables summarize the reported in vivo dosages and administration routes for OTS167 in various mouse xenograft models.
Table 1: Intravenous (IV) Administration of OTS167 in Mouse Models
| Cancer Type | Mouse Strain | Dosage | Vehicle | Dosing Schedule | Reference |
| Lung Cancer (A549) | BALB/c nu/nu | 2, 12, 25 mg/kg | 5% Glucose | Twice weekly for 3 weeks | [7] |
| Breast Cancer (MDA-MB-231) | BALB/c nu/nu | 12, 25 mg/kg | 5% Glucose | Twice weekly for 3 weeks | [7] |
| Breast Cancer (MDA-MB-231) | Not Specified | 20 mg/kg | 5% Glucose | Every two days for 14 days | [8] |
Table 2: Intraperitoneal (IP) Administration of OTS167 in Mouse Models
| Cancer Type | Mouse Strain | Dosage | Vehicle | Dosing Schedule | Reference |
| T-cell Acute Lymphoblastic Leukemia (KOPT-K1) | NSG | 10 mg/kg | 10% DMSO and 90% SBE-β-CD | Daily | [9] |
| T-cell Acute Lymphoblastic Leukemia (PDX) | NSG | 10 mg/kg | Not Specified | Daily for 3 weeks | [9] |
Table 3: Oral (PO) Administration of OTS167 in Mouse Models
| Cancer Type | Mouse Strain | Dosage | Vehicle | Dosing Schedule | Reference |
| Breast Cancer (MDA-MB-231) | Not Specified | 1, 5, 10 mg/kg | 0.5% Methylcellulose | Daily for 14 days | [8] |
| Lung Cancer (A549) | Not Specified | 1, 5, 10 mg/kg | 0.5% Methylcellulose | Daily for 14 days | [8] |
| Prostate Cancer (DU145) | Not Specified | 1, 5, 10 mg/kg | 0.5% Methylcellulose | Daily for 14 days | [8] |
| Pancreatic Cancer (MIAPaCa-2) | Not Specified | 1, 5, 10 mg/kg | 0.5% Methylcellulose | Daily for 14 days | [8] |
Table 4: Toxicity and Safety Data for OTS167 in Mice
| Mouse Strain | Administration Route | Dosage | Observations | Reference |
| C57BL/6 | Intraperitoneal | 10 mg/kg | Well-tolerated, no gross alterations in body weight or blood counts. | [9] |
| Xenograft models | Intravenous | Up to 25 mg/kg | Well-tolerated without significant toxicity or body weight loss. | [7] |
Experimental Protocols
These protocols are generalized from published studies. Researchers should optimize these protocols for their specific experimental setup and adhere to all institutional animal care and use guidelines.
Protocol 1: Intravenous (IV) Administration
-
Preparation of OTS167 Formulation:
-
Dissolve OTS167 powder in 5% glucose solution to the desired final concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 20g mouse with an injection volume of 200 µL).
-
Ensure complete dissolution. Gentle warming or sonication may be used if necessary, but stability under these conditions should be verified.
-
Prepare the formulation fresh before each administration.
-
-
Animal Handling and Injection:
-
Use appropriate mouse strain for the xenograft model (e.g., BALB/c nu/nu, NSG).
-
Tumors are typically established by subcutaneous injection of cancer cells. Treatment is often initiated when tumors reach a specific volume (e.g., 100-200 mm³).
-
Warm the mouse under a heat lamp to dilate the lateral tail veins.
-
Place the mouse in a restraining device.
-
Disinfect the tail with an alcohol swab.
-
Using a 27-30 gauge needle, inject the OTS167 formulation slowly into a lateral tail vein.
-
The typical injection volume is 100-200 µL, not exceeding 10 mL/kg body weight.[8]
-
-
Dosing Schedule:
-
A common schedule is twice weekly for 3-4 weeks.[7] However, this should be optimized based on the tumor model and efficacy studies.
-
-
Monitoring:
-
Monitor tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitor animal body weight and overall health status daily.
-
Protocol 2: Intraperitoneal (IP) Administration
-
Preparation of OTS167 Formulation:
-
Prepare a vehicle of 10% DMSO and 90% SBE-β-CD (sulfobutylether-β-cyclodextrin).[9]
-
Dissolve OTS167 in the vehicle to the desired concentration.
-
Ensure the solution is clear and free of precipitates.
-
-
Animal Handling and Injection:
-
Properly restrain the mouse, ensuring the head is tilted downwards to move abdominal organs away from the injection site.
-
Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Use a 25-27 gauge needle.
-
Insert the needle at a 10-20 degree angle, ensuring it has penetrated the peritoneum.
-
Administer the injection volume (typically 100-200 µL).
-
-
Dosing Schedule:
-
Daily administration has been reported for T-cell acute lymphoblastic leukemia models.[9]
-
-
Monitoring:
-
Follow the monitoring guidelines as described for IV administration.
-
Protocol 3: Oral (PO) Administration by Gavage
-
Preparation of OTS167 Formulation:
-
Prepare a vehicle of 0.5% methylcellulose in sterile water.[8]
-
Suspend the OTS167 powder in the vehicle to the desired concentration. Ensure a uniform suspension.
-
-
Animal Handling and Administration:
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently restrain the mouse and guide the gavage needle along the roof of the mouth and down the esophagus into the stomach.
-
Administer the formulation slowly to prevent reflux.
-
The typical administration volume is 100-200 µL.
-
-
Dosing Schedule:
-
Daily administration for 14 days has been shown to be effective in several cancer models.[8]
-
-
Monitoring:
-
Follow the monitoring guidelines as described for IV administration.
-
Visualizations
MELK Signaling Pathways
The following diagrams illustrate the key signaling pathways involving MELK in cancer cells.
Caption: MELK signaling network in cancer.
References
- 1. Maternal embryonic leucine zipper kinase is a novel target for diffuse large B cell lymphoma and mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MELK-IN-1 | MELK | TargetMol [targetmol.com]
- 6. ots167 - My Cancer Genome [mycancergenome.org]
- 7. Preclinical evaluation of biomarkers associated with antitumor activity of MELK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an orally-administrative MELK-targeting inhibitor that suppresses the growth of various types of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of MELK-IN-1 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that is overexpressed in a variety of cancers and is implicated in tumorigenesis, cell cycle progression, and resistance to therapy.[1] MELK inhibitors, such as MELK-IN-1, are promising therapeutic agents that function by competing with ATP for binding to the catalytic site of the kinase, thereby inhibiting its activity.[1] This inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells that are dependent on MELK for their proliferation and survival.[1] Western blot analysis is a crucial technique to elucidate the molecular mechanisms of MELK inhibitors by quantifying the changes in protein expression and phosphorylation status of key signaling pathways. These application notes provide a detailed protocol for Western blot analysis of cells treated with this compound and summarize expected quantitative changes in key signaling proteins.
Mechanism of Action of MELK Inhibitors
MELK inhibitors primarily block the kinase activity of MELK, which disrupts the phosphorylation of its downstream substrates. This interference with MELK's function can trigger several cellular responses, including:
-
Induction of the DNA Damage Response (DDR): Inhibition of MELK can activate the ATM-CHK2-p53 signaling pathway, leading to cell cycle arrest and apoptosis.[2][3][4][5] This is characterized by the phosphorylation of ATM (p-ATM) and CHK2 (p-CHK2), and the subsequent stabilization and activation of p53, which in turn upregulates the expression of the cyclin-dependent kinase inhibitor p21.[2][4][5]
-
Inhibition of the AKT/mTOR Pathway: MELK inhibitors have been shown to decrease the phosphorylation of AKT (p-AKT) and its downstream effectors like mTOR, which are critical for cell survival and proliferation.[6][7][8]
-
Downregulation of FOXM1 Activity: MELK can phosphorylate and activate the transcription factor FOXM1, a key regulator of mitotic gene expression.[6] Inhibition of MELK leads to decreased FOXM1 phosphorylation and subsequent downregulation of its target genes.[6]
-
Induction of Apoptosis: By activating pro-apoptotic pathways and inhibiting survival signals, MELK inhibitors can induce programmed cell death in cancer cells.
Data Presentation: Expected Quantitative Changes in Protein Expression
The following tables summarize the anticipated quantitative changes in key signaling proteins following treatment with a MELK inhibitor like this compound, based on densitometric analysis of Western blots. The fold changes are representative and may vary depending on the cell line, inhibitor concentration, and treatment duration.
Table 1: ATM/CHK2/p53 Pathway
| Target Protein | Expected Change after this compound Treatment | Representative Fold Change (Treated vs. Control) |
| p-ATM (Ser1981) | Increase | 2.5 - 4.0 |
| Total ATM | No significant change | 1.0 - 1.2 |
| p-CHK2 (Thr68) | Increase | 3.0 - 5.0 |
| Total CHK2 | No significant change | 1.0 - 1.1 |
| p-p53 (Ser15) | Increase | 2.0 - 3.5 |
| Total p53 | Increase (stabilization) | 1.5 - 2.5 |
| p21 | Increase | 4.0 - 6.0 |
Table 2: AKT/mTOR and FOXM1 Pathways
| Target Protein | Expected Change after this compound Treatment | Representative Fold Change (Treated vs. Control) |
| p-AKT (Ser473) | Decrease | 0.2 - 0.5 |
| Total AKT | No significant change | 0.9 - 1.1 |
| p-mTOR (Ser2448) | Decrease | 0.3 - 0.6 |
| Total mTOR | No significant change | 0.9 - 1.0 |
| p-FOXM1 (Ser35) | Decrease | 0.1 - 0.4 |
| Total FOXM1 | Decrease | 0.4 - 0.7 |
| MELK | Decrease | 0.3 - 0.6 |
Signaling Pathways and Experimental Workflow Diagrams
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Appropriate cancer cell line (e.g., MCF-7 for breast cancer, U-87 MG for glioblastoma).
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1% sodium deoxycholate, 0.1% SDS, 1 mM EDTA.[1][3][9]
-
Protease and Phosphatase Inhibitor Cocktails: (e.g., Sigma-Aldrich P8340 and P5726).
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol.
-
SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels).
-
Running Buffer: (e.g., MOPS or MES SDS Running Buffer).
-
Transfer Buffer: (e.g., NuPAGE Transfer Buffer with 20% methanol).
-
PVDF Membranes: 0.45 µm pore size.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: See Table 3 for recommended dilutions.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) Substrate.
Table 3: Recommended Primary Antibody Dilutions
| Primary Antibody | Recommended Dilution |
| Rabbit anti-MELK | 1:1000 |
| Rabbit anti-phospho-ATM (Ser1981) | 1:1000 |
| Mouse anti-ATM | 1:1000 |
| Rabbit anti-phospho-CHK2 (Thr68) | 1:1000 |
| Mouse anti-CHK2 | 1:1000 |
| Rabbit anti-phospho-p53 (Ser15) | 1:1000 |
| Mouse anti-p53 | 1:1000 |
| Mouse anti-p21 | 1:1000 |
| Rabbit anti-phospho-AKT (Ser473) | 1:1000 |
| Rabbit anti-AKT | 1:1000 |
| Rabbit anti-phospho-mTOR (Ser2448) | 1:1000 |
| Rabbit anti-mTOR | 1:1000 |
| Rabbit anti-phospho-FOXM1 (Ser35) | 1:1000 |
| Rabbit anti-FOXM1 | 1:1000 |
| Mouse anti-β-actin (Loading Control) | 1:5000 |
Protocol
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control (DMSO) for the specified time (e.g., 24-48 hours).
-
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors (1 ml per 10 cm dish).
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube, avoiding the pellet.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95°C for 5-10 minutes.
-
Centrifuge briefly before loading onto the gel.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per Table 3) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometry analysis on the resulting bands using appropriate software (e.g., ImageJ). Normalize the band intensity of the target protein to the loading control (e.g., β-actin). For phosphorylated proteins, normalize to the total protein levels.
-
Troubleshooting
-
High Background: Increase the number and duration of wash steps. Optimize the blocking buffer and antibody concentrations.
-
Weak or No Signal: Ensure efficient protein transfer. Check the activity of the primary and secondary antibodies. Increase the amount of protein loaded.
-
Non-specific Bands: Optimize antibody dilution. Use a different blocking buffer. Ensure the purity of the protein lysate.
These application notes and protocols provide a comprehensive guide for researchers to effectively utilize Western blotting for the analysis of this compound treated cells, enabling a deeper understanding of its therapeutic potential and mechanism of action.
References
- 1. nsjbio.com [nsjbio.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. file.elabscience.com [file.elabscience.com]
- 4. Inhibition of MELK produces potential anti‐tumour effects in bladder cancer by inducing G1/S cell cycle arrest via the ATM/CHK2/p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of MELK produces potential anti-tumour effects in bladder cancer by inducing G1/S cell cycle arrest via the ATM/CHK2/p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Cell Viability Assays with MELK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle regulation, proliferation, and apoptosis.[1][2] Its overexpression has been documented in a multitude of cancers, such as breast, lung, and glioblastoma, making it a significant target for cancer therapy.[2][3] MELK inhibitors, such as Melk-IN-1, are small molecules designed to block the kinase activity of MELK, thereby disrupting the cellular processes that contribute to cancer cell growth and survival.[4] This document provides detailed protocols for assessing the effect of MELK inhibitors on cell viability using two common colorimetric assays: MTT and MTS.
Mechanism of Action of MELK Inhibitors
MELK inhibitors primarily function by competing with ATP for the catalytic binding site of the kinase.[4] This inhibition disrupts the phosphorylation cascade that promotes cancer cell proliferation and survival.[4] Inhibition of MELK has been shown to induce cell cycle arrest, apoptosis, and a decrease in DNA damage tolerance in cancer cells.[5][6] One of the key downstream pathways affected by MELK inhibition is the ATM-mediated DNA damage response, leading to the activation of CHK2 and p53, and the upregulation of p21.[6] Furthermore, MELK inhibitors can down-regulate the activity of the transcription factor FOXM1, a key regulator of mitotic gene expression.[6]
Data Presentation: Efficacy of MELK Inhibition on Cancer Cell Viability
While specific quantitative data for this compound in MTT or MTS assays is not widely available in public literature, the following table summarizes the half-maximal inhibitory concentration (IC50) values for a well-characterized and potent MELK inhibitor, OTSSP167, across various cancer cell lines. This data, determined using cell viability assays like the Cell Counting Kit-8 (a type of MTS assay), serves as a representative example of the efficacy of MELK inhibition.[7][8][9] Another selective inhibitor, designated MELK-In-17, has also been shown to have antiproliferative effects that are dependent on MELK expression levels in triple-negative breast cancer cells.[10]
| Cell Line | Cancer Type | IC50 (nM) | Assay Type |
| A549 | Lung Cancer | 6.7 | CCK-8 |
| T47D | Breast Cancer | 4.3 | CCK-8 |
| DU4475 | Breast Cancer | 2.3 | CCK-8 |
| 22Rv1 | Prostate Cancer | 6.0 | CCK-8 |
| HT1197 | Bladder Cancer | 97 | CCK-8 |
| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia | 11 | CellTiter-Glo |
| Various AML cell lines | Acute Myeloid Leukemia | 8 - 70 | MTT |
Data for OTSSP167 compiled from multiple sources.[7][8][9][11][12]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan, which is then solubilized for quantification.
Materials:
-
This compound (or other MELK inhibitor)
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium (serum-free for incubation step)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Adherent or suspension cancer cell line of interest
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, carefully aspirate the medium and add 50 µL of serum-free medium to each well. Then, add 50 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Procedure for Suspension Cells:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for adherent cells.
-
MTT Addition: Add 10 µL of MTT solution per 100 µL of cell culture and incubate for 2-4 hours at 37°C.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the cells.
-
Solubilization: Carefully aspirate the supernatant without disturbing the cell pellet. Add 150 µL of solubilization solution to each well and resuspend the pellet by pipetting up and down.
-
Absorbance Reading and Data Analysis: Proceed as described for adherent cells.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay Protocol
The MTS assay is a 'one-step' colorimetric assay where the MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in cell culture medium, eliminating the need for a solubilization step.
Materials:
-
This compound (or other MELK inhibitor)
-
Combined MTS reagent (containing an electron coupling reagent like PES)
-
96-well plates
-
Adherent or suspension cancer cell line of interest
-
Multichannel pipette
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay to seed and treat the cells with this compound.
-
MTS Reagent Addition: After the desired treatment period, add 20 µL of the combined MTS reagent directly to each well containing 100 µL of culture medium.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium with MTS reagent but no cells) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. MELK is an oncogenic kinase essential for mitotic progression in basal-like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preclinical efficacy of maternal embryonic leucine-zipper kinase (MELK) inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. MELK-T1, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Maternal Embryonic Leucine Zipper Kinase is Associated with Metastasis in Triple-negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Migration and Invasion Assays Using MELK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle regulation, proliferation, and apoptosis.[1] Emerging evidence highlights MELK's significant involvement in tumor progression and metastasis, making it an attractive therapeutic target in oncology.[2][3] Overexpression of MELK is observed in numerous cancers and is often associated with poor prognosis.[1][3] MELK influences cell migration and invasion through various signaling pathways, including the FOXM1, NF-κB, and MAPK pathways.[2][4]
This document provides detailed protocols for assessing the efficacy of MELK inhibitors, such as Melk-IN-1, on cancer cell migration and invasion using two standard in vitro methods: the wound healing (scratch) assay and the Transwell invasion assay.
Data Presentation
Quantitative data from migration and invasion assays should be summarized for clear comparison. Below are template tables for organizing your results.
Table 1: Effect of this compound on Cell Migration (Wound Healing Assay)
| Treatment Group | Concentration (µM) | Average Wound Closure (%) at 24h | Standard Deviation | p-value vs. Control |
| Vehicle Control | 0 | |||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| Positive Control |
Table 2: Effect of this compound on Cell Invasion (Transwell Assay)
| Treatment Group | Concentration (µM) | Average Number of Invading Cells | Standard Deviation | % Invasion Inhibition | p-value vs. Control |
| Vehicle Control | 0 | 0 | |||
| This compound | 0.1 | ||||
| This compound | 1 | ||||
| This compound | 10 | ||||
| Positive Control |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration.[5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (or other MELK inhibitor)
-
Vehicle control (e.g., DMSO)
-
6-well or 12-well tissue culture plates[6]
-
Sterile p200 pipette tips or a wound healing insert
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.[6]
-
Cell Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours. This helps to minimize cell proliferation, ensuring that wound closure is primarily due to migration.
-
Creating the "Wound": Using a sterile p200 pipette tip, make a straight scratch through the center of the cell monolayer.[6] Alternatively, use a commercially available wound healing insert to create a more uniform gap.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.[6]
-
Treatment: Replace the PBS with fresh serum-free or complete medium containing various concentrations of this compound or the vehicle control. Effective concentrations for a similar MELK inhibitor, OTSSP167, have been shown to be in the range of 100 nM to 1 µM.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated locations (T=0). Continue to capture images at regular intervals (e.g., 6, 12, and 24 hours) at the same locations.[5]
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the initial wound area at T=0.
Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion.[7][8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (or other MELK inhibitor)
-
Vehicle control (e.g., DMSO)
-
24-well Transwell inserts (typically 8 µm pore size)
-
Matrigel™ or other basement membrane extract
-
Cold, serum-free medium
-
Cotton swabs
-
Fixation solution (e.g., methanol or 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope with a camera
Protocol:
-
Coating the Inserts: Thaw Matrigel™ on ice. Dilute the Matrigel™ with cold, serum-free medium (the dilution factor should be optimized for your cell line, but a 1:3 to 1:8 dilution is a common starting point). Add the diluted Matrigel™ to the upper chamber of the Transwell inserts and incubate at 37°C for at least 4 hours to allow for gelling.[9]
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium containing the desired concentrations of this compound or vehicle control.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Matrigel™-coated inserts.
-
Chemoattractant: To the lower chamber, add complete medium containing a chemoattractant, such as 10% fetal bovine serum (FBS), to stimulate cell invasion.[9]
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 24-48 hours. The incubation time will need to be optimized based on the invasiveness of the cell line.
-
Removal of Non-Invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invading cells and the Matrigel™ layer from the top of the membrane.[9]
-
Fixation and Staining: Fix the invading cells on the bottom of the membrane by immersing the insert in a fixation solution for 10-20 minutes. After fixation, stain the cells with a staining solution like Crystal Violet for 15-30 minutes.[10]
-
Washing and Imaging: Gently wash the inserts with water to remove excess stain and allow them to air dry. Image the underside of the membrane using a microscope.
-
Quantification: Count the number of stained, invaded cells in several random fields of view for each insert. The results can be expressed as the average number of invaded cells per field or as a percentage of the control.
Visualizations
Caption: Experimental workflows for in vitro migration and invasion assays.
Caption: Simplified MELK signaling pathway in cell migration and invasion.
References
- 1. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. MELK promotes melanoma growth by stimulating the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. med.virginia.edu [med.virginia.edu]
- 7. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
Protocol for Long-Term Storage and Application of Melk-IN-1 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melk-IN-1 is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in various cellular processes, including cell cycle regulation, proliferation, and apoptosis.[1] Dysregulation of MELK has been associated with the progression of several cancers, making it a promising target for therapeutic intervention.[2] This document provides detailed protocols for the preparation, long-term storage, and a general application of this compound in cell-based assays.
Data Presentation: Storage of this compound Stock Solutions
Proper storage of this compound stock solutions is critical to maintain its stability and efficacy for reproducible experimental results. The following table summarizes the recommended storage conditions.
| Solvent | Storage Temperature | Storage Duration | Key Considerations |
| DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| DMSO | -80°C | Up to 6 months | Recommended for long-term storage. Aliquot into single-use volumes. Protect from light.[3][4] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate the this compound vial and DMSO to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 539.62 g/mol ), dissolve 5.396 mg of the compound in 1 mL of DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution if necessary.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes in volumes suitable for single experiments to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
General Protocol for this compound Treatment in a Cell-Based Proliferation Assay
This protocol provides a general guideline for treating adherent cancer cell lines with this compound to assess its effect on cell proliferation. Optimization of cell seeding density, this compound concentration, and incubation time is recommended for specific cell lines and experimental conditions.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency in a T-75 flask.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A common starting concentration for a related MELK inhibitor, MELK-T1, is 10 µM.[5] A vehicle control (DMSO) should be prepared at the same final concentration as the highest concentration of this compound used.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[5]
-
-
Cell Proliferation Assay:
-
After the incubation period, assess cell viability using a suitable proliferation reagent according to the manufacturer's instructions.
-
For an MTT assay, for example, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
MELK Signaling Pathway
Caption: Simplified MELK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Cell-Based Assay
Caption: Workflow for assessing the anti-proliferative effects of this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Targeting MELK in tumor cells and tumor microenvironment: from function and mechanism to therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. enteksci.com [enteksci.com]
- 5. MELK-T1, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Melk-IN-1 in Combination with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maternal embryonic leucine zipper kinase (MELK) is a serine/threonine kinase that is overexpressed in a wide range of human cancers and is often associated with poor prognosis, tumor progression, and therapeutic resistance.[1] MELK plays a crucial role in various cellular processes, including cell cycle regulation, apoptosis, and the maintenance of cancer stem cells.[2][3] Its preferential expression in tumor cells compared to normal tissues makes it an attractive target for cancer therapy.[3]
Melk-IN-1 is a potent and selective inhibitor of MELK. By targeting MELK, this compound disrupts key signaling pathways that promote cancer cell proliferation and survival.[3] The rationale for combining this compound with conventional chemotherapy agents lies in the potential for synergistic or additive effects. Chemotherapy drugs, such as taxanes, platinum-based agents, and anthracyclines, primarily induce DNA damage and mitotic arrest. By inhibiting MELK, which is involved in DNA damage response and cell cycle checkpoints, this compound may lower the threshold for chemotherapy-induced cell death and overcome mechanisms of drug resistance.[4] These application notes provide detailed protocols for evaluating the synergistic potential of this compound in combination with other chemotherapy agents.
Mechanism of Action of this compound
This compound, as a MELK inhibitor, functions by blocking the kinase activity of MELK, thereby preventing the phosphorylation of its downstream substrates.[3] This inhibition disrupts several oncogenic signaling pathways. The MELK signaling pathway is complex and intersects with other critical cellular pathways, including the Wnt/β-catenin and FOXM1 pathways.[5] MELK has been shown to phosphorylate and stabilize the transcription factor FOXM1, a key regulator of cell cycle progression and expression of mitotic genes.[2] By inhibiting MELK, this compound can lead to the destabilization of FOXM1 and subsequent cell cycle arrest, primarily at the G2/M phase, and induction of apoptosis.[5]
MELK Signaling Pathway and Inhibition by this compound.
Data Presentation
The synergistic effect of this compound in combination with other chemotherapy agents can be quantified by determining the half-maximal inhibitory concentration (IC50) of each agent alone and in combination, and subsequently calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Note: Publicly available quantitative data for the combination of this compound with taxanes, platinum-based agents, and anthracyclines is limited. The following table presents example data for the MELK inhibitor OTS167 in combination with a CDK inhibitor (RGB-286638) in adrenocortical cancer cell lines to illustrate the data structure. Researchers should use the provided protocols to generate data for their specific combinations of interest.
Table 1: In Vitro Cytotoxicity of OTS167 and RGB-286638 in Adrenocortical Carcinoma Cell Lines [5]
| Cell Line | Compound | IC50 (nM) |
| SW-13 | OTS167 | 15.6 |
| RGB-286638 | 89.3 | |
| NCI-H295R | OTS167 | 25.4 |
| RGB-286638 | 123.7 |
Table 2: Combination Index (CI) for OTS167 and RGB-286638 Combination in Adrenocortical Carcinoma Cell Lines [5]
| Cell Line | Combination Ratio (OTS167:RGB-286638) | Fraction Affected (Fa) | Combination Index (CI) | Synergy/Antagonism |
| SW-13 | 1:5 | 0.50 | < 1 | Synergy |
| 0.75 | < 1 | Synergy | ||
| 0.90 | < 1 | Synergy | ||
| NCI-H295R | 1:5 | 0.50 | < 1 | Synergy |
| 0.75 | < 1 | Synergy | ||
| 0.90 | < 1 | Synergy |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in combination with other chemotherapy agents.
In Vitro Drug Combination Study Workflow.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound
-
Chemotherapy agent of choice (e.g., Paclitaxel, Carboplatin, Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the selected chemotherapy agent in complete medium.
-
For single-agent treatment, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatment, add 50 µL of each drug at the desired concentrations (e.g., fixed ratio or variable ratios) to the wells.
-
Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot dose-response curves and determine the IC50 values for each drug alone and in combination using appropriate software (e.g., GraphPad Prism).
-
Use the IC50 values to calculate the Combination Index (CI) using software like CompuSyn.
-
Protocol 2: Apoptosis Assessment using Caspase-3/7 Assay
This protocol is based on commercially available Caspase-Glo® 3/7 assays.
Materials:
-
Cells treated as described in Protocol 1 (in a white-walled 96-well plate)
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Assay Setup:
-
After the 48-72 hour drug treatment, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
-
Reagent Addition:
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the untreated control to determine the fold-change in caspase-3/7 activity.
-
Compare the caspase activity in single-agent versus combination treatment groups.
-
In Vivo Xenograft Study Workflow.
Protocol 3: In Vivo Xenograft Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound in combination with chemotherapy. Specific parameters such as cell number, mouse strain, and drug dosage should be optimized for each cancer model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Chemotherapy agent
-
Vehicle control solution
-
Calipers for tumor measurement
-
Analytical balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a mixture of PBS and Matrigel (if used) at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 5-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapy agent alone
-
Group 4: this compound + Chemotherapy agent
-
-
-
Drug Administration:
-
Administer the drugs and vehicle according to a predetermined schedule and route of administration (e.g., oral gavage, intraperitoneal injection). Dosages should be based on previous studies or preliminary dose-finding experiments.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Tissue Collection:
-
Continue treatment for a defined period or until tumors in the control group reach a predetermined size limit.
-
At the endpoint, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the differences between groups.
-
Excised tumor tissue can be used for further analysis, such as Western blotting for apoptosis markers (e.g., cleaved caspase-3, PARP).
-
Conclusion
The combination of this compound with standard chemotherapy agents represents a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. The protocols provided herein offer a comprehensive framework for researchers to systematically evaluate the synergistic potential of such combinations in both in vitro and in vivo models. While publicly available data on the specific combination of this compound with taxanes, platinum-based drugs, and anthracyclines is currently limited, the provided templates and methodologies will enable researchers to generate the necessary data to advance our understanding and potential clinical application of MELK inhibition in combination cancer therapy.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 3. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SUN-337 Anti-tumorigenic Effects Of The Maternal Leucine Zipper Kinase (MELK) Inhibitor, OTSSP167, In Pre-clinical In Vivo Models Of Adrenocortical Carcinomas (ACC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sketchviz.com [sketchviz.com]
Animal Models for Studying the In Vivo Effects of Melk-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that is overexpressed in a variety of human cancers and is associated with poor prognosis. Its role in critical cellular processes such as cell cycle progression, proliferation, and apoptosis has established it as a promising therapeutic target. Melk-IN-1 is a chemical inhibitor of MELK. These application notes provide detailed protocols for utilizing animal models to investigate the in vivo efficacy, pharmacokinetics, and potential toxicity of this compound, a putative MELK inhibitor. The following protocols are adapted from established methodologies for other well-characterized MELK inhibitors, such as OTSSP167 and MELK-T1, due to the limited availability of specific in vivo data for this compound. Researchers should consider these as foundational guidelines and optimize them for their specific experimental needs.
Data Presentation: In Vivo Efficacy of MELK Inhibitors
The following tables summarize quantitative data from in vivo studies of the MELK inhibitor OTSSP167 in various xenograft models. This data can serve as a benchmark for designing and evaluating studies with this compound.
Table 1: Summary of In Vivo Anti-Tumor Efficacy of OTSSP167 in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Treatment Regimen | Route of Administration | Tumor Growth Inhibition (TGI) | Reference |
| Breast Cancer | MDA-MB-231 | NOD-scid Mice | 20 mg/kg, every two days for 14 days | Intravenous | 73% | [1] |
| Breast Cancer | MDA-MB-231 | Mice | 10 mg/kg, daily | Oral | 72% | [2] |
| Lung Cancer | A549 | NOD-scid Mice | Not specified | Intravenous | Significant | [3] |
| Glioblastoma | U87 | Mice | Not specified | Not specified | Significant | [4] |
| Bladder Cancer | UMUC3 | Mice | Not specified | Subcutaneous | Significant | [5] |
| Adrenocortical Carcinoma | NCI-H295R | Nu/Nu Mice | Not specified | Not specified | Significant | [6] |
Table 2: Effects of MELK Inhibition on Tumor Growth Parameters
| Cancer Type | Cell Line | Treatment | Effect on Tumor Volume | Effect on Tumor Doubling Time | Reference |
| Triple-Negative Breast Cancer | MDA-MB-231 | MELK knockdown + Radiation | Synergistic reduction | Nearly four times as long as radiation alone | [7] |
| Triple-Negative Breast Cancer | MDA-MB-231 | OTSSP167 (10 mg/kg daily) + Radiation | Significantly more effective delay | Significantly more effective delay | [7] |
Experimental Protocols
Xenograft Tumor Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor activity of this compound.
Materials:
-
Cancer cell line with high MELK expression (e.g., MDA-MB-231, A549, U87)
-
Immunocompromised mice (e.g., NOD-scid, nude mice), 6-8 weeks old
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can improve tumor take and growth)[8]
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) with needles (27-30 gauge)
-
Calipers
-
This compound
-
Vehicle control (e.g., 5% glucose solution, as used for OTSSP167)[3]
Procedure:
-
Cell Culture: Culture the selected cancer cell line in the appropriate complete medium until they reach 80-90% confluency.
-
Cell Preparation:
-
Wash the cells with sterile PBS.
-
Harvest the cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel.
-
Determine the cell viability and concentration using a hemocytometer or automated cell counter. Adjust the cell suspension to the desired concentration (e.g., 1 x 10⁶ to 5 x 10⁶ cells per 100 µL).[9][10][11]
-
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring:
-
Randomization and Treatment:
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[3][14]
-
Prepare the this compound formulation and the vehicle control.
-
Administer this compound to the treatment group via the desired route (e.g., oral gavage, intravenous injection) and schedule. Administer the vehicle to the control group using the same route and schedule. Dosing and schedule should be determined from preliminary dose-finding studies. For reference, OTSSP167 has been administered intravenously at 20 mg/kg every two days or orally at 10 mg/kg daily.[1][2]
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100%.[15]
-
Pharmacokinetic Study Protocol
This protocol outlines a basic approach to assess the pharmacokinetic properties of this compound in mice.
Materials:
-
Healthy mice (specify strain)
-
This compound
-
Appropriate formulation vehicle
-
Administration equipment (e.g., gavage needles, syringes)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method like LC-MS/MS.
-
Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).
Acute Toxicity Study Protocol
This protocol provides a general framework for an acute toxicity study of this compound in mice.
Materials:
-
Healthy mice (specify strain)
-
This compound
-
Vehicle control
-
Observation cages
Procedure:
-
Dose Groups: Divide mice into several groups, including a vehicle control group and at least three dose levels of this compound (low, medium, and high).
-
Administration: Administer a single dose of this compound or vehicle to the respective groups.
-
Clinical Observation: Observe the animals closely for any signs of toxicity, such as changes in behavior, appearance, and body weight, immediately after dosing and then daily for 14 days.
-
Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy to examine for any pathological changes in major organs.
-
Data Analysis: Record all observations and findings to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity. Studies with the MELK inhibitor OTSSP167 have shown it to be well-tolerated at effective doses without significant body weight loss.[3]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified MELK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vivo xenograft model.
Caption: Workflow for pharmacokinetic and acute toxicity studies.
References
- 1. Development of an orally-administrative MELK-targeting inhibitor that suppresses the growth of various types of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Preclinical evaluation of biomarkers associated with antitumor activity of MELK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of MELK produces potential anti‐tumour effects in bladder cancer by inducing G1/S cell cycle arrest via the ATM/CHK2/p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical assessment of synergistic efficacy of MELK and CDK inhibitors in adrenocortical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 11. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 12. Xenograft growth assays [bio-protocol.org]
- 13. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tumor.informatics.jax.org [tumor.informatics.jax.org]
Troubleshooting & Optimization
Optimizing Melk-IN-1 concentration to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of Melk-IN-1, a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues related to minimizing off-target effects and ensuring experimental accuracy.
Troubleshooting Guide
Researchers may encounter various issues when using this compound. The table below outlines potential problems, their likely causes related to inhibitor concentration, and recommended solutions to mitigate these challenges.
| Problem | Potential Cause (Concentration-Related) | Recommended Solution |
| High Cell Toxicity in Control (Non-MELK expressing) Cell Lines | This compound concentration is too high, leading to off-target kinase inhibition and general cytotoxicity. | Perform a dose-response curve on a panel of cell lines, including those with low or no MELK expression, to determine the maximum tolerated concentration. Start with a concentration range of 0.1 nM to 10 µM. |
| Inconsistent Phenotypic Effects Across Replicates | The concentration of this compound used is on the steep part of the dose-response curve, where small variations in concentration lead to large changes in effect. The inhibitor may also be unstable at the working concentration. | Determine the EC50 or IC50 from a full dose-response curve and use concentrations around this value for consistent results. Prepare fresh dilutions of this compound for each experiment from a DMSO stock. |
| Discrepancy Between Biochemical and Cellular Assay Results | High ATP concentration in cells (~1-5 mM) can outcompete ATP-competitive inhibitors like this compound, requiring higher concentrations for cellular efficacy compared to biochemical assays where ATP concentrations are often lower.[1] | Characterize the inhibitor's activity in both biochemical and cellular assays to understand its potency in different contexts.[2] A cellular target engagement assay can confirm inhibitor binding to MELK within the cell.[3][4] |
| Observed Phenotype Does Not Correlate with MELK Knockdown | The phenotype may be due to off-target effects of this compound at the concentration used. For example, some MELK inhibitors have known off-target effects on kinases like Aurora B.[5] | Perform a kinase selectivity screen to identify other kinases inhibited by this compound at the working concentration.[6][7] Compare the phenotype induced by this compound with that of MELK knockdown using siRNA or shRNA to distinguish on-target from off-target effects.[8][9] |
| Variable Effects in Different Cancer Cell Lines | The cellular context, such as the expression level of MELK and the status of other signaling pathways (e.g., p53), can influence the cellular response to this compound.[10] | Characterize the MELK expression levels and the status of key signaling pathways in the cell lines being used. Titrate the this compound concentration for each cell line to achieve the desired on-target effect. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For a new cell line, it is crucial to perform a dose-response experiment to determine the optimal concentration. A broad range, typically from 0.1 nM to 10 µM, is recommended to identify the IC50 (the concentration that inhibits 50% of MELK activity or cell growth). The sensitivity to MELK inhibitors can be cell-type dependent.[11] For example, a study on the MELK inhibitor MELK-T1 used a concentration of 10 µM in MCF-7 cells, which was higher than the 1.5 µM used for Ba/F3 cells.[11]
Q2: How can I confirm that the observed effects are due to MELK inhibition and not off-target effects?
A2: To confirm on-target activity, consider the following approaches:
-
Genetic Knockdown: Compare the phenotype from this compound treatment with that from MELK knockdown using siRNA or shRNA.[9]
-
Rescue Experiments: In a MELK knockdown or knockout background, exogenously express a wild-type or kinase-dead version of MELK. If the effect of this compound is on-target, the wild-type MELK should rescue the phenotype, while the kinase-dead mutant should not.[9]
-
Kinase Profiling: Perform a kinase selectivity assay to identify other potential targets of this compound at your working concentration.[6][7]
Q3: What are the known off-targets for MELK inhibitors?
Q4: Can the p53 status of my cells affect the outcome of this compound treatment?
A4: Yes, the cellular context, including p53 status, can influence the response to MELK inhibitors. One study on the MELK inhibitor OTSSP167 found that it downregulated mutant p53 in triple-negative breast cancer cell lines but upregulated wild-type p53 in a luminal A breast cancer cell line.[10] This suggests that the effects of MELK inhibition can be context-dependent.
Experimental Protocols
Dose-Response Curve for IC50 Determination using a Cell Viability Assay (e.g., MTS Assay)
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth for the duration of the experiment (typically 2,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium. A typical concentration range would be from 10 µM down to 0.1 nM. Include a DMSO-only control.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions or DMSO control to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the DMSO control (set as 100% viability).
-
Plot the normalized viability against the log of the this compound concentration.
-
Fit a sigmoidal dose-response curve to the data to determine the IC50 value.
-
Western Blot Analysis to Confirm MELK Pathway Inhibition
Objective: To verify that this compound inhibits the MELK signaling pathway at the molecular level.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 5x the determined IC50) for a specified time (e.g., 24 hours). Include a DMSO control.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-MELK (if available), total MELK, and downstream targets or markers of MELK activity (e.g., p-FOXM1, p-AKT, p-p53) overnight at 4°C.[5][10] Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the change in protein levels and phosphorylation status upon treatment with this compound.
Visualizations
Caption: Simplified MELK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Decision tree for troubleshooting high cell toxicity.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 5. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com.br [promega.com.br]
- 8. mdpi.com [mdpi.com]
- 9. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genome-wide effects of MELK-inhibitor in triple-negative breast cancer cells indicate context-dependent response with p53 as a key determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MELK-T1, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Detecting MELK Protein Levels via Western Blot
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Maternal Embryonic Leucine Zipper Kinase (MELK). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges when detecting MELK protein levels using Western blot analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of MELK, and why do I see bands at different sizes?
A1: The predicted molecular weight of human MELK is approximately 73 kDa. However, it is common to observe bands at different molecular weights on a Western blot. This can be due to several factors:
-
Post-Translational Modifications (PTMs): MELK is known to undergo post-translational modifications, such as glycosylation, which can increase its apparent molecular weight.[1] Some modifications might have little to no effect on protein migration.[1]
-
Splice Variants: Different isoforms or splice variants of MELK may exist in your specific cell or tissue samples, leading to bands of varying sizes.[2]
-
Protein Degradation: If samples are not handled properly or if protease inhibitors are omitted, MELK protein can be degraded, resulting in lower molecular weight bands.[2][3][4] It is crucial to use fresh samples and appropriate inhibitors to prevent degradation.[2][4]
-
Multimer Formation: Proteins can form multimers (dimers, trimers, etc.), which would appear as higher molecular weight bands.[5]
Q2: I am not getting any signal for MELK in my Western blot. What are the possible causes and solutions?
A2: A lack of signal is a common issue in Western blotting.[6][7] Here are several potential reasons and troubleshooting steps:
-
Low Protein Expression: The cell line or tissue you are using may have low endogenous expression of MELK.[2] It is recommended to use a positive control, such as a cell lysate known to express MELK (e.g., HeLa, 293T, Huh-7, M07e, or THP-1 cells) or a recombinant MELK protein, to validate your experimental setup.[8]
-
Antibody Issues:
-
Incorrect Antibody: Ensure you are using an antibody validated for Western blotting and specific to the species you are studying.[9]
-
Improper Dilution: The primary antibody concentration may be too low. Try a range of dilutions as recommended by the manufacturer.[6][7][10]
-
Antibody Inactivity: Ensure the antibody has been stored correctly and has not expired. Avoid repeated freeze-thaw cycles.[6]
-
-
Inefficient Protein Transfer: Verify that the protein transfer from the gel to the membrane was successful. You can do this by staining the membrane with Ponceau S after transfer.[3] For larger proteins like MELK, optimizing transfer time and buffer composition (e.g., reducing methanol content) may be necessary.[2][11]
-
Insufficient Protein Load: You may not be loading enough total protein. For whole-cell extracts, a load of at least 20-30 µg per lane is recommended.[2] For detecting less abundant or modified forms of MELK, you might need to load up to 100 µg.[2]
Q3: My Western blot for MELK shows high background. How can I reduce it?
A3: High background can obscure your target protein band.[7] Here are some strategies to minimize background noise:
-
Blocking Optimization:
-
Blocking Agent: The choice of blocking agent is critical. While 5% non-fat dry milk in TBST is commonly recommended, some antibodies perform better with 3-5% Bovine Serum Albumin (BSA).[12][13] Refer to the antibody datasheet for specific recommendations.
-
Blocking Time: Ensure you are blocking for a sufficient amount of time, typically 1 hour at room temperature or overnight at 4°C.[14][15] However, over-blocking can sometimes mask the epitope.[6]
-
-
Washing Steps: Increase the number and duration of washes after primary and secondary antibody incubations to remove unbound antibodies. Using a detergent like Tween 20 (0.05% - 0.2%) in your wash buffer is crucial.[3][6][10]
-
Antibody Concentration: High concentrations of primary or secondary antibodies can lead to non-specific binding.[5][7] Titrate your antibodies to find the optimal concentration that gives a strong signal with low background.
-
Membrane Handling: Always handle the membrane with clean forceps and gloves to avoid contamination. Ensure the membrane does not dry out at any stage.[3]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during MELK Western blotting.
Problem 1: Weak or No MELK Signal
| Possible Cause | Recommended Solution |
| Inactive Primary/Secondary Antibody | Check antibody storage conditions and expiration date. Use a fresh aliquot of antibody.[6] |
| Insufficient Antibody Concentration | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[6] |
| Low Abundance of MELK Protein | Increase the amount of protein loaded onto the gel (up to 100 µg for tissue extracts).[2] Use a positive control to confirm detection. |
| Inefficient Protein Transfer | Confirm transfer with Ponceau S staining.[3] For large proteins, consider a wet transfer method and optimize transfer time and buffer composition.[11] |
| Incorrect Secondary Antibody | Ensure the secondary antibody is specific to the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[7] |
Problem 2: High Background
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking time or try a different blocking agent (e.g., switch from milk to BSA or vice versa).[10][11] |
| Antibody Concentration Too High | Decrease the concentration of the primary and/or secondary antibody.[5][7] |
| Inadequate Washing | Increase the number and duration of wash steps. Ensure your wash buffer contains a detergent like Tween 20.[6][10] |
| Contaminated Buffers | Prepare fresh buffers, especially the wash and antibody dilution buffers.[16] |
| Membrane Dried Out | Keep the membrane moist in buffer at all times during the incubation and washing steps.[3] |
Problem 3: Non-Specific Bands or Incorrect Band Size
| Possible Cause | Recommended Solution |
| Post-Translational Modifications (PTMs) | MELK can be glycosylated, which increases its molecular weight. Consider treating a sample with enzymes that remove specific PTMs (e.g., PNGase F for N-linked glycosylation) to see if the band shifts.[17] |
| Protein Degradation | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[2][3][18] |
| Non-specific Antibody Binding | Optimize antibody dilution. Ensure the blocking and washing steps are adequate.[10] |
| Splice Variants | Consult protein databases like UniProt to check for known isoforms of MELK. |
| Multimerization | Boiling the sample in SDS-PAGE sample buffer should prevent this, but incomplete denaturation can lead to higher molecular weight bands.[5] |
Experimental Protocols
Recommended Western Blot Protocol for MELK
This protocol is a general guideline and may require optimization based on the specific antibodies and reagents used.
-
Sample Preparation (Cell Lysates)
-
Wash cultured cells with ice-cold PBS.[15]
-
Lyse the cells in RIPA buffer or a similar lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[2][13][15]
-
Scrape adherent cells or resuspend suspension cells and incubate on ice for 30 minutes with agitation.[13][15]
-
Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[13][15]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Add Laemmli sample buffer to the desired amount of protein (20-50 µg) and boil at 95-100°C for 5-10 minutes.[13][15]
-
-
SDS-PAGE and Protein Transfer
-
Load samples onto an 8-10% polyacrylamide gel. Include a pre-stained molecular weight marker.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane. A wet transfer at 70V for 2-3 hours at 4°C is recommended for a protein of MELK's size.[2]
-
-
Immunodetection
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[15][19]
-
Incubate the membrane with the primary MELK antibody diluted in the appropriate buffer (as recommended by the manufacturer) overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times for 10 minutes each with TBST.[15][19]
-
Incubate with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[15][19]
-
Wash the membrane three times for 10 minutes each with TBST.[15]
-
Develop the blot using an ECL (Enhanced Chemiluminescence) substrate and image with a chemiluminescence detection system.[19]
-
Antibody Recommendations
| Antibody | Host | Type | Recommended Dilution (WB) | Vendor |
| MELK Antibody #2274 | Rabbit | Polyclonal | 1:1000 | Cell Signaling Technology[20] |
| MELK Antibody (PSH03-55) | Rabbit | Monoclonal | 1:2000 | Novus Biologicals |
| MELK Antibody (2G2) | Mouse | Monoclonal | Not Specified for WB | Novus Biologicals |
| MELK Polyclonal Antibody | Sheep | Polyclonal | Not Specified | Thermo Fisher Scientific[8] |
Visual Guides
Western Blot Workflow for MELK Detection
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Western blot troubleshooting guide! [jacksonimmuno.com]
- 4. researchgate.net [researchgate.net]
- 5. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 6. Western Blot常见问题指南 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 7. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 8. MELK Polyclonal Antibody (PA5-148910) [thermofisher.com]
- 9. MELK antibody | 1 product in Validated Antibody Database; 2 cited in the literature; 10 total from 7 suppliers [labome.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. m.youtube.com [m.youtube.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. origene.com [origene.com]
- 16. assaygenie.com [assaygenie.com]
- 17. researchgate.net [researchgate.net]
- 18. southernbiotech.com [southernbiotech.com]
- 19. peakproteins.com [peakproteins.com]
- 20. MELK Antibody | Cell Signaling Technology [cellsignal.com]
Optimizing Immunofluorescence for MELK Localization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their immunofluorescence (IF) protocols for visualizing Maternal Embryonic Leucine Zipper Kinase (MELK).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during MELK immunofluorescence experiments.
1. Weak or No Signal
-
Question: I am not observing any fluorescent signal, or the signal is very weak. What are the possible causes and solutions?
Answer: Weak or no signal is a common issue in immunofluorescence. Several factors could be contributing to this problem. Consider the following troubleshooting steps:
-
Confirm Protein Expression: First, ensure that your chosen cell line or tissue model expresses MELK at a detectable level. MELK expression can vary significantly between cell types.[1] You can confirm expression levels by Western blot analysis.
-
Antibody Performance: Verify that the primary antibody is validated for immunofluorescence applications. Not all antibodies that work for Western blotting are suitable for IF. Also, ensure the primary and secondary antibodies are compatible (e.g., if the primary is a mouse monoclonal, the secondary should be an anti-mouse antibody raised in a different species).[2][3]
-
Incorrect Antibody Dilution: The concentration of your primary antibody may be too low. Perform a titration experiment to determine the optimal dilution. Start with the manufacturer's recommended dilution and test a range of concentrations around it.
-
Suboptimal Incubation Time: Primary antibody incubation for 1-2 hours at room temperature or overnight at 4°C is standard.[4] If the signal is weak, consider extending the incubation time.
-
Fixation Issues: Inadequate or excessive fixation can mask the epitope. While 4% paraformaldehyde (PFA) is a common fixative, the optimal fixation time can vary. Try reducing the fixation duration if you suspect over-fixation.[2][3]
-
Ineffective Permeabilization: For intracellular targets like MELK, proper permeabilization is crucial. If using PFA fixation, a subsequent permeabilization step with a detergent like Triton X-100 or saponin is necessary to allow antibody access.[5][6]
-
Photobleaching: Fluorophores are sensitive to light. Minimize exposure of your samples to light during and after staining. Use an anti-fade mounting medium to preserve the signal.[7]
-
2. High Background or Non-Specific Staining
-
Question: My images have high background fluorescence, making it difficult to discern the specific MELK signal. How can I reduce this?
Answer: High background can obscure your specific signal. Here are several strategies to minimize it:
-
Inadequate Blocking: Insufficient blocking is a frequent cause of high background. Ensure you are using an appropriate blocking solution, such as 5-10% normal serum from the same species as your secondary antibody or bovine serum albumin (BSA).[8] The blocking step should be performed for at least 1 hour at room temperature.
-
Primary Antibody Concentration is Too High: An excessively high concentration of the primary antibody can lead to non-specific binding.[8] Try reducing the antibody concentration.
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically. To test for this, include a control where you omit the primary antibody. If you still observe staining, the secondary antibody is likely the issue.[8] Consider using a pre-adsorbed secondary antibody to reduce cross-reactivity.
-
Insufficient Washing: Thorough washing between antibody incubation steps is critical to remove unbound antibodies. Increase the number and duration of your wash steps.[7]
-
Autofluorescence: Some cells and tissues have endogenous molecules that fluoresce naturally.[2] You can check for autofluorescence by examining an unstained sample under the microscope. If autofluorescence is high, you can try treating the samples with a quenching agent like sodium borohydride or using a different fluorophore with a longer wavelength (e.g., in the red or far-red spectrum).
-
3. Incorrect Subcellular Localization
-
Question: I am not observing the expected subcellular localization of MELK. What should I do?
Answer: The subcellular localization of MELK is dynamic and primarily dependent on the cell cycle.[1][9][10]
-
Expected Localization: During interphase, MELK is predominantly found in the cytoplasm.[1] A striking relocalization occurs during mitosis, where MELK translocates to the cell cortex from the onset of anaphase through telophase.[1][9][11] Therefore, if you are expecting to see cortical localization, you need to be imaging cells in the anaphase or telophase stages of mitosis.
-
Cell Synchronization: To enrich for cells in mitosis, you can use cell synchronization techniques (e.g., nocodazole block followed by release). This will increase the likelihood of observing the characteristic cortical staining pattern.
-
Fixation and Permeabilization Artifacts: The choice of fixation and permeabilization agents can sometimes affect the apparent localization of proteins. If you are not seeing the expected pattern, you could try alternative methods. For example, methanol fixation can sometimes yield different results than PFA followed by Triton X-100.
-
Quantitative Data Summary
The following table summarizes typical experimental parameters for MELK immunofluorescence, compiled from various antibody datasheets and general protocols. Note that these are starting points, and optimization for your specific experimental conditions is highly recommended.
| Parameter | Recommendation |
| Primary Antibody Dilution | 1:100 - 1:1000 (perform titration to determine optimal concentration) |
| Secondary Antibody Dilution | 1:500 - 1:2000 |
| Fixation | 4% Paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature |
| Permeabilization | 0.1% - 0.5% Triton X-100 in PBS for 10-15 minutes at room temperature (if using PFA fixation) |
| Blocking | 1-10% Normal Serum (from the same species as the secondary antibody) or 1-3% BSA in PBS with 0.1% Tween-20 for 1 hour at room temperature |
| Primary Antibody Incubation | 1-2 hours at room temperature or overnight at 4°C |
| Secondary Antibody Incubation | 1 hour at room temperature, protected from light |
Experimental Protocols
Below is a detailed, generalized protocol for immunofluorescent staining of MELK in cultured cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum and 0.1% Triton X-100 in PBS)
-
Primary Antibody Dilution Buffer (e.g., 1% BSA and 0.1% Triton X-100 in PBS)
-
Anti-MELK Primary Antibody
-
Fluorophore-conjugated Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI)
-
Anti-fade Mounting Medium
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Add 4% PFA to cover the cells and incubate for 15 minutes at room temperature.[12]
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer to the cells and incubate for 10 minutes at room temperature.
-
Aspirate the Permeabilization Buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to the cells and incubate for 1 hour at room temperature.[12] This step is crucial to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-MELK primary antibody to the optimized concentration in the Primary Antibody Dilution Buffer.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the cells.
-
Incubate overnight at 4°C in a humidified chamber.[12]
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the Primary Antibody Dilution Buffer.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature, protected from light.[12]
-
-
Final Washes and Counterstaining:
-
Aspirate the secondary antibody solution.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
If desired, incubate with a nuclear counterstain like DAPI according to the manufacturer's instructions.
-
Perform one final wash with PBS.
-
-
Mounting:
-
Carefully mount the coverslip onto a microscope slide using a drop of anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for your chosen fluorophores. For optimal results, image the slides promptly or store them at 4°C in the dark.
-
Visualizations
Caption: A flowchart illustrating the key steps in a typical immunofluorescence protocol for visualizing MELK.
Caption: A diagram showing the interaction of MELK with FOXM1, leading to the expression of mitotic regulators.[13]
References
- 1. Spatiotemporal regulation of MELK during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 3. Immunocytochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
- 4. Protocols | Cell Signaling Technology [cellsignal.com]
- 5. arigobio.com [arigobio.com]
- 6. ulab360.com [ulab360.com]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Cell-cycle dependent localization of MELK and its new partner RACK1 in epithelial versus mesenchyme-like cells in Xenopus embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitosis Localization Signal (MLS) extends KA1 and regulates MELK kinase localization to plasma membrane and activity in Xenopus embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Addressing high background in Melk-IN-1 immunofluorescence staining
This technical support center provides troubleshooting guidance for researchers encountering high background issues in immunofluorescence (IF) staining for the Maternal Embryonic Leucine Zipper Kinase (MELK) protein. While Melk-IN-1 is a small molecule inhibitor and not directly visualized via IF, this guide will help optimize the staining of the MELK protein itself, which is crucial when studying the effects of inhibitors like this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in immunofluorescence?
High background in IF can stem from several factors, including:
-
Suboptimal primary or secondary antibody concentrations: Using too much antibody can lead to non-specific binding.[1][2][3]
-
Inadequate blocking: Insufficient blocking of non-specific binding sites can result in the antibody adhering to unintended targets.[1][2]
-
Autofluorescence: Some tissues and cells naturally fluoresce, which can obscure the specific signal.[4][5][6] This can be exacerbated by aldehyde-based fixatives.[4][5]
-
Issues with the secondary antibody: The secondary antibody may cross-react with other proteins in the sample.[1]
-
Insufficient washing: Inadequate washing steps can leave unbound antibodies behind, contributing to background noise.[1][7]
-
Problems with fixation: Over-fixation or the use of certain fixatives can create artificial binding sites.[1][5]
Q2: I'm seeing high background when staining for the MELK protein. Where should I start troubleshooting?
Begin by systematically evaluating your protocol. A good starting point is to run a series of control experiments to pinpoint the source of the background. This includes a sample with no primary antibody to check for non-specific binding of the secondary antibody, and an unstained sample to assess autofluorescence.[6][8] Reviewing and optimizing your antibody concentrations and blocking conditions are also critical initial steps.
Q3: How do I determine the optimal antibody concentration?
The ideal antibody concentration provides the best signal-to-noise ratio.[9] It is recommended to perform a titration experiment, testing a range of dilutions for both your primary and secondary antibodies to find the concentration that yields a strong specific signal with minimal background.[9][10] For new antibodies, a titration experiment is essential to identify the optimal dilution.[10]
Q4: What is the best blocking buffer to use for MELK immunofluorescence?
The choice of blocking buffer is critical for reducing non-specific binding. A common and effective blocking buffer consists of 5-10% normal serum from the same species as the secondary antibody, dissolved in a buffer like PBS with a non-ionic detergent such as Triton X-100.[11] Bovine Serum Albumin (BSA) at 1-5% can also be used, but ensure it is IgG-free to prevent cross-reactivity with secondary antibodies.[3]
Troubleshooting Guide: High Background in MELK Immunofluorescence
This guide provides a systematic approach to resolving high background issues in your MELK IF experiments.
Problem 1: High Background Signal Across the Entire Sample
| Potential Cause | Recommended Solution |
| Primary or Secondary Antibody Concentration Too High | Perform a titration experiment to determine the optimal antibody dilution. Start with the manufacturer's recommended concentration and test several dilutions above and below that point.[2][3][12] |
| Insufficient Blocking | Increase the blocking incubation time (e.g., to 1 hour at room temperature).[2] Change your blocking agent; for example, if you are using BSA, try normal serum from the species your secondary antibody was raised in.[11] |
| Inadequate Washing | Increase the number and duration of wash steps after antibody incubations to more effectively remove unbound antibodies.[1][7] |
| Autofluorescence | Examine an unstained sample under the microscope to confirm autofluorescence.[4] If present, consider using a commercial autofluorescence quenching kit or treating samples with reagents like Sudan Black B or sodium borohydride.[4][5][6] Using fluorophores that emit in the far-red spectrum can also help, as autofluorescence is often weaker at these wavelengths.[5][6] |
| Secondary Antibody Non-Specific Binding | Run a control sample with only the secondary antibody. If staining is observed, your secondary antibody may be binding non-specifically. Consider using a different secondary antibody or one that has been pre-adsorbed against the species of your sample.[2] |
Problem 2: Non-Specific Staining in Cellular Compartments Where MELK is Not Expected
| Potential Cause | Recommended Solution |
| Cross-reactivity of Primary Antibody | Ensure your primary antibody has been validated for immunofluorescence. If possible, test the antibody in a cell line or tissue known to not express MELK (negative control) or in MELK knockout/knockdown cells.[8] |
| Fixation/Permeabilization Artifacts | The fixation method can sometimes alter the antigen and expose non-specific epitopes. Try a different fixation method (e.g., methanol fixation instead of paraformaldehyde).[5][10] Optimize the concentration and incubation time of your permeabilization agent.[3] |
Experimental Protocols
Standard Immunofluorescence Protocol for MELK in Cultured Cells
This protocol provides a general framework. Optimization of specific steps may be required for your particular cell line and antibodies.
-
Cell Seeding: Plate cells on sterile coverslips in a multi-well plate and culture until they reach 50-70% confluency.[13]
-
Fixation:
-
Washing: Wash the cells three times with PBS for 5 minutes each.[14]
-
Permeabilization (if using a cross-linking fixative like PFA):
-
Incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[16]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells in a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.[17]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-MELK antibody in the blocking buffer to its optimal concentration (determined by titration).
-
Incubate the cells with the primary antibody overnight at 4°C or for 1-2 hours at room temperature.[17]
-
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer to its optimal concentration.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.[16]
-
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5-10 minutes.[16]
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.[14] Seal the edges with nail polish.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.
Visualizations
Troubleshooting Workflow for High Background IF
Caption: A flowchart for troubleshooting high background in immunofluorescence.
Simplified MELK Signaling Pathway
Caption: Key downstream targets and cellular processes regulated by MELK.
References
- 1. sinobiological.com [sinobiological.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 12. sysy-histosure.com [sysy-histosure.com]
- 13. cpos.hku.hk [cpos.hku.hk]
- 14. arigobio.com [arigobio.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Lykke-Andersen Lab [labs.biology.ucsd.edu]
- 17. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
Technical Support Center: Controlling for Off-Target Effects of MELK Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and controlling for off-target effects of Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to control for off-target effects of MELK inhibitors?
A1: Small molecule inhibitors can often bind to multiple kinases, a phenomenon known as polypharmacology.[1] Off-target binding can lead to misinterpretation of experimental results, where the observed phenotype is erroneously attributed to the inhibition of MELK.[2] In a clinical context, off-target effects are a major cause of toxicity and trial failure.[3] Stringent validation of an inhibitor's mechanism of action is critical to ensure that the observed biological effects are indeed due to the inhibition of MELK.[4]
Q2: My MELK inhibitor shows a potent anti-cancer effect. How can I be sure it's an on-target effect?
A2: The gold standard for validating on-target activity is to combine pharmacological inhibition with genetic approaches. The key experiment is to test the inhibitor in cells where MELK has been knocked out or knocked down.[3] If the inhibitor's efficacy is lost or significantly reduced in MELK-deficient cells compared to control cells, it strongly suggests an on-target effect. Conversely, if the inhibitor retains its potency in the absence of MELK, the anti-cancer effects are likely due to off-target interactions.[3][4]
Q3: What are the most common off-targets for MELK inhibitors?
A3: The off-target profile varies significantly between different MELK inhibitors. The widely used inhibitor OTS167, for example, is known to be a "very broad multikinase inhibitor".[1] Studies using mass spectrometry-based selectivity profiling have shown that OTS167 can bind to over 100 other protein kinases, with higher affinity for at least 15 of them compared to MELK.[1] Another inhibitor, HTH-01-091, has been shown to inhibit PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2 more strongly than MELK in certain assays.[5]
Q4: Are there any highly selective MELK inhibitors available for research?
A4: Yes, recent studies have identified inhibitors with improved selectivity profiles compared to OTS167. NVS-MELK8a (also referred to as 8a) has been shown to be a highly selective MELK inhibitor in cell-based proteomics assays.[6][7] HTH-01-091 is another inhibitor developed to have a better selectivity profile than earlier compounds.[5] Using these more selective tool compounds is a primary strategy to minimize off-target effects in your experiments.
Troubleshooting Guides
Scenario 1: Unexpected or inconsistent results with a MELK inhibitor.
-
Problem: You observe a phenotype that is inconsistent with previous reports on MELK function, or your results vary between experiments.
-
Possible Cause: The observed effect may be due to off-target inhibition. The expression levels of off-target kinases can vary between cell lines, leading to inconsistent results.[2]
-
Troubleshooting Steps:
-
Perform a literature search: Check for known off-targets of your specific inhibitor.
-
Use a more selective inhibitor: Switch to a more selective MELK inhibitor like NVS-MELK8a to see if the phenotype persists.[6][7]
-
Validate on-target engagement: Use a Cellular Thermal Shift Assay (CETSA) or NanoBRET™ assay to confirm that your inhibitor is engaging with MELK in your cellular model.
-
Perform a genetic knockdown/knockout experiment: Compare the inhibitor's effect in wild-type versus MELK-knockout/knockdown cells.
-
Scenario 2: Your MELK knockout/knockdown does not phenocopy inhibitor treatment.
-
Problem: Genetically depleting MELK does not produce the same biological effect as treating cells with a MELK inhibitor.
-
Possible Cause: This is a strong indication that the inhibitor's effects are off-target.[3] It has been reported that for some cancer cell lines, CRISPR-mediated MELK knockout has no effect on proliferation, whereas inhibitors like OTS167 are still cytotoxic.[8]
-
Troubleshooting Steps:
-
Confirm MELK depletion: Ensure your knockdown or knockout was successful via Western blot or qPCR.
-
Consider compensatory mechanisms: While less likely for acute inhibitor treatment, chronic genetic deletion might allow for cellular reprogramming to bypass the need for MELK.[1]
-
Assume off-target effects: The most probable explanation is that your inhibitor is acting on other targets. To identify these, consider performing a kinome-wide selectivity profiling experiment like MIB/MS.
-
Scenario 3: Your rescue experiment is not working.
-
Problem: Re-expressing wild-type MELK in MELK-knockdown cells does not reverse the phenotype caused by the inhibitor.
-
Possible Cause & Troubleshooting:
-
Inefficient rescue: Verify the expression level of the exogenous MELK. It should be comparable to endogenous levels.
-
Off-target effect of the inhibitor: If the phenotype is caused by inhibiting another kinase, re-expressing MELK will not rescue it.
-
Kinase-independent function: Some effects of MELK might not depend on its kinase activity. To test this, also perform a rescue with a kinase-dead mutant of MELK (e.g., D150A). If the kinase-dead mutant also rescues the phenotype, it suggests a scaffolding role for the protein.[8] If neither rescues the phenotype, the inhibitor's effect is likely off-target.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity and selectivity of commonly used MELK inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of a kinase by 50%. Lower values indicate higher potency.
| Inhibitor | Target Kinase | IC50 (nM) | Key Off-Targets | Off-Target IC50 (nM) | Reference |
| OTS167 | MELK | 0.41 | Aurora B Kinase | ~25 | [7][9] |
| Multiple | >100 other kinases | Varies | [1] | ||
| HTH-01-091 | MELK | 10.5 | PIM1 | <10.5 | [5][6] |
| PIM2 | <10.5 | [5] | |||
| PIM3 | <10.5 | [5] | |||
| RIPK2 | <10.5 | [5] | |||
| NVS-MELK8a | MELK | Potent | STK11, MAP2K4 | Comparable to MELK | [6] |
| MELK-T1 | MELK | Potent | - | - | [6] |
Note: Potency and selectivity data can vary depending on the assay format (biochemical vs. cellular) and conditions (e.g., ATP concentration). Data presented here are for comparative purposes.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol allows for the confirmation of target engagement by assessing the thermal stabilization of MELK upon inhibitor binding in intact cells.
Materials:
-
Cell culture reagents
-
MELK inhibitor and vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against MELK
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the MELK inhibitor or vehicle at the desired concentration for a specified time (e.g., 1-3 hours) at 37°C.[10]
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in a small volume of PBS containing protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes.[10] Place the tubes in a thermal cycler pre-programmed with a temperature gradient (e.g., 40°C to 65°C in 2.5°C increments). Heat for 3-8 minutes.[11]
-
Cell Lysis: Immediately after heating, lyse the cells by adding lysis buffer and incubating on ice.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 17,000 x g) for 20-30 minutes at 4°C.[11]
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.
-
Western Blotting: Normalize the protein concentration for all samples. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against MELK.
-
Analysis: Detect the signal using a secondary antibody and chemiluminescence. The amount of soluble MELK at each temperature is quantified. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.[12]
Protocol 2: Multiplexed Kinase Inhibitor Beads/Mass Spectrometry (MIB/MS)
This chemical proteomics approach provides a global, unbiased assessment of the kinases that bind to an inhibitor in a cellular context.
Materials:
-
Cell culture reagents
-
MELK inhibitor and vehicle (e.g., DMSO)
-
Lysis buffer (non-denaturing)
-
Multiplexed inhibitor beads (commercially available or custom-made)
-
Chromatography columns
-
Wash buffers
-
Elution buffer (e.g., containing SDS or ATP)
-
Reagents for protein digestion (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Cell Treatment & Lysis: Treat cells with the MELK inhibitor or vehicle. Lyse the cells under non-denaturing conditions to preserve native protein complexes.
-
Affinity Chromatography: Incubate the cell lysates with the MIBs.[13] The beads are typically packed into a chromatography column. Kinases in the lysate that are not bound to the free inhibitor will bind to the immobilized inhibitors on the beads.[6]
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound kinases from the beads using a competitive eluent (like ATP) or a denaturing buffer (like SDS).[13]
-
Sample Preparation for MS: The eluted proteins are digested into peptides, typically with trypsin.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The abundance of each identified kinase in the inhibitor-treated sample is compared to the vehicle-treated sample. A decrease in the amount of a specific kinase pulled down in the presence of the free inhibitor indicates that the inhibitor is binding to that kinase in the cell.[6][14]
Protocol 3: Rescue Experiment
This experiment confirms that the observed phenotype is specifically due to the loss of MELK function.
Materials:
-
MELK-knockdown or knockout cell line
-
Expression vectors for wild-type MELK (siRNA-resistant) and kinase-dead MELK (e.g., D150A mutant, siRNA-resistant)
-
Transfection reagent
-
Selection antibiotic (if applicable)
-
Reagents for the specific phenotypic assay (e.g., cell viability assay)
Procedure:
-
Generate Stable Cell Lines: Transfect the MELK-knockdown/knockout cells with the wild-type MELK expression vector, the kinase-dead MELK vector, or an empty vector control.
-
Selection: If the vectors contain a selection marker, select for stably expressing cells.
-
Verify Expression: Confirm the expression of the exogenous MELK constructs by Western blot.
-
Phenotypic Assay: Perform the same phenotypic assay that was used to characterize the effect of MELK depletion or inhibition. For example, measure cell proliferation or apoptosis.
-
Analysis: Compare the phenotype of the cells rescued with wild-type MELK, kinase-dead MELK, and the empty vector control. A successful rescue is observed if the re-expression of wild-type MELK, but not the kinase-dead mutant or empty vector, reverses the phenotype to that of the parental cell line.[8] This demonstrates that the phenotype is specifically dependent on the kinase activity of MELK.[8][15]
Visualizations
MELK Signaling Pathway
Caption: Simplified MELK signaling pathway highlighting key upstream regulators and downstream effectors.
Experimental Workflow for Validating On-Target Effects
Caption: Workflow for experimentally validating the on-target effects of a MELK inhibitor.
Troubleshooting Logic for Off-Target Effects
Caption: Decision tree for troubleshooting potential off-target effects of MELK inhibitors.
References
- 1. carnabio.com [carnabio.com]
- 2. academic.oup.com [academic.oup.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. tandfonline.com [tandfonline.com]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. researchgate.net [researchgate.net]
- 15. Maternal Embryonic Leucine Zipper Kinase (MELK) Reduces Replication Stress in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes in Melk-IN-1 Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed when using Melk-IN-1 and other inhibitors targeting Maternal Embryonic Leucine Zipper Kinase (MELK).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the kinase activity of Maternal Embryonic Leucine Zipper Kinase (MELK).[1] By binding to the ATP-binding site of MELK, it blocks the transfer of phosphate groups to its downstream substrates, thereby inhibiting its biological function.[2] MELK is a serine/threonine kinase implicated in various cellular processes, including cell cycle progression, apoptosis, and stem cell renewal.[3][4]
Q2: What are the known downstream targets and signaling pathways affected by MELK inhibition?
A2: MELK is known to be involved in several signaling pathways crucial for cell proliferation and survival. Key downstream effectors include:
-
FOXM1 (Forkhead box M1): MELK phosphorylates and activates the transcription factor FOXM1, which in turn regulates the expression of genes essential for mitotic progression, such as CDC25B, Aurora B, and Survivin.[5][6]
-
AKT/mTOR Pathway: Inhibition of MELK has been shown to suppress the phosphorylation of AKT and its downstream targets like S6 and mTOR, which are critical for cell growth and proliferation.[7]
-
p53: MELK can interact with and phosphorylate p53, potentially modulating its stability and activity. The outcome of this interaction can be context-dependent.[6][8]
-
Apoptosis Regulation: MELK has been reported to interact with pro-apoptotic proteins like Bcl-G, and its inhibition can influence apoptosis.[8]
Q3: Why am I observing a different phenotype with this compound compared to MELK knockdown using RNAi?
A3: Discrepancies between phenotypes observed with small molecule inhibitors and RNAi are not uncommon and can arise from several factors:
-
Off-target effects of the inhibitor: Most kinase inhibitors are not entirely specific and can inhibit other kinases, leading to phenotypes that are not solely due to the inhibition of the primary target.[9]
-
Incomplete knockdown with RNAi: RNAi reduces the expression of the target protein but may not eliminate it completely, potentially leading to a weaker phenotype compared to potent enzymatic inhibition.
-
Functional role of the protein scaffold: A small molecule inhibitor blocks the kinase activity of the protein, but the protein itself is still present and can participate in non-catalytic functions (e.g., protein-protein interactions). RNAi, on the other hand, removes the entire protein.
-
Off-target effects of RNAi: siRNAs and shRNAs can have off-target effects by unintentionally silencing other genes.[9]
Q4: Is there a controversy surrounding MELK as a therapeutic target?
Troubleshooting Unexpected Phenotypes
Issue 1: The observed phenotype is stronger or different than expected based on MELK's known functions.
Possible Cause: Off-target effects of this compound.
Troubleshooting Steps:
-
Review the inhibitor's selectivity profile: Examine available kinase panel screening data for this compound or similar inhibitors like OTSSP167 to identify potential off-target kinases.
-
Use a structurally different MELK inhibitor: If another selective MELK inhibitor with a different chemical scaffold is available, test if it recapitulates the observed phenotype. If not, the original phenotype is likely due to off-target effects.
-
Perform a rescue experiment: If possible, generate a drug-resistant mutant of MELK and express it in your cells. If the phenotype is reversed in the presence of the inhibitor, it is likely on-target.
-
Knockdown potential off-targets: Use RNAi to individually knock down the top off-target kinases identified from the selectivity profile and observe if any of the knockdowns phenocopy the effect of this compound.
Issue 2: CRISPR-mediated knockout of MELK does not reproduce the phenotype observed with this compound.
Possible Cause:
-
The phenotype is due to off-target effects of this compound.
-
The phenotype is due to the inhibition of MELK's kinase activity, while the protein scaffold, which is absent in the knockout, has a separate function.
-
The cells have adapted to the chronic loss of MELK in the knockout model.
Troubleshooting Steps:
-
Confirm MELK knockout: Ensure complete loss of MELK protein expression in your knockout cell line by Western blot.
-
Use an inducible knockdown/knockout system: To avoid long-term adaptation, use a doxycycline-inducible shRNA or CRISPR system to acutely deplete MELK and observe the phenotype.
-
Inhibit MELK in the knockout background: Treat the MELK knockout cells with this compound. If the cells still respond to the inhibitor, the phenotype is definitively off-target.
Issue 3: Unexpected changes in the cell cycle profile (e.g., arrest at a different phase than G2/M).
Possible Cause: Inhibition of off-target kinases that regulate other phases of the cell cycle. For example, some MELK inhibitors also show activity against kinases like Aurora B, which is also involved in mitosis.[7]
Troubleshooting Steps:
-
Detailed cell cycle analysis: Use techniques like flow cytometry with propidium iodide (PI) staining to precisely quantify the percentage of cells in each phase of the cell cycle.
-
Western blot for cell cycle markers: Analyze the expression and phosphorylation status of key cell cycle regulatory proteins (e.g., Cyclin B1, Cdc2, p21) to pinpoint the nature of the cell cycle disruption.[7]
-
Compare with known inhibitors of off-targets: Treat cells with specific inhibitors of potential off-target kinases (e.g., an Aurora B inhibitor) to see if a similar cell cycle phenotype is induced.
Quantitative Data Summary
Table 1: Biochemical IC50 Values of Various MELK Inhibitors Against MELK and Selected Off-Targets.
| Inhibitor | MELK IC50 | Aurora B IC50 | Other Notable Off-Targets (IC50) | Reference(s) |
| This compound | 3 nM (Ki: 0.39 nM) | - | >100-fold selectivity over CHK1, CAMKK2, NUAK1, ERK2 | [1] |
| OTSSP167 | 0.41 nM | ~25 nM | BUB1, Haspin | [1][7] |
| MELK-T1 | 37 nM | - | - | [10] |
| HTH-01-091 | 10.5 nM | - | PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2 | [11] |
| NVS-MELK8a | 2 nM | - | - | [1] |
Note: IC50 values can vary depending on the assay conditions. This table is for comparative purposes.
Experimental Protocols
Western Blot Analysis of MELK Signaling Pathway
Objective: To assess the effect of this compound on the protein levels and phosphorylation status of MELK and its downstream targets.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-MELK, anti-phospho-FOXM1, anti-FOXM1, anti-phospho-AKT, anti-AKT, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired duration.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare lysates with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Cell Viability Assay (MTS Assay)
Objective: To determine the effect of this compound on cell viability and proliferation.
Materials:
-
96-well cell culture plates.
-
MTS reagent.
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound. Include wells with untreated cells and wells with media only (for background).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Subtract the background absorbance and calculate cell viability as a percentage of the untreated control.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
70% ethanol (ice-cold).
-
Flow cytometer.
Procedure:
-
Seed cells and treat with this compound or DMSO for the desired duration.
-
Harvest cells (including any floating cells) and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G1, S, and G2/M phases.
Visualizations
Caption: Simplified MELK signaling pathway and the point of inhibition by this compound.
Caption: Troubleshooting workflow for distinguishing on-target vs. off-target effects.
References
- 1. MELK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. MELK is an oncogenic kinase essential for mitotic progression in basal-like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MELK is not necessary for the proliferation of basal-like breast cancer cells | eLife [elifesciences.org]
- 4. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Computational exploration of maternal embryonic leucine zipper kinase (MELK) as a cancer drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maternal Embryonic Leucine Zipper Kinase (MELK): A Novel Regulator in Cell Cycle Control, Embryonic Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MELK-T1, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Melk-IN-1 in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of Melk-IN-1 and other small molecule inhibitors of Maternal Embryonic Leucine Zipper Kinase (MELK) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and other MELK inhibitors?
A1: this compound is a small molecule inhibitor that targets the kinase activity of MELK. Most MELK inhibitors function by competing with ATP for binding to the catalytic site of the kinase.[1] This prevents the phosphorylation of downstream MELK substrates, thereby disrupting the signaling cascades that promote cancer cell proliferation and survival.[1]
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: The effectiveness of MELK inhibitors often correlates with the level of MELK expression in a given cell line. High MELK expression is frequently observed in aggressive and undifferentiated cancers.[2][3] Therefore, cell lines derived from cancers such as triple-negative breast cancer (TNBC) (e.g., MDA-MB-231, BT-549), glioblastoma, and neuroblastoma often exhibit higher sensitivity to MELK inhibition.[2][4][5] A weak negative correlation has been observed between MELK expression levels and the IC50 value of the MELK inhibitor OTSSP167, suggesting that cells with higher MELK expression are more sensitive to the inhibitor.[6]
Q3: What is a typical starting concentration and incubation time for this compound in a cell proliferation assay?
A3: For initial experiments, it is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. Based on data for similar MELK inhibitors like OTSSP167, a starting concentration range of 1 nM to 1 µM is appropriate for most cancer cell lines.[4][6] A typical incubation time for a cell proliferation assay (e.g., MTS or CellTiter-Glo®) is 72 hours.[4]
Q4: How can I confirm that this compound is engaging its target (MELK) in my cells?
A4: Target engagement can be confirmed by Western blotting to assess the phosphorylation status of known MELK substrates. A reduction in the phosphorylation of these substrates upon treatment with this compound would indicate target engagement. While direct substrates can be difficult to measure, assessing the downstream effects on pathways regulated by MELK, such as the phosphorylation of FOXM1, can be an effective alternative.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in IC50 values between experiments. | Cell passage number and confluency can affect drug sensitivity. Inconsistent incubation times. Instability of the compound in cell culture media. | Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure they are in the exponential growth phase during the experiment.[8] Ensure precise and consistent incubation times for all experiments. Prepare fresh dilutions of this compound from a DMSO stock for each experiment, as some compounds can be unstable in aqueous media over time.[9][10] |
| No significant effect on cell viability even at high concentrations. | The cell line may have low MELK expression or be resistant to MELK inhibition. The incubation time may be too short to observe a phenotypic effect. | Confirm MELK expression in your cell line by Western blot or qPCR. Consider using a positive control cell line known to be sensitive to MELK inhibitors.[5] Extend the incubation time. Some inhibitors may require longer exposure (e.g., 96 hours or more) to induce cell death.[11] |
| Discrepancy between potency in biochemical assays and cell-based assays. | Poor cell permeability of the compound. The compound may be a substrate for efflux pumps in the cells. | The required concentration in cell-based assays is often higher than in biochemical assays due to factors like cell permeability.[11] If efflux is suspected, co-incubation with an efflux pump inhibitor could be tested, though this can introduce confounding variables. |
| Unexpected or off-target effects observed. | Some kinase inhibitors can have off-target activities, especially at higher concentrations. The observed phenotype may be due to the inhibition of other kinases. | Perform a literature search for known off-target effects of your specific MELK inhibitor. Use the lowest effective concentration of this compound to minimize off-target effects. Consider using a structurally different MELK inhibitor or siRNA/shRNA knockdown of MELK as an orthogonal approach to validate that the observed phenotype is on-target.[7][12] |
Quantitative Data Summary
Table 1: IC50 Values of the MELK Inhibitor OTSSP167 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| SK-N-BE2 | Neuroblastoma | < 9 |
| NBL-W-N | Neuroblastoma | < 9 |
| NBL-W-S | Neuroblastoma | 25-44 |
| Ovarian Cancer Cell Lines (median of 11 lines) | Ovarian Cancer | 22 (range: 9.3 - 60) |
Note: This data is for OTSSP167 and should be used as a reference for designing experiments with this compound. The actual IC50 for this compound may vary.[4][6]
Table 2: Recommended Incubation Times for Various Cell-Based Assays with MELK Inhibitors
| Assay Type | Recommended Incubation Time |
| Cell Proliferation (e.g., MTS, CTG) | 72 - 96 hours |
| Apoptosis (e.g., Annexin V, Caspase activity) | 24 - 72 hours |
| Western Blot for Target Engagement | 1 - 24 hours |
| Cell Cycle Analysis | 24 - 48 hours |
Note: Optimal incubation times can be cell-line and concentration-dependent and may require optimization.[4][11][13]
Experimental Protocols
Protocol: Determining IC50 using a Cell Proliferation Assay (MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a semi-logarithmic graph and determine the IC50 value using non-linear regression analysis.
Protocol: Western Blot for Downstream Target Modulation
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at 1x, 5x, and 10x the determined IC50 for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[14]
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15][16]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against a downstream target of the MELK pathway (e.g., phospho-FOXM1) overnight at 4°C.[15]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[15]
-
Analysis: Analyze the band intensities to determine the effect of this compound on the phosphorylation of the target protein relative to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Simplified MELK signaling pathway and the inhibitory action of this compound.
Caption: General workflow for a cell-based assay using this compound.
References
- 1. scholar.harvard.edu [scholar.harvard.edu]
- 2. mdpi.com [mdpi.com]
- 3. MELK is an oncogenic kinase essential for mitotic progression in basal-like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maternal Embryonic Leucine Zipper Kinase (MELK), a Potential Therapeutic Target for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 10. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MELK-T1, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. google.com [google.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
Navigating the Nuances of MELK Inhibition: A Technical Support Guide
Technical Support Center
Welcome to the technical support center for researchers utilizing Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitors. This resource is designed to provide troubleshooting guidance and address frequently asked questions (FAQs) that arise during experimental workflows. Conflicting data from different MELK inhibitors can be a significant challenge, and this guide aims to provide clarity and practical solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why do I observe different cellular phenotypes when using different MELK inhibitors at their reported IC50 values?
A1: This is a common and critical issue. The discrepancy often arises from the varied selectivity profiles of the inhibitors. While several small molecules are reported to target MELK, their off-target effects can differ significantly, leading to distinct biological outcomes.
-
Inhibitor Selectivity: The most widely used MELK inhibitor, OTSSP167 , is known to be a broad-spectrum kinase inhibitor. It has been shown to inhibit other kinases, such as Aurora B, BUB1, and Haspin, at concentrations used to target MELK[1][2]. This polypharmacology can lead to phenotypes that are not solely attributable to MELK inhibition[2][3].
-
Alternative Inhibitors: In contrast, inhibitors like NVS-MELK8a have demonstrated higher selectivity for MELK in cellular assays[3][4][5]. When comparing results, it is crucial to consider the selectivity of the inhibitors used. If you observe a phenotype with a non-selective inhibitor like OTSSP167, it is advisable to validate the finding with a more selective compound such as NVS-MELK8a[3].
-
Experimental Context: IC50 values can be highly dependent on the experimental conditions, including the cell line used, the ATP concentration in kinase assays, and the duration of the assay[6][7]. Therefore, it is essential to determine the IC50 for each inhibitor in your specific experimental system.
Q2: My results from MELK knockdown using RNAi are different from what I see with MELK inhibitors. Why is this?
-
Off-Target Effects of Inhibitors: As mentioned in Q1, non-selective inhibitors can produce phenotypes due to the inhibition of other kinases, which would not be observed with MELK-specific RNAi.
-
Incomplete Knockdown vs. Inhibition: RNAi may not completely abolish the MELK protein, and the remaining residual protein might be sufficient for some functions. In contrast, a potent inhibitor can acutely block the kinase activity of both existing and newly synthesized MELK.
-
Kinase-Independent Functions: MELK may have scaffolding functions that are independent of its kinase activity. RNAi would deplete the entire protein, affecting both kinase-dependent and -independent roles. A kinase inhibitor will only block the catalytic function, leaving the protein scaffold intact.
-
Compensation Mechanisms: Cells can adapt to the gradual loss of a protein during RNAi knockdown by upregulating compensatory pathways. The acute inhibition of kinase activity by a small molecule may not allow sufficient time for these compensatory mechanisms to be activated.
Q3: I don't see a significant effect on cell proliferation with a highly selective MELK inhibitor, even though MELK is highly expressed in my cancer cell line. Is this expected?
A3: This is a controversial but important observation in the MELK field. While MELK is often overexpressed in various cancers and its high expression correlates with poor prognosis, its absolute requirement for cancer cell proliferation has been debated.
-
CRISPR vs. RNAi and Inhibitors: Studies using CRISPR/Cas9-mediated MELK knockout have shown that some cancer cell lines can proliferate normally in the absence of MELK. This contrasts with earlier studies using RNAi and pharmacological inhibitors that reported a significant impact on proliferation.
-
Conditional Dependence: The requirement for MELK may be context-dependent, potentially influenced by the genetic background of the cancer cells or the specific experimental conditions.
-
Focus on Other Phenotypes: Instead of or in addition to proliferation, consider assessing other cellular processes where MELK has been implicated, such as cell migration, invasion, or response to DNA damage.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values for the Same Inhibitor
Problem: You are obtaining different IC50 values for the same MELK inhibitor across different experiments or when comparing your results to published data.
| Potential Cause | Troubleshooting Step |
| Different Assay Formats | Ensure you are using a consistent assay format. For example, IC50 values from a biochemical kinase assay (e.g., ADP-Glo) may differ from those from a cell-based viability assay (e.g., CellTiter-Glo). |
| Variable ATP Concentration in Kinase Assays | If performing an in vitro kinase assay, use an ATP concentration that is close to the Km of MELK for ATP. IC50 values for ATP-competitive inhibitors are highly dependent on the ATP concentration. |
| Different Cell Lines or Passage Numbers | Cell lines can have different genetic backgrounds and expression levels of MELK and its downstream effectors, leading to varied sensitivity. Use cell lines with consistent passage numbers to minimize experimental drift. |
| Assay Duration | The incubation time with the inhibitor can significantly impact the apparent IC50 value, especially for cell-based assays. Ensure you are using a consistent incubation time. |
| Confluent Cells | Cell density can affect the cellular response to inhibitors. Seed cells at a consistent density and ensure they are in the exponential growth phase during the experiment. |
Guide 2: Conflicting Results Between Different MELK Inhibitors
Problem: You observe a strong phenotype with one MELK inhibitor (e.g., OTSSP167) but a weaker or no phenotype with another, more selective inhibitor (e.g., NVS-MELK8a).
Figure 1. Troubleshooting logic for conflicting inhibitor data.
Data Presentation: Comparison of MELK Inhibitors
The following table summarizes publicly available data for commonly used MELK inhibitors. It is important to note that IC50 values can vary significantly based on the assay conditions.
| Inhibitor | Target | Biochemical IC50 (MELK) | Cellular IC50 (Various Cell Lines) | Known Off-Targets (at effective concentrations) | Reference |
| OTSSP167 | MELK | 0.41 nM | 2.3 - 97 nM | Aurora B, BUB1, Haspin, and many others | [1][2][8] |
| NVS-MELK8a | MELK | 2 nM | 1.7 - 2.3 µM | Highly selective for MELK at concentrations < 3 µM | [4] |
| HTH-01-091 | MELK | 10.5 nM | Weak antiproliferative activity | PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2 | [9] |
| MELK-T1 | MELK | 37 nM | Not widely reported | Characterization is ongoing | [3] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay using ADP-Glo™
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is optimized for determining the IC50 of MELK inhibitors.
Materials:
-
Recombinant human MELK protein
-
MELK substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test inhibitors dissolved in DMSO
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of your MELK inhibitor in kinase buffer with a final DMSO concentration of 1%.
-
In a 384-well plate, add 1 µl of each inhibitor dilution. For the no-inhibitor control, add 1 µl of 1% DMSO.
-
Prepare a master mix of MELK enzyme and substrate in kinase buffer.
-
Add 2 µl of the enzyme/substrate mix to each well.
-
Prepare an ATP solution in kinase buffer at a concentration close to the Km of MELK for ATP.
-
Initiate the kinase reaction by adding 2 µl of the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control and determine the IC50 value using a non-linear regression curve fit.
Figure 2. Workflow for an in vitro MELK kinase assay.
Protocol 2: Cell Viability Assay using CellTiter-Glo®
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay technical bulletin.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MELK inhibitors dissolved in DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the MELK inhibitors in complete culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.5%.
-
Remove the overnight culture medium from the cells and add 100 µl of the medium containing the different inhibitor concentrations. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired experimental duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for at least 30 minutes.
-
Add 100 µl of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Western Blotting for MELK and Phospho-FOXM1
This protocol provides a general workflow for assessing MELK protein levels and the phosphorylation of its downstream target, FOXM1, upon inhibitor treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MELK inhibitor(s)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-MELK, anti-phospho-FOXM1 (Ser35)[10], anti-total-FOXM1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed cells and treat with the MELK inhibitor(s) at the desired concentrations and for the appropriate duration.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-FOXM1 (Ser35)) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe for total FOXM1, MELK, and the loading control.
Mandatory Visualization: MELK Signaling Pathway
Figure 3. Simplified MELK signaling pathway.
References
- 1. rsc.org [rsc.org]
- 2. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Phospho-FoxM1 (Ser35) Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Best Practices for Designing Control Experiments with Melk-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Melk-IN-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).[1][2] It functions by competing with ATP for the binding site on the MELK enzyme, thereby preventing the phosphorylation of its downstream substrates.[2] This inhibition of MELK's kinase activity can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on MELK signaling.[2][3]
Q2: Why are control experiments so critical when using this compound?
Control experiments are essential to ensure that the observed biological effects are specifically due to the inhibition of MELK by this compound and not due to off-target effects or other experimental variables. Kinase inhibitors can sometimes have effects on other kinases or cellular processes, which can lead to misinterpretation of results.[3][4] Robust controls are necessary to validate the on-target efficacy and rule out confounding factors.
Q3: What are the essential positive and negative controls for a this compound experiment?
Positive Controls:
-
Genetic knockdown of MELK: Using siRNA or shRNA to reduce MELK protein levels provides a benchmark for the expected phenotype resulting from the loss of MELK function.[3][5]
-
A well-characterized MELK inhibitor with a known phenotype: While this compound is potent, using another validated MELK inhibitor in parallel can help confirm that the observed phenotype is consistent with MELK inhibition.
Negative Controls:
-
Vehicle Control (e.g., DMSO): This is the most basic and essential control to account for any effects of the solvent used to dissolve this compound.
-
Inactive Structural Analog: An ideal negative control is a molecule that is structurally very similar to this compound but does not inhibit MELK. While a specific inactive analog for this compound is not commercially available, researchers have synthesized analogs of other MELK inhibitors (like MELK-T1) where a small chemical modification renders the compound inactive.[2] If such a compound is not available, relying on multiple positive controls and on-target validation is crucial.
-
Non-targeting siRNA: When using siRNA as a positive control, a scrambled or non-targeting siRNA sequence should be used as a negative control to account for any non-specific effects of the siRNA delivery.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or weak effect of this compound on cell viability/proliferation. | 1. Suboptimal concentration: The concentration of this compound may be too low for the specific cell line. 2. Low MELK expression: The cell line may not express sufficient levels of MELK, or it may not be dependent on MELK for survival. 3. Compound instability: this compound may be degrading in the culture medium. 4. Cell line resistance: The cells may have intrinsic or acquired resistance to MELK inhibition. | 1. Perform a dose-response experiment to determine the optimal IC50 for your cell line. 2. Verify MELK expression levels in your cell line by Western blot or qPCR. Compare to cell lines known to be sensitive to MELK inhibition (e.g., some triple-negative breast cancer cell lines).[6] 3. Prepare fresh stock solutions of this compound and minimize freeze-thaw cycles. 4. Consider using a different cell line or exploring combination therapies. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Cell passage number, confluency, and overall health can affect drug response. 2. Inconsistent compound preparation: Errors in dilution or storage of this compound. 3. Assay variability: Inconsistent incubation times or reagent preparation. | 1. Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments. 2. Prepare fresh dilutions of this compound from a reliable stock solution for each experiment. 3. Follow a standardized and detailed protocol for all experimental steps. |
| Observed phenotype with this compound does not match the phenotype from MELK siRNA knockdown. | 1. Off-target effects of this compound: The inhibitor may be affecting other kinases or cellular targets. 2. Incomplete knockdown with siRNA: The siRNA may not be efficiently reducing MELK protein levels. 3. Off-target effects of siRNA: The siRNA itself may be causing unintended cellular changes. 4. Different kinetics: A small molecule inhibitor acts rapidly, while siRNA effects are dependent on protein turnover and may take longer to manifest.[3] | 1. Perform a kinome scan to assess the selectivity of this compound. If off-target effects are suspected, try to confirm the phenotype with a structurally different MELK inhibitor. 2. Validate MELK knockdown by Western blot at the protein level. Test multiple siRNA sequences targeting different regions of the MELK mRNA. 3. Use at least two different siRNA sequences to confirm the phenotype and include a non-targeting siRNA control. 4. Perform a time-course experiment for both the inhibitor and siRNA to understand the kinetics of the phenotypic response. |
| Unexpected toxicity in cells treated with this compound. | 1. High concentration: The concentration of this compound may be too high, leading to off-target toxicity. 2. Vehicle toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 3. Cell line sensitivity: Some cell lines may be more sensitive to the compound or vehicle. | 1. Lower the concentration of this compound and perform a dose-response curve to find a balance between efficacy and toxicity. 2. Ensure the final concentration of the vehicle is low (typically <0.1%) and consistent across all treatments, including controls. 3. Test the vehicle alone at the same concentration used for the highest dose of this compound to assess its baseline toxicity. |
Data Presentation
Table 1: In Vitro IC50 Values of Various MELK Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | - | - | 3 (biochemical) | [1] |
| OTSSP167 | MDA-MB-468 | Triple-Negative Breast Cancer | ~100-200 | [7] |
| OTSSP167 | U251 | Glioblastoma | ~100-200 | [7] |
| MELK-T1 | MCF-7 | Breast Adenocarcinoma | 200 (cellular) | [2] |
| NVS-MELK8a | MDA-MB-231 | Triple-Negative Breast Cancer | 1700 | [8] |
| NVS-MELK8a | MDA-MB-468 | Triple-Negative Breast Cancer | 2300 | [8] |
Note: Cellular IC50 values can vary significantly between different studies and experimental conditions.
Experimental Protocols
Protocol 1: Determining the On-Target Effect of this compound on MELK Signaling
This protocol outlines a Western blot experiment to assess the effect of this compound on the phosphorylation of a known downstream target of MELK, such as FOXM1.
Materials:
-
Cancer cell line with known MELK expression (e.g., MDA-MB-231)
-
This compound
-
Vehicle (e.g., DMSO)
-
siRNA targeting MELK (positive control)
-
Non-targeting siRNA (negative control)
-
Lysis buffer
-
Primary antibodies: anti-MELK, anti-phospho-FOXM1 (at a MELK-specific site, if available), anti-total-FOXM1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment:
-
Inhibitor Treatment: Treat cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
siRNA Transfection (in parallel): Transfect cells with MELK siRNA and non-targeting siRNA according to the manufacturer's protocol. Allow for sufficient time for knockdown (e.g., 48-72 hours).
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of p-FOXM1 to total FOXM1 and MELK to the loading control (GAPDH).
Expected Results:
-
This compound treatment should lead to a dose-dependent decrease in p-FOXM1 levels.
-
MELK siRNA treatment should result in a significant reduction in total MELK protein levels and a corresponding decrease in p-FOXM1.
-
The vehicle and non-targeting siRNA controls should show no significant changes in MELK or p-FOXM1 levels.
Mandatory Visualizations
Caption: Simplified MELK Signaling Pathway and the Action of this compound.
Caption: Workflow for Control Experiments with this compound.
Caption: Logical Framework for Interpreting Experimental Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MELK-T1, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Genome-wide effects of MELK-inhibitor in triple-negative breast cancer cells indicate context-dependent response with p53 as a key determinant | PLOS One [journals.plos.org]
- 7. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating MELK as a Therapeutic Target: A Comparative Guide to Melk-IN-1 and MELK siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a significant therapeutic target in various cancers due to its role in crucial cellular processes like cell cycle regulation, proliferation, and apoptosis.[1][2][3] Its overexpression in numerous cancers, including breast, brain, and lung, correlates with poor prognosis, making it an attractive molecule for targeted therapies.[4][5][6] This guide provides an objective comparison between two primary methods used to validate MELK's function and the effects of its inhibition: the small molecule inhibitor Melk-IN-1 and siRNA-mediated knockdown. Understanding the nuances, strengths, and weaknesses of each approach is critical for robust experimental design and accurate data interpretation.
Comparative Data on MELK Inhibition vs. Knockdown
The following table summarizes experimental results from studies utilizing either a MELK inhibitor (OTSSP167, a potent and widely studied MELK inhibitor with a similar mechanism to this compound) or MELK siRNA to demonstrate the functional consequences of targeting MELK in various cancer cell lines.
| Cell Line | Method | Treatment Details | Key Findings | Reference |
| MDA-MB-231 (Triple-Negative Breast Cancer) | siRNA Knockdown | ON-TARGETplus SMARTpool siRNA | Significant reduction in cell invasion and migration. | [7] |
| BT-549 (Triple-Negative Breast Cancer) | siRNA Knockdown | ON-TARGETplus SMARTpool siRNA | Decreased cell invasion efficiency by ~40%. | [5] |
| MDA-MB-231 & BT-549 (Triple-Negative Breast Cancer) | Pharmacologic Inhibition | OTSSP167 (100 nM and 1 µM) | Reduction in mammosphere formation, cell migration, and invasion. | [7] |
| A549 (Lung Cancer) | siRNA Knockdown | 200 pmol siRNA-MELK | Attenuated viral protein expression and progeny virion production in influenza-infected cells. | [8] |
| A549 (Lung Cancer) | Pharmacologic Inhibition | MELK-8a (1 and 10 µM) | Dose-dependent inhibition of progeny virus production in influenza-infected cells. | [8] |
| Various SCLC cell lines (Small Cell Lung Cancer) | siRNA Knockdown | si-MELK | Significant decrease in cell viability. | [9] |
| Glioblastoma (GBM) cells | siRNA Knockdown | siRNA-mediated degradation of MELK | Induces apoptosis of glioblastoma stem cells (GSCs). | [10] |
| Glioblastoma (GBM) cells | Pharmacologic Inhibition | OTSSP167 | Blocks proliferation and cell cycle progression; reduces MELK expression. | [10] |
Signaling Pathways and Experimental Workflow
To understand the downstream consequences of MELK inhibition, it is crucial to visualize its role in cellular signaling. Both chemical inhibitors and siRNA aim to disrupt these pathways to achieve a therapeutic effect.
Caption: MELK signaling pathways affected by inhibitors and siRNA.
The validation of experimental results is a structured process. The workflow below illustrates how chemical and genetic inhibition methods are used in parallel to build a strong case for MELK's role in a specific phenotype.
Caption: A logical workflow for validating this compound results.
Detailed Experimental Protocols
Accurate and reproducible results depend on meticulous experimental execution. Below are foundational protocols for the key experiments cited.
MELK siRNA Knockdown and Validation
This protocol describes the transient knockdown of MELK using siRNA followed by validation of protein reduction.
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA Transfection:
-
Prepare two sets of tubes: one for a non-targeting control siRNA and another for the MELK-targeting siRNA (e.g., ON-TARGETplus SMARTpool).[7][11]
-
For each well, dilute 100 pmol of siRNA into an appropriate volume of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine 2000) in serum-free medium according to the manufacturer's protocol.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate cells for 48-72 hours before proceeding to analysis.
-
-
Validation via Western Blot:
-
Lyse the transfected cells and a control group of untreated cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against MELK.
-
Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Apply a secondary antibody and visualize the bands. A significant reduction in the MELK band intensity in the siRNA-treated sample compared to the control confirms successful knockdown.[9]
-
Cell Viability Assay with this compound
This protocol outlines the use of a colorimetric assay (MTT) to measure changes in cell viability after treatment with a MELK inhibitor.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound or OTSSP167 in DMSO.
-
Perform serial dilutions of the inhibitor in complete cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Include a vehicle-only control (DMSO).
-
Remove the old medium from the cells and add the medium containing the different inhibitor concentrations.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
-
Discussion and Conclusion
The validation of a drug target is a cornerstone of preclinical research. Both small molecule inhibitors and genetic knockdown techniques are powerful tools, but each comes with inherent limitations.
-
Small Molecule Inhibitors (e.g., this compound, OTSSP167): These compounds offer dose-dependent and temporally controlled inhibition. However, the potential for off-target effects—where the inhibitor affects kinases other than MELK—is a significant concern that can confound results.[5][10][12] For instance, some studies note that OTSSP167 may have off-target effects on Aurora B kinase.[10]
The most rigorous validation strategy involves using both methods orthogonally. When a MELK inhibitor and multiple, distinct MELK-targeting siRNAs produce the same biological phenotype, it provides strong evidence that the observed effect is a direct consequence of MELK pathway disruption.[6] This dual approach is essential for confidently validating MELK as a therapeutic target and for advancing novel inhibitors like this compound toward clinical application.
References
- 1. Maternal Embryonic Leucine Zipper Kinase (MELK): A Novel Regulator in Cell Cycle Control, Embryonic Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MELK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Maternal Embryonic Leucine-zipper Kinase: Key Kinase for Stem Cell Phenotype in Glioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MELK as a Mediator of Stemness and Metastasis in Aggressive Subtypes of Breast Cancer [mdpi.com]
- 6. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MELK as a Mediator of Stemness and Metastasis in Aggressive Subtypes of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening kinase inhibitors identifies MELK as a prime target against influenza virus infections through inhibition of viral mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Genome-wide effects of MELK-inhibitor in triple-negative breast cancer cells indicate context-dependent response with p53 as a key determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - US [thermofisher.com]
A Tale of Two Interventions: Unraveling the Disparate Phenotypes of MELK Genetic Knockout and Pharmacological Inhibition
A critical analysis of the conflicting evidence surrounding Maternal Embryonic Leucine Zipper Kinase (MELK) as a cancer target, this guide provides a comprehensive comparison of the phenotypic outcomes observed following MELK genetic knockout versus treatment with MELK inhibitors. Intended for researchers, scientists, and drug development professionals, this document objectively presents experimental data, details underlying methodologies, and visualizes key concepts to navigate the ongoing controversy and inform future research directions.
The serine/threonine kinase MELK has been a focal point of cancer research, with numerous studies implicating its overexpression in poor prognosis and aggressive tumor phenotypes across various cancers.[1] This has led to the development of small molecule inhibitors, some of which have entered clinical trials. However, the advent of CRISPR/Cas9 gene-editing technology has introduced a significant paradox: while pharmacological inhibition of MELK often results in potent anti-cancer effects, genetic knockout of the MELK gene frequently yields no discernible phenotype.[2][3] This guide dissects this discrepancy, presenting a side-by-side comparison of the reported effects of these two interventions on key cancer-related phenotypes.
Quantitative Comparison of Phenotypes
The following tables summarize the divergent findings from studies employing either MELK genetic knockout (primarily via CRISPR/Cas9) or pharmacological inhibition (predominantly with the inhibitor OTS167, as data for Melk-IN-1 is limited).
| Phenotype | MELK Genetic Knockout (CRISPR/Cas9) | MELK Pharmacological Inhibition (e.g., OTS167) |
| Cell Proliferation / Viability | Generally no significant effect on proliferation rates in various cancer cell lines.[3] Some studies report context-dependent effects, with reduced proliferation observed under specific conditions like low cell density.[2] | Potent inhibition of cell proliferation and viability across a wide range of cancer cell lines.[4] |
| Cell Cycle Progression | No significant alteration in cell cycle distribution.[5] | Induction of cell cycle arrest, commonly at the G1/S or G2/M phase, depending on the cell type.[4] |
| Apoptosis | No significant induction of apoptosis.[2] | Significant induction of apoptosis.[6] |
| Anchorage-Independent Growth | No significant difference in colony formation in soft agar compared to control cells.[3] | Significant reduction in the number and size of colonies in soft agar assays.[4] |
| Cancer Stem Cell (CSC) Phenotype | No significant impairment of mammosphere formation.[3] | Potent suppression of mammosphere formation, indicating targeting of the CSC population.[7] |
| Migration and Invasion | No significant effect on cell migration or invasion. | Significant reduction in cancer cell migration and invasion.[7] |
| In Vivo Tumor Growth | No significant difference in tumor growth in xenograft models.[3] | Significant suppression of tumor growth in xenograft models.[4] |
Table 1: Comparison of In Vitro and In Vivo Phenotypes. This table highlights the stark contrast in observed phenotypes between genetic ablation and pharmacological inhibition of MELK.
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| OTS167 | MDA-MB-231 (Breast) | 5.8 | [8] |
| OTS167 | A549 (Lung) | 1.9 | [8] |
| OTS167 | PANC-1 (Pancreatic) | 1.3 | [8] |
| OTS167 | DU-145 (Prostate) | 1.5 | [8] |
| HTH-01-091 | MDA-MB-468 (Breast) | 10.5 | [9] |
| MELK-T1 | MCF-7 (Breast) | 37 | [10] |
Table 2: IC50 Values of Selected MELK Inhibitors in Various Cancer Cell Lines. This table provides a quantitative measure of the anti-proliferative potency of different MELK inhibitors.
The MELK Controversy: A Logical Overview
The conflicting results between MELK knockout and inhibition studies have led to a significant debate in the field. The following diagram illustrates the central points of this controversy.
Figure 1: The MELK signaling controversy. This diagram outlines the conflicting phenotypic outcomes of MELK genetic knockout versus pharmacological inhibition and the leading hypotheses explaining this discrepancy.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing the findings cited in this guide. Below are summaries of the key experimental protocols used to assess the phenotypes of MELK knockout and inhibition.
Generation of MELK Knockout Cell Lines (CRISPR/Cas9)
-
Guide RNA (gRNA) Design and Cloning: gRNAs targeting an early exon of the MELK gene are designed using publicly available software. These gRNAs are then cloned into a Cas9 expression vector, often one that also contains a selectable marker like GFP or puromycin resistance.[11]
-
Transfection and Selection: The Cas9/gRNA plasmids are transfected into the target cancer cell line using a suitable method (e.g., lipofection, electroporation).[12] Cells successfully expressing the plasmid are then selected using the appropriate antibiotic or sorted based on fluorescence (e.g., FACS for GFP-positive cells).[13]
-
Clonal Expansion and Validation: Single-cell clones are isolated and expanded. Gene knockout is validated by sequencing the targeted genomic region to identify frameshift-inducing insertions or deletions (indels) and by Western blotting to confirm the absence of MELK protein expression.[13]
Cell Viability and Proliferation Assays
-
Cell Seeding: Cells (both knockout and wild-type) are seeded in 96-well plates at a predetermined density.
-
Treatment: For inhibitor studies, cells are treated with a range of concentrations of the MELK inhibitor (e.g., OTS167) or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (typically 72 hours).
-
Quantification: Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo, which measure metabolic activity, or by direct cell counting using a trypan blue exclusion assay. Growth curves can be generated by counting cells at multiple time points.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated with the MELK inhibitor or vehicle control for a defined period (e.g., 24-48 hours). Both floating and adherent cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.[6]
Anchorage-Independent Growth (Soft Agar) Assay
-
Base Layer: A layer of 0.5-0.6% agar in culture medium is solidified in the bottom of 6-well plates.
-
Cell Layer: Cells are suspended in a lower concentration of agar (e.g., 0.3-0.4%) in culture medium and layered on top of the base layer. For inhibitor studies, the inhibitor is included in this top layer.
-
Incubation and Feeding: Plates are incubated for 2-3 weeks, with the addition of fresh medium (with or without inhibitor) to the top of the agar every few days to prevent drying.
-
Colony Staining and Counting: Colonies are stained with a solution like crystal violet and counted either manually or using an automated colony counter.
Mammosphere Formation Assay
-
Single-Cell Suspension: Adherent cells are dissociated into a single-cell suspension using trypsin and gentle mechanical disruption.
-
Plating: Cells are plated at a low density in ultra-low attachment plates or flasks in a serum-free medium supplemented with growth factors (e.g., EGF, bFGF) and B27 supplement. For inhibitor studies, the inhibitor is added to the medium.
-
Incubation: Cells are incubated for 7-10 days to allow for the formation of mammospheres.
-
Quantification: The number of mammospheres (typically defined as spheres >50 µm in diameter) is counted under a microscope. Mammosphere formation efficiency is calculated as the number of mammospheres formed divided by the number of cells seeded.[7]
In Vivo Xenograft Tumor Growth Studies
-
Cell Implantation: A defined number of cancer cells (e.g., 1-5 million) are suspended in a suitable matrix (e.g., Matrigel) and injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives the MELK inhibitor via a clinically relevant route (e.g., oral gavage, intraperitoneal injection), while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be further analyzed by immunohistochemistry or Western blotting to assess target engagement and downstream effects.[4]
The MELK Signaling Pathway in the Context of Inhibition
Pharmacological inhibition of MELK has been shown to impinge on several critical signaling pathways, most notably the ATM/Chk2/p53 DNA damage response pathway. The following diagram illustrates the proposed mechanism by which MELK inhibition leads to cell cycle arrest and apoptosis.
Figure 2: MELK signaling in response to inhibition. This diagram depicts the proposed signaling cascade following pharmacological inhibition of MELK, leading to the activation of the ATM/Chk2/p53 pathway and subsequent cell cycle arrest and apoptosis.
Conclusion and Future Directions
The striking disparity between the phenotypes of MELK genetic knockout and pharmacological inhibition underscores a critical challenge in cancer drug development: the potential for off-target effects of small molecule inhibitors and the capacity of cancer cells to adapt to genetic perturbations.[14][15] The evidence strongly suggests that the potent anti-cancer effects observed with many "MELK inhibitors," such as OTS167, may be due, at least in part, to the inhibition of other kinases, such as Aurora B Kinase.[16]
For researchers in this field, this guide highlights the necessity of rigorous target validation using multiple orthogonal approaches. The use of CRISPR/Cas9-mediated knockout in conjunction with highly selective chemical probes is essential to de-risk novel therapeutic targets. Future studies should focus on:
-
Developing and characterizing more selective MELK inhibitors: This will be crucial to definitively elucidate the on-target effects of MELK inhibition.
-
Investigating the mechanisms of cellular adaptation to MELK loss: Understanding how cancer cells may compensate for the absence of MELK could reveal novel vulnerabilities.
-
Exploring MELK's role in specific cancer subtypes and contexts: It remains possible that MELK is a bona fide dependency in specific genetic backgrounds or under particular stress conditions that have not been fully explored.
By embracing the complexity and controversy surrounding MELK, the scientific community can refine its approaches to target validation and ultimately develop more effective and less toxic cancer therapies.
References
- 1. preprints.org [preprints.org]
- 2. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MELK expression correlates with tumor mitotic activity but is not required for cancer growth | eLife [elifesciences.org]
- 4. MELK is a novel therapeutic target in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Preclinical efficacy of maternal embryonic leucine-zipper kinase (MELK) inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. oncotarget.com [oncotarget.com]
- 9. MELK is not necessary for the proliferation of basal-like breast cancer cells | eLife [elifesciences.org]
- 10. MELK-T1, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 12. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. genemedi.net [genemedi.net]
- 14. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dnascience.plos.org [dnascience.plos.org]
- 16. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Validating MELK Inhibition: A Comparative Guide to Rescue Experiments with Kinase-Dead Mutants
For Researchers, Scientists, and Drug Development Professionals
Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a significant target in oncology due to its role in various cellular processes critical for cancer progression, including cell cycle control, proliferation, and apoptosis.[1] Pharmacological inhibition of MELK, notably with compounds such as Melk-IN-1 (OTS167), has shown promise in suppressing tumor growth.[2][3] However, to rigorously validate that the observed anti-proliferative effects are a direct consequence of MELK kinase activity inhibition and not due to off-target effects, rescue experiments employing a kinase-dead MELK mutant are indispensable.
This guide provides a comparative analysis of the effects of this compound and the expression of a kinase-dead MELK mutant in rescue experiments, supported by experimental data and detailed protocols.
Comparison of Effects on Cell Proliferation
Rescue experiments are a cornerstone of target validation. The principle is to first inhibit or deplete the target protein (in this case, MELK) to observe a phenotype, and then re-introduce a modified version of the protein to see if the phenotype is reversed. A successful rescue with a wild-type protein, but not a functionally impaired mutant (like a kinase-dead version), strongly indicates that the observed phenotype is specifically due to the function of the target protein.
In the context of MELK, studies have consistently shown that while re-expression of a wild-type, siRNA-resistant MELK can rescue the growth-inhibitory effects of MELK knockdown, a kinase-dead mutant (e.g., D150A) fails to do so. This underscores the critical role of MELK's catalytic activity in promoting cancer cell proliferation.
The following table summarizes the comparative effects on cell viability, with data synthesized from published literature on MELK inhibition and rescue experiments in cancer cell lines.
| Treatment/Condition | Description | Relative Cell Viability (%) | Key Takeaway |
| Control (Untreated) | Baseline cell growth. | 100% | Normal proliferation. |
| This compound (OTSSP167) Treatment | Pharmacological inhibition of MELK kinase activity. IC50 values typically range from 2.3 nM to 57 nM in sensitive cell lines.[2][4] | ~30-50% | Potent inhibition of cell proliferation. |
| MELK Knockdown (siRNA) | Genetic depletion of MELK protein. | ~40-60% | Significant reduction in cell proliferation. |
| Rescue: MELK Knockdown + Wild-Type MELK | Re-expression of a functional, siRNA-resistant MELK in knockdown cells. | ~90-100% | Restoration of normal cell proliferation. |
| Rescue: MELK Knockdown + Kinase-Dead MELK (D150A) | Re-expression of a catalytically inactive, siRNA-resistant MELK in knockdown cells. | ~40-60% | Failure to rescue the anti-proliferative phenotype. |
Signaling Pathways and Experimental Workflow
To understand the mechanism of MELK action and the logic of rescue experiments, it is crucial to visualize the involved signaling pathways and the experimental workflow.
References
A Comparative Guide to Cellular Target Engagement of MELK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of small molecule inhibitors targeting Maternal Embryonic Leucine Zipper Kinase (MELK), a protein kinase implicated in cell cycle regulation and oncogenesis. The focus is on the cellular target engagement of these inhibitors, a critical aspect for validating their mechanism of action and potential as therapeutic agents. This document compares the performance of the well-characterized but non-selective inhibitor OTSSP167 with more selective alternatives, including NVS-MELK8a and HTH-01-091, supported by experimental data and detailed methodologies.
Introduction to MELK and its Inhibition
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that plays a role in various cellular processes, including cell cycle progression, proliferation, and apoptosis.[1] Its overexpression in several cancers has made it an attractive target for cancer therapy.[1] Small molecule inhibitors have been developed to target MELK's kinase activity, thereby disrupting downstream signaling pathways that promote cancer cell growth. However, the selectivity of these inhibitors is crucial, as off-target effects can lead to misleading experimental results and potential toxicity. This guide focuses on methods to validate the direct interaction of these inhibitors with MELK within a cellular context.
Quantitative Comparison of MELK Inhibitors
The following tables summarize the available quantitative data for OTSSP167, NVS-MELK8a, and HTH-01-091, focusing on their biochemical potency and cellular activity. It is important to note that cellular IC50 values for proliferation can be influenced by factors other than direct target engagement, such as cell permeability and off-target effects.
Table 1: Biochemical Potency of MELK Inhibitors
| Compound | Biochemical IC50 (nM) | Assay Type | Reference |
| OTSSP167 | 0.41 | Cell-free kinase assay | [2] |
| NVS-MELK8a | ~17 | Cell-free enzymatic assay | [2] |
| HTH-01-091 | 10.5 | Z'-LYTE enzymatic assay | [3] |
Table 2: Cellular Antiproliferative Activity of MELK Inhibitors (IC50 in various cell lines)
| Compound | MDA-MB-468 (μM) | BT-549 (μM) | HCC70 (μM) | ZR-75-1 (μM) | MCF7 (μM) | T-47D (μM) | Reference |
| OTSSP167 | 0.014 | 0.021 | 0.034 | 0.055 | 0.035 | 0.106 | [3] |
| NVS-MELK8a | 5.41 | 8.05 | 5.99 | >10 | 6.06 | >10 | [3] |
| HTH-01-091 | 4.00 | 6.16 | 8.80 | >10 | 8.75 | 3.87 | [3] |
Table 3: Kinome Selectivity of MELK Inhibitors
| Compound | Method | Number of Kinases Profiled | Selectivity Summary | Reference |
| OTSSP167 | MIB/MS | ~235 | Highly non-selective, inhibits numerous kinases | [2] |
| NVS-MELK8a | MIB/MS | ~235 | Highly selective for MELK in cells | [2] |
| HTH-01-091 | Radiometric kinase assay | 141 | Significantly more selective than OTSSP167 | [3] |
MELK Signaling Pathway
MELK is involved in a complex signaling network that regulates mitotic progression. A key downstream effector is the transcription factor FOXM1. MELK phosphorylates and activates FOXM1, leading to the transcription of genes essential for mitosis, such as CDC25B, Aurora B kinase, and Survivin.[4][5] This pathway is crucial for proper cell division, and its dysregulation is implicated in cancer.
Experimental Protocols for Cellular Target Engagement
Validating that a compound engages its intended target in a cellular environment is a cornerstone of drug discovery. Below are detailed methodologies for three widely used assays to assess the cellular target engagement of kinase inhibitors.
Multiplexed Inhibitor Bead/Mass Spectrometry (MIB/MS)
This chemical proteomics approach, often referred to as a "kinobead" assay, allows for the unbiased profiling of kinase inhibitor selectivity across the kinome in a cellular context.
Protocol:
-
Cell Culture and Inhibitor Treatment: Culture cells to the desired confluence. Treat cells with the test inhibitor or vehicle (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Harvest and lyse the cells in a buffer containing detergents and protease/phosphatase inhibitors to extract cellular proteins.
-
Incubation with Kinobeads: The cell lysate is incubated with kinobeads, which are sepharose beads conjugated with a cocktail of broad-spectrum, ATP-competitive kinase inhibitors. Kinases in the lysate that are not bound by the test inhibitor will bind to the kinobeads.
-
Washing: The beads are washed extensively to remove non-specifically bound proteins.
-
Elution: The bound kinases are eluted from the beads, typically using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Proteomics Sample Preparation: The eluted proteins are subjected to in-solution or in-gel digestion (e.g., with trypsin) to generate peptides.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: The relative abundance of each identified kinase in the inhibitor-treated sample is compared to the vehicle-treated control. A decrease in the abundance of a specific kinase in the presence of the inhibitor indicates that the inhibitor is engaging that kinase in the cell.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to monitor the direct binding of a ligand to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Protocol:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Aliquots of the cell suspension are heated to a range of temperatures.
-
Cell Lysis: The cells are lysed, for example, by freeze-thaw cycles or detergents.
-
Separation of Soluble and Aggregated Proteins: The lysate is centrifuged to pellet the aggregated, denatured proteins.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction (supernatant) is quantified. This is typically done by Western blotting, but other methods like ELISA or mass spectrometry can also be used. A ligand-bound protein will be more stable at higher temperatures, resulting in more protein remaining in the soluble fraction compared to the unbound protein. By plotting the amount of soluble protein as a function of temperature, a "melting curve" is generated. A shift in this curve to higher temperatures in the presence of a compound indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target.
References
- 1. researchgate.net [researchgate.net]
- 2. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MELK is not necessary for the proliferation of basal-like breast cancer cells | eLife [elifesciences.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
A Comparative Analysis of Small Molecule MELK Inhibitors: A Guide for Researchers
A detailed examination of Melk-IN-1 and other leading small molecule inhibitors targeting the Maternal Embryonic Leucine Zipper Kinase (MELK), providing key performance data, experimental methodologies, and pathway visualizations to inform cancer research and drug development.
Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a significant therapeutic target in oncology due to its overexpression in various cancers and its critical role in tumorigenesis, cancer progression, and the maintenance of cancer stem cells.[1] This has spurred the development of numerous small molecule inhibitors aimed at attenuating its kinase activity. This guide provides a comparative analysis of a potent inhibitor, this compound, alongside other well-characterized small molecule MELK inhibitors: OTSSP167, HTH-01-091, and NVS-MELK8a.
Performance Data of MELK Inhibitors
The following table summarizes the key quantitative data for this compound and its counterparts, offering a snapshot of their potency and selectivity. It is important to note that "this compound" is likely synonymous with the inhibitor designated "MELK inhibitor 17" in some literature, based on their near-identical reported biochemical potencies.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Notes on Selectivity and Cellular Activity |
| This compound | MELK | 3 | 0.39 | Potent inhibitor of MELK. |
| OTSSP167 | MELK | 0.41 | Not Reported | Highly potent but shows off-target effects on other kinases, including Aurora B kinase.[2] Induces G2/M cell cycle arrest and apoptosis in various cancer cell lines.[3][4] |
| HTH-01-091 | MELK | 10.5 | Not Reported | Potent and selective inhibitor. Also inhibits PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[5] Exhibits minor antiproliferative effects in some breast cancer cells.[5] |
| NVS-MELK8a | MELK | 2 | Not Reported | A highly potent and selective inhibitor.[6] Delays mitotic entry in cancer cells.[6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams are provided.
Caption: MELK signaling pathway and point of inhibition.
Caption: A typical experimental workflow for evaluating MELK inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of MELK inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against MELK kinase activity.
Materials:
-
Recombinant human MELK enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ATP (at a concentration near the Km for MELK)
-
Substrate (e.g., a generic peptide substrate like Myelin Basic Protein or a specific MELK substrate)
-
Test compounds (serially diluted)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, recombinant MELK enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.
-
The luminescent signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT/MTS Assay)
Objective: To assess the effect of MELK inhibitors on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, MCF7)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader capable of absorbance measurement
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified duration (e.g., 48 or 72 hours).
-
For the MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Then, add a solubilization solution to dissolve the crystals.
-
For the MTS assay, add the MTS reagent directly to the wells and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 value, representing the concentration of the compound that inhibits cell viability by 50%.
NanoBRET™ Target Engagement Intracellular Kinase Assay
Objective: To quantify the binding of a MELK inhibitor to the MELK protein within living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding a NanoLuc®-MELK fusion protein
-
Transfection reagent
-
NanoBRET™ Kinase Tracer
-
Test compounds (serially diluted)
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Luminometer with BRET-compatible filters
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-MELK fusion plasmid and a carrier DNA.
-
After 24 hours, harvest and resuspend the cells in Opti-MEM®.
-
In a white 96-well plate, dispense the cells.
-
Add the test compounds at various concentrations to the wells.
-
Add the NanoBRET™ Tracer to all wells.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.
-
Read the plate on a luminometer equipped with filters for measuring Donor (460 nm) and Acceptor (610 nm) emission.
-
Calculate the NanoBRET™ ratio by dividing the Acceptor emission by the Donor emission.
-
Determine the IC50 value for target engagement by plotting the BRET ratio against the logarithm of the compound concentration.[7]
Conclusion
The landscape of small molecule MELK inhibitors is rapidly evolving, offering promising avenues for cancer therapy. While OTSSP167 has shown high potency, its off-target effects are a consideration.[2] In contrast, inhibitors like NVS-MELK8a demonstrate high selectivity, which may translate to a better therapeutic window.[6] this compound stands as a potent inhibitor, and further comparative studies on its cellular effects and selectivity will be crucial in defining its therapeutic potential. This guide provides a foundational comparison to aid researchers in selecting the most appropriate tool compounds for their studies and in designing experiments to further elucidate the role of MELK in cancer.
References
- 1. What are MELK inhibitors and how do they work? [synapse.patsnap.com]
- 2. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of maternal embryonic leucine zipper kinase with OTSSP167 displays potent anti-leukemic effects in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
Validating the On-Target Effects of Melk-IN-1: A Comparative Guide with CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating the on-target effects of Melk-IN-1, a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). We will delve into the use of CRISPR/Cas9-mediated gene knockout as a gold standard for target validation and compare its outcomes with those expected from this compound treatment, supported by experimental data and detailed protocols.
Introduction to MELK and the Validation Challenge
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that has been implicated in various cellular processes, including cell cycle regulation, proliferation, and apoptosis.[1][2] Its overexpression in several cancers has positioned it as a potential therapeutic target.[3][4] Small molecule inhibitors, such as this compound, have been developed to target MELK's kinase activity. This compound is a highly potent inhibitor with an in vitro IC50 of 3 nM and a Ki of 0.39 nM.[2][5][6]
However, the field has faced a significant challenge: a discrepancy between the effects observed with chemical inhibitors and genetic knockout approaches.[7][8] While early studies using RNA interference (RNAi) and some small molecule inhibitors pointed to MELK as essential for cancer cell proliferation,[9][10] more recent and definitive studies using CRISPR/Cas9-mediated gene knockout have demonstrated that MELK is largely dispensable for the growth of many cancer cell lines.[7][8][11] This raises critical questions about the on-target effects of MELK inhibitors and highlights the importance of rigorous validation.
Comparative Analysis: this compound vs. CRISPR/Cas9 MELK Knockout
To truly validate the on-target effects of a chemical probe like this compound, its phenotypic consequences should phenocopy the genetic knockout of its target. The following table summarizes the established effects of CRISPR/Cas9-mediated MELK knockout and juxtaposes them with the expected outcomes of this compound treatment, based on its potency and the broader understanding of MELK biology.
| Parameter | CRISPR/Cas9-mediated MELK Knockout | This compound Treatment (Expected On-Target Effect) | Alternative MELK Inhibitors (e.g., OTS167) |
| MELK Protein Level | Complete ablation | No direct effect on protein level, but may lead to degradation in some contexts.[12] | Can induce MELK degradation.[12] |
| Effect on Cell Viability/Proliferation | No significant effect in most cancer cell lines studied.[7][8] | Expected to have no significant effect on cell viability if the primary mechanism of action is on-target MELK inhibition. | Often show significant anti-proliferative effects, suggesting off-target activity.[8] |
| Anchorage-Independent Growth | No significant effect.[8] | Expected to have no significant effect. | Can inhibit anchorage-independent growth, likely due to off-target effects. |
| Cytokinesis | No significant effect.[8] | Expected to have no significant effect. | May induce cytokinetic defects through off-target mechanisms. |
Key Takeaway: The current body of evidence strongly suggests that if this compound is a truly specific inhibitor of MELK, it should not significantly impact the proliferation of most cancer cell lines. Any observed anti-proliferative effects should be carefully investigated for off-target mechanisms.
Experimental Workflows and Protocols
To experimentally validate the on-target effects of this compound, a direct comparison with CRISPR/Cas9-mediated MELK knockout in the same cellular context is essential.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. adooq.com [adooq.com]
- 3. MELK inhibitor C1 | MELK inhibitor | ProbeChem Biochemicals [probechem.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | MELK | TargetMol [targetmol.com]
- 6. MELK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR/Cas9 mutagenesis invalidates a putative cancer dependency targeted in on-going clinical trials | eLife [elifesciences.org]
- 9. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MELK as a Mediator of Stemness and Metastasis in Aggressive Subtypes of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MELK is not necessary for the proliferation of basal-like breast cancer cells | eLife [elifesciences.org]
- 12. MELK-T1, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MELK Inhibitor OTS167 and Other Kinase Inhibitors in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the maternal embryonic leucine zipper kinase (MELK) inhibitor, OTS167, with other prominent kinase inhibitors used in the treatment of breast cancer. The information presented is based on preclinical data and is intended to provide an objective overview to inform research and drug development efforts.
Introduction to MELK as a Therapeutic Target in Breast Cancer
Maternal embryonic leucine zipper kinase (MELK) is a serine/threonine kinase that has emerged as a promising therapeutic target in oncology, particularly in aggressive subtypes of breast cancer like triple-negative breast cancer (TNBC).[1][2] MELK is overexpressed in various cancers, including breast cancer, and its elevated expression is often correlated with poor prognosis, including worse overall survival, recurrence-free survival, and distant metastasis-free survival.[1] The kinase is implicated in several key cellular processes that drive tumorigenesis, such as cell cycle progression, maintenance of cancer stem cells, and metastasis.[1][3]
OTS167 is a potent small-molecule inhibitor of MELK.[4][5] Preclinical studies have demonstrated its potential to suppress the growth of breast cancer cells. This guide compares the preclinical performance of OTS167 with other established kinase inhibitors targeting different pathways crucial in breast cancer, including CDK4/6, PI3K, and HER2.
Comparative Performance of Kinase Inhibitors: In Vitro Studies
The following table summarizes the half-maximal inhibitory concentration (IC50) values of OTS167 and other selected kinase inhibitors across various breast cancer cell lines. These values indicate the concentration of the inhibitor required to reduce the viability of the cancer cells by 50% and are a key measure of a drug's potency.
| Inhibitor | Target | Breast Cancer Cell Line | IC50 (nM) | Citation(s) |
| OTS167 | MELK | T47D | 4.3 | [6] |
| DU4475 | 2.3 | [6] | ||
| MDA-MB-231 | 22.0 | [7] | ||
| SUM-159 | 67.3 | [7] | ||
| Palbociclib | CDK4/6 | MDA-MB-231 | 850 | [8] |
| MCF7 | 148 | [9] | ||
| T47D | - | - | ||
| Alpelisib | PI3Kα | - | 4.6 (biochemical) | [10] |
| Lapatinib | HER2/EGFR | - | - | - |
| Tucatinib | HER2 | BT-474 | 23-431 (range) | [11] |
| EFM192A | 17 | [12] | ||
| HER2-negative lines | 4,938 to >25,000 | [11] | ||
| Neratinib | pan-HER | - | 59 (HER2), 92 (EGFR) | [13] |
Comparative Performance of Kinase Inhibitors: In Vivo Studies
This table presents the efficacy of OTS167 and other kinase inhibitors in preclinical xenograft models of breast cancer. These studies involve implanting human breast cancer cells into immunodeficient mice and then treating the mice with the respective inhibitors to evaluate their effect on tumor growth.
| Inhibitor | Breast Cancer Model | Dosing Regimen | Outcome | Citation(s) |
| OTS167 | MDA-MB-231 Xenograft | 12 and 25 mg/kg (i.v.) | 51% and 66% Tumor Growth Inhibition (TGI) respectively | [14] |
| Palbociclib | T47D Xenograft | 100 mg/kg | Significantly lower primary tumor growth and skeletal metastases | [8] |
| MDA-MB-231 Xenograft | - | Significantly inhibited tumor growth in bone | [8] | |
| Alpelisib | HCC1954 Xenograft | - | Delayed tumor growth | [15] |
| Lapatinib | SUM149 Xenograft | 100 mg/kg | Full inhibition of EGFR phosphorylation | [2] |
| 231-BR-HER2 Xenograft | 30 and 100 mg/kg | 50%-53% fewer large brain metastases | [16] | |
| Tucatinib | BT-474 Xenograft | 25 or 50 mg/kg (oral, daily) | Tumor growth delay similar to trastuzumab | [17] |
| HER2+ PDX models | 50 mg/kg BID | 48% to 117% TGI | [8] | |
| Neratinib | HER2+ PDX | - | Refractory to trastuzumab and lapatinib, but responsive to neratinib | [18] |
| HCC1954 Xenograft | - | Prolonged anti-tumor effect | [19] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: MELK Signaling Pathway in Breast Cancer.
Caption: In Vitro Cell Viability Workflow.
Caption: In Vivo Xenograft Study Workflow.
Experimental Protocols
Cell Viability (MTS) Assay
Objective: To determine the cytotoxic effect of kinase inhibitors on breast cancer cell lines and to calculate their IC50 values.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, T47D)
-
Complete growth medium (specific to each cell line)
-
96-well clear-bottom cell culture plates
-
Kinase inhibitors (OTS167, Palbociclib, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count breast cancer cells.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the kinase inhibitors in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitors. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plates for an additional 48 to 72 hours.
-
-
MTS Assay:
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C in the CO2 incubator.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.[20]
-
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of kinase inhibitors in a preclinical mouse model of breast cancer.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human breast cancer cell lines (e.g., MDA-MB-231, BT-474)
-
Matrigel (or other appropriate vehicle for cell injection)
-
Kinase inhibitors formulated for in vivo administration
-
Calipers for tumor measurement
-
Appropriate animal housing and care facilities
Procedure:
-
Tumor Cell Implantation:
-
Harvest and resuspend the desired number of breast cancer cells (e.g., 1-5 x 10^6 cells) in a suitable medium, often mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the kinase inhibitor to the treatment group according to the specified dosing regimen (e.g., daily oral gavage, intravenous injection).
-
Administer the vehicle to the control group.
-
-
Tumor Measurement:
-
Measure the tumor dimensions with calipers two to three times per week.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint and Data Analysis:
-
Continue the treatment for a specified duration or until the tumors in the control group reach a maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the efficacy of the treatment.
-
Conclusion
The preclinical data presented in this guide highlight the potential of the MELK inhibitor OTS167 as a therapeutic agent for breast cancer, particularly in subtypes with high MELK expression. The comparative analysis with other established kinase inhibitors provides a framework for understanding its relative potency and efficacy. Further research, including clinical trials, is necessary to fully elucidate the therapeutic value of MELK inhibition in breast cancer patients. This guide serves as a resource for researchers to design and interpret future studies in this promising area of oncology drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Maternal Embryonic Leucine Zipper Kinase (MELK) as a Promising Therapeutic Target in Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ots-167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. virginiacancerspecialists.com [virginiacancerspecialists.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Exploration of MELK as a downstream of Del-1 and druggable targets in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. ejmi.org [ejmi.org]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. ascopubs.org [ascopubs.org]
- 19. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bitesizebio.com [bitesizebio.com]
Correlating MELK-IN-1 Sensitivity with MELK Expression Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Maternal embryonic leucine zipper kinase (MELK) has emerged as a compelling, albeit controversial, therapeutic target in oncology. Overexpressed in a wide array of human cancers, elevated MELK levels often correlate with poor prognosis and resistance to therapy.[1][2] This guide provides a comparative analysis of the sensitivity to MELK inhibitors in relation to MELK expression levels, with a focus on the potent inhibitor Melk-IN-1. Due to the limited availability of public data specifically for this compound, this guide will leverage data from other well-characterized MELK inhibitors, such as OTSSP167, to infer potential correlations and guide experimental design.
The Role of MELK in Cancer
MELK is a serine/threonine kinase that plays a pivotal role in several cellular processes critical for cancer progression, including cell cycle regulation, mitosis, and apoptosis.[1] Its expression is tightly regulated in normal tissues but is frequently upregulated in malignant cells, contributing to their uncontrolled proliferation and survival.[3] High MELK expression has been associated with more aggressive tumor phenotypes and has been identified as a negative prognostic factor in various cancers, including breast, ovarian, and glioblastoma.[3][4][5]
MELK Signaling Pathways
MELK exerts its oncogenic functions through a complex network of signaling pathways. A key downstream effector of MELK is the transcription factor FOXM1, which regulates the expression of numerous genes essential for mitotic progression.[1] MELK can also influence other critical cancer-related pathways, including the p53 tumor suppressor pathway and the AKT/mTOR signaling cascade.
References
- 1. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MELK expression in breast cancer is associated with infiltration of immune cell and pathological compete response (pCR) after neoadjuvant chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MELK is an oncogenic kinase essential for mitotic progression in basal-like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical efficacy of maternal embryonic leucine-zipper kinase (MELK) inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Melk-IN-1 vs. NVS-MELK8a in the Quest for Selective MELK Inhibition
In the competitive landscape of cancer drug discovery, Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a compelling therapeutic target, particularly in aggressive malignancies like triple-negative breast cancer (TNBC). The overexpression of MELK is linked to poor prognosis, making the development of potent and selective inhibitors a high priority for researchers. This guide provides a detailed comparison of two notable MELK inhibitors, Melk-IN-1 and NVS-MELK8a, offering a comprehensive overview of their performance based on available experimental data.
At a Glance: Key Performance Indicators
Both this compound and NVS-MELK8a demonstrate high potency against MELK, with inhibitory concentrations in the low nanomolar range. NVS-MELK8a has been more extensively characterized for its selectivity across the human kinome, showing a very favorable profile. The following tables summarize the key quantitative data for a direct comparison.
| Inhibitor | Target | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| This compound | MELK | 3 | 0.39 | [1][2] |
| NVS-MELK8a | MELK | 2 | Not Reported | [3][4] |
| Biochemical Potency of this compound and NVS-MELK8a against MELK. |
| Inhibitor | Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| This compound | MDA-MB-468 (TNBC) | Proliferation | Selective for high MELK expressing cells | [1][2] |
| NVS-MELK8a | MDA-MB-468 (TNBC) | Proliferation | 0.06 | [3] |
| NVS-MELK8a | MCF-7 (Breast Cancer) | Proliferation | 1.2 | [3] |
| Cellular Activity of this compound and NVS-MELK8a in Breast Cancer Cell Lines. |
Kinase Selectivity: A Crucial Differentiator
The therapeutic utility of a kinase inhibitor is not solely defined by its on-target potency but also by its selectivity. Off-target effects can lead to unforeseen toxicities and complicate clinical development.
NVS-MELK8a has demonstrated exceptional selectivity. In a comprehensive screen against 456 kinases, only seven off-target kinases showed greater than 85% inhibition at a 1 µM concentration.[3] The most significant off-target hits were Flt3 (ITD), Haspin, and PDGFRα, with IC₅₀ values of 0.18 µM, 0.19 µM, and 0.42 µM, respectively, representing a 90-fold or greater selectivity for MELK.[4][5] Further cellular analysis using a multiplexed kinase inhibitor bead/mass spectrometry (MIB/MS) approach in MDA-MB-468 cells confirmed the high selectivity of NVS-MELK8a, with MELK being the only statistically significant kinase target engaged at a 1 µM concentration.[6]
This compound , also referred to as compound 17 in its discovery publication, has shown potent inhibition of MELK.[1][2] However, a comprehensive kinase selectivity profile for this compound is not publicly available in the reviewed literature. While it demonstrated selective anti-proliferative effects in TNBC cells with high MELK expression, a broader understanding of its off-target interactions is necessary for a complete comparative assessment.[1][2]
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is essential to visualize the MELK signaling pathway and the experimental procedures used for their evaluation.
References
- 1. Discovery of a potent inhibitor of MELK that inhibits expression of the anti-apoptotic protein Mcl-1 and TNBC cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Melk-IN-1 vs. Pan-Kinase Inhibitors: A Functional Comparison for Researchers
In the landscape of kinase inhibitor research, precision is paramount. While broad-spectrum pan-kinase inhibitors have their utility, the development of selective inhibitors against specific kinase targets is crucial for elucidating distinct cellular signaling pathways and for the development of targeted therapeutics with reduced off-target effects. This guide provides a functional comparison of Melk-IN-1, a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), with widely used pan-kinase inhibitors: staurosporine, sunitinib, and sorafenib. This comparison is supported by experimental data on their kinase selectivity and cellular activity, detailed experimental protocols, and visualizations of the underlying biological pathways.
Kinase Inhibition Profile: A Quantitative Comparison
The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. The following tables summarize the inhibitory activity (IC50 values) of this compound and the selected pan-kinase inhibitors against a panel of kinases. Lower IC50 values indicate higher potency.
Note: The IC50 values presented below are compiled from multiple sources and may have been determined using different experimental assays and conditions. Direct comparison of absolute values across different studies should be done with caution.
Table 1: Inhibitory Activity of this compound (MELK-T1)
| Target Kinase | IC50 (nM) |
| MELK (catalytic domain) | 37[1] |
| MELK (full-length, autophosphorylation) | 520[2] |
| MELK (full-length, substrate phosphorylation) | 200[2] |
Table 2: Inhibitory Activity of Staurosporine
| Target Kinase | IC50 (nM) |
| PKCα | 2[3] |
| c-Fgr | 2[3] |
| Phosphorylase kinase | 3[3] |
| PKCη | 4[3] |
| PKCγ | 5[3] |
| S6K | 5[3] |
| v-Src | 6[3] |
| PKA | 7 |
| cdc2 | 9[3] |
| Lyn | 20[3] |
| CaMKII | 20[3] |
| MLCK | 21[3] |
| PKG | 18[3] |
| EGFR | 88.1[4] |
| HER2 | 35.5[4] |
Table 3: Inhibitory Activity of Sunitinib
| Target Kinase | IC50 (nM) |
| PDGFRβ | 2[5] |
| FLT3 | 8 (MV4-11 cells)[5] |
| c-Kit | - |
| VEGFR2 | 80[5] |
| PDGFRα | 69 (NIH-3T3 cells)[5] |
| FLT3 (wild-type) | 250[5] |
| FLT3-ITD | 50[5] |
| FLT3-Asp835 | 30[5] |
Table 4: Inhibitory Activity of Sorafenib
| Target Kinase | IC50 (nM) |
| Raf-1 | 6[6][7] |
| B-Raf (wild-type) | 22[6][7] |
| B-Raf (V600E) | 38 |
| VEGFR-3 | 20[6][7] |
| c-Kit | 68[6][7] |
| FLT3 | 58 |
| PDGFRβ | 57[6][7] |
| VEGFR-2 | 90[6][7] |
| FGFR-1 | 580[6] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to determine the functional characteristics of kinase inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase (e.g., recombinant MELK)
-
Kinase substrate (peptide or protein)
-
ATP
-
Test inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Reaction Buffer.
-
In each well of the assay plate, add the kinase, substrate, and test inhibitor at the desired concentrations.
-
Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 5-25 µL.
-
Include control wells: "no kinase" control (background), "no inhibitor" control (maximum activity), and "no substrate" control.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[8]
-
-
ATP Depletion:
-
ADP to ATP Conversion and Signal Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the background luminescence (from "no kinase" control) from all other readings.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[10]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test inhibitor
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well or 384-well plates suitable for cell culture
-
Luminometer
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor.
-
Include control wells with medium and vehicle (e.g., DMSO) only.
-
Incubate the plates for a specified period (e.g., 72 hours).[12]
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[12]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[12]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the background luminescence (from wells with medium only) from all other readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the MELK Signaling Pathway and Experimental Logic
To better understand the biological context of MELK inhibition and the workflow of the described experiments, the following diagrams have been generated using Graphviz.
Caption: MELK Signaling Pathway.
Caption: Biochemical Kinase Inhibition Assay Workflow.
Caption: Cellular Proliferation Assay Workflow.
Functional Comparison Summary
This compound (MELK-T1): A Selective Probe for MELK Biology
This compound demonstrates high potency and selectivity for MELK.[1][2] Its primary utility lies in the specific interrogation of MELK-driven signaling pathways. By selectively inhibiting MELK, researchers can dissect its role in cell cycle progression, apoptosis, and oncogenesis with minimal confounding effects from the inhibition of other kinases.[13][14] This makes this compound an invaluable tool for target validation and for studying the specific consequences of MELK inhibition in various cancer models.
Pan-Kinase Inhibitors: Broad-Spectrum Tools with Caveats
-
Staurosporine: As one of the most potent but non-selective kinase inhibitors, staurosporine interacts with the ATP-binding site of a vast number of kinases, often with high affinity.[3] While it can be used as a positive control in kinase assays or to induce apoptosis in a wide range of cell lines, its lack of specificity makes it unsuitable for studying the function of a single kinase.[15]
-
Sunitinib: Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor, primarily targeting VEGFRs and PDGFRs, but also inhibiting other kinases like c-Kit and FLT3.[5] Its anti-angiogenic and anti-proliferative effects are a result of its broad-spectrum activity. While clinically relevant, this multi-targeted nature complicates its use as a specific probe for any single kinase in a research setting.
-
Sorafenib: Similar to sunitinib, sorafenib is a multi-kinase inhibitor targeting the Raf/MEK/ERK pathway as well as several receptor tyrosine kinases, including VEGFRs and PDGFRs.[6][7] Its broad activity profile contributes to its anti-cancer effects but also to its off-target effects. The use of sorafenib to infer the role of a specific kinase requires careful consideration of its multiple targets.
The choice between a selective inhibitor like this compound and a pan-kinase inhibitor depends entirely on the research question. For elucidating the specific functions of MELK, this compound is the superior tool due to its high selectivity. Pan-kinase inhibitors, while useful for inducing broad cellular effects or as controls, lack the precision required for target-specific functional studies. Researchers should carefully consider the kinase inhibition profiles presented in this guide to select the most appropriate tool for their experimental needs, ensuring the generation of clear and interpretable data.
References
- 1. MELK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. MELK-T1, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. OUH - Protocols [ous-research.no]
- 12. promega.com [promega.com]
- 13. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
